Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXWHMLLGLJWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Imidazo[1,2-a]Pyridine Core
An In-depth Technical Guide to the Synthesis of Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system renowned for its wide range of pharmacological activities, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate for the development of novel bioactive molecules. We will delve into the strategic retrosynthetic analysis, elucidate the underlying reaction mechanism, and present a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecular building block.
The fused bicyclic system of imidazo[1,2-a]pyridine is a cornerstone in medicinal chemistry. Its rigid structure and unique electronic properties allow it to serve as a versatile scaffold for designing molecules that can interact with a wide array of biological targets. Compounds incorporating this core have demonstrated efficacy as anti-tubercular, anti-cancer, antiviral, and anticonvulsant agents, among others.[1][2] The specific target of this guide, this compound, is of particular interest. The bromine atom at the 8-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the ethyl carboxylate group at the 3-position can be readily modified, for instance, through hydrolysis and amide coupling. This makes the title compound a valuable starting material for building libraries of novel drug candidates.
Synthetic Strategy: A Mechanistic Approach
The synthesis of the imidazo[1,2-a]pyridine ring system is most classically achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] This approach remains one of the most efficient and direct methods for constructing this scaffold.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-N and C=C bonds of the imidazole ring. This reveals the two primary synthons required for its construction: 3-bromo-2-aminopyridine, which provides the pyridine backbone and the bromine substituent, and a three-carbon electrophile that will form the five-membered ring containing the ethyl carboxylate group. Ethyl bromopyruvate is an ideal reagent for this purpose.
Caption: Retrosynthetic analysis of the target compound.
The Reaction Mechanism: A Step-by-Step Elucidation
The formation of the imidazo[1,2-a]pyridine ring proceeds via a well-established two-step sequence: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclocondensation.
Step 1: Intermolecular S_N2 Alkylation The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 3-bromo-2-aminopyridine on the α-carbon of ethyl bromopyruvate. The pyridine nitrogen is a stronger nucleophile than the exocyclic amine, leading to the regioselective formation of a pyridinium salt intermediate. This is a classic S_N2 reaction where the bromide ion is displaced.[3]
Step 2: Intramolecular Cyclocondensation and Aromatization The exocyclic amino group of the pyridinium intermediate then acts as an intramolecular nucleophile, attacking the adjacent ketone carbonyl. This forms a hemiaminal intermediate which subsequently undergoes dehydration (loss of a water molecule). This elimination step is often facilitated by a mild base and heat, resulting in the formation of the aromatic imidazole ring. The use of a base like sodium bicarbonate (NaHCO₃) is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[1]
Caption: Key stages of the synthesis mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[1][4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Bromo-2-aminopyridine | C₅H₅BrN₂ | 173.01 | 1.73 g | 10.0 | 1.0 |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 1.95 g (1.4 mL) | 10.0 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.05 g | 12.5 | 1.25 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-aminopyridine (1.73 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Reagents: Add sodium bicarbonate (1.05 g, 12.5 mmol) to the solution. Subsequently, add ethyl bromopyruvate (1.4 mL, 10.0 mmol) dropwise to the stirring suspension over 5 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting aminopyridine.
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent and wash the solid with a small amount of dichloromethane.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to afford the pure this compound as a solid.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the imidazo[1,2-a]pyridine ring system and the ethyl ester group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
-
Melting Point (MP): A sharp melting point range indicates the high purity of the crystalline solid product.
Conclusion
This guide outlines a reliable and efficient method for the synthesis of this compound. The Tschitschibabin condensation of 3-bromo-2-aminopyridine with ethyl bromopyruvate provides a direct route to this valuable synthetic intermediate. The detailed protocol and mechanistic insights provided herein are designed to empower researchers in the field of medicinal chemistry to confidently produce this compound, paving the way for the discovery of new therapeutic agents.
References
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BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
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ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
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PubMed Central (PMC). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
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PubMed Central (PMC). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Available from: [Link]
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AHH Chemical Co., LTD. ethyl 8-bromoimidazo[1, 2-a]pyridine-3-carboxylate, min 97%, 10 grams. Available from: [Link]
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ResearchGate. Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available from: [Link]
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Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate CAS number
An In-depth Technical Guide to Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" due to its prevalence in numerous clinically significant agents.[1] This document delves into the compound's chemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, explores its reactivity and strategic applications in drug discovery, and outlines methods for its characterization. The central objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this versatile intermediate in the synthesis of novel molecular entities.
Compound Identification and Physicochemical Properties
This compound is a functionalized heterocyclic compound valued for its utility in synthetic organic chemistry and drug discovery programs. The bromine atom at the C8 position and the ethyl ester at the C3 position serve as versatile handles for further chemical modification.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1397198-81-0 | [2][3] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [2][3] |
| Molecular Weight | 269.09 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Common Synonym | 8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |[3] |
Table 2: Physicochemical Data (Predicted and Observed)
| Property | Value | Notes |
|---|---|---|
| Appearance | Solid | Based on related imidazo[1,2-a]pyridine compounds.[4] |
| Purity | Typically ≥97% | As supplied by commercial vendors.[2][3] |
| Melting Point | 70-75 °C | For the related compound 8-Bromoimidazo[1,2-a]pyridine.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). | Inferred from typical reaction conditions. |
| Storage | Store in a cool, dry place away from light. | Standard for halogenated aromatic compounds. |
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention from the pharmaceutical industry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that bind to biological targets with high affinity and specificity.
This scaffold is the central nucleus in several marketed drugs, demonstrating its clinical and commercial relevance.[1] Notable examples include:
-
Zolpidem & Alpidem: Used as hypnotic (sleeping pills) and anxiolytic agents, respectively.[1][5]
-
Zolimidine: An antiulcer agent.[6]
The therapeutic potential of this scaffold is vast, with research demonstrating potent activity in diverse areas such as oncology (as kinase and tubulin inhibitors), infectious diseases (anti-tuberculosis), and neurodegenerative disorders (Alzheimer's disease).[1] The exponential growth in publications surrounding this core highlights its enduring importance in the quest for new therapeutics.[1]
Synthesis and Mechanistic Rationale
The most robust and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[7]
For the target molecule, this compound, the logical precursors are 2-amino-3-bromopyridine and an ethyl 2-halo-3-oxopropanoate (e.g., ethyl bromopyruvate).
Reaction Mechanism
The reaction proceeds via a two-step sequence:
-
Sₙ2 Alkylation: The exocyclic nitrogen of 2-amino-3-bromopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This forms an N-alkylated intermediate.
-
Intramolecular Cyclization & Dehydration: The endocyclic pyridine nitrogen then attacks the carbonyl carbon of the newly introduced side chain. The subsequent dehydration of the resulting hemiaminal-like intermediate yields the aromatic imidazo[1,2-a]pyridine ring system. The use of a mild base, such as sodium bicarbonate (NaHCO₃), is crucial to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.[6]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from analogous syntheses and established chemical principles.[6]
Materials:
-
2-amino-3-bromopyridine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (EtOH), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-bromopyridine (1.0 eq) and anhydrous ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture. The bicarbonate serves as a mild base to scavenge the HBr generated during the reaction, preventing protonation of the starting amine and facilitating the final aromatization step.
-
Slowly add ethyl bromopyruvate (1.1 eq) to the stirring suspension. A slight excess ensures the complete consumption of the limiting 2-aminopyridine.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-amino-3-bromopyridine spot is no longer visible.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and evaporate the solvent to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Reactivity and Strategic Applications in Drug Discovery
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.
-
C8-Bromo Group: This position is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe the chemical space around the scaffold. Common transformations include:
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Installation of amine functionalities.
-
Sonogashira Coupling: Formation of carbon-carbon triple bonds.
-
Stille Coupling: Introduction of organotin-derived fragments.
-
-
C3-Ethyl Ester Group: The ester can be readily modified through standard transformations:
-
Hydrolysis: Conversion to the corresponding carboxylic acid, which can serve as a handle for amide bond formation or further derivatization.
-
Amidation: Direct reaction with amines to form amides, a common functional group in bioactive molecules.
-
Reduction: Conversion to a primary alcohol, opening up further synthetic possibilities.
-
This dual functionality allows for a divergent synthetic approach, where a common core can be elaborated into a large library of diverse analogues for structure-activity relationship (SAR) studies.
Derivatization Pathways Diagram
Caption: Key derivatization pathways for the title compound.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct molecule has been produced.
-
¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to all non-exchangeable protons. Key expected features include:
-
A triplet and a quartet in the aliphatic region for the ethyl group of the ester.
-
Several distinct signals in the aromatic region (typically 7-9 ppm) for the protons on the bicyclic ring system. The coupling patterns will be critical for confirming the substitution pattern.
-
A singlet for the proton at the C2 position.
-
-
¹³C NMR (Carbon NMR): This will show signals for each unique carbon atom. Expected signals include the carbonyl carbon of the ester (~160-170 ppm), aromatic carbons, and the two aliphatic carbons of the ethyl group.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight. For this compound, a high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence. The observed mass should match the calculated exact mass of 267.9847 g/mol .[8]
Safety and Handling
This compound is intended for research and development purposes only and is not for medical or consumer use.[2] While specific toxicity data is not available, related compounds carry warnings for skin, eye, and respiratory irritation.[8]
Standard Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier before use.
References
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8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS#: 1332589-53-3. ChemWhat. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI). [Link]
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Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. PubChem, National Institutes of Health (NIH). [Link]
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Ethyl 8-(5-bromoquinoxalin-6-yl)-5-oxo-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine-7-carboxylate. Pharmaffiliates. [Link]
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Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. PubChem, National Institutes of Health (NIH). [Link]
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8-Bromo-7-ethyl-imidazo[1,2-a]pyridin-3-amine. PubChem, National Institutes of Health (NIH). [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI). [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. [Link]
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Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]
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Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate: Elucidating a Potential Mechanism of Action in Oncology
An In-Depth Technical Guide
Abstract: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide focuses on a specific derivative, Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate, a compound of significant interest for which the precise mechanism of action remains to be fully characterized. Drawing from extensive research on analogous structures, we postulate a primary mechanism centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[4][5] This document provides a comprehensive framework for investigating this hypothesis, detailing the underlying scientific rationale, step-by-step experimental protocols for validation, and methods for data synthesis and interpretation. It is intended for researchers, scientists, and drug development professionals dedicated to advancing novel oncology therapeutics.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Potential
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic structure that has garnered immense interest from medicinal chemists. Its rigid, planar geometry and versatile substitution points allow for fine-tuning of its pharmacodynamic and pharmacokinetic properties. This has led to the development of drugs for various indications, including insomnia (Zolpidem), anxiety (Alpidem), and even gastric ulcers (Zolimidine).[1][3][6]
In recent years, the focus has heavily shifted towards oncology, where imidazo[1,2-a]pyridine derivatives have shown potent activity against a range of cancer-related targets.[5] Significant research has identified their ability to inhibit key enzymes and pathways crucial for tumor growth and survival, including:
-
Kinases: Such as Phosphoinositide 3-kinases (PI3K), Protein Kinase B (Akt), Cyclin-Dependent Kinases (CDKs), and the Mammalian Target of Rapamycin (mTOR).[2][4][5]
-
Tubulin Polymerization: Disrupting microtubule dynamics, a validated anticancer strategy.[2][5]
-
Wnt/β-catenin Signaling: A developmental pathway often hijacked in cancers like colorectal cancer.[7]
-
Inflammatory Pathways: Including the STAT3/NF-κB axis, which links chronic inflammation and cancer.[8]
Given this precedent, this compound is logically positioned as a candidate for investigation as a modulator of one or more of these critical cancer pathways.
Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling networks in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism. Its dysregulation is a key driver of tumorigenesis and resistance to therapy. Numerous studies have successfully targeted this pathway with imidazo[1,2-a]pyridine-based compounds, making it the most probable mechanism of action for this compound.[4][5][9]
We hypothesize that the compound acts as an ATP-competitive inhibitor, likely at the level of PI3Kα, the isoform most frequently implicated in cancer.[4] Inhibition at this upstream node would trigger a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis.
The proposed signaling cascade and the point of inhibition are visualized below.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by the target compound.
Experimental Framework for Mechanism Validation
To rigorously test our hypothesis, a multi-stage experimental approach is required. This framework is designed to be self-validating, moving from broad, high-throughput screening to specific, mechanistic cellular assays.
Caption: A three-phase experimental workflow for validating the mechanism of action.
Phase 1: Initial Target Identification
The first step is to confirm if the compound interacts with protein kinases as predicted.
-
Rationale: A broad kinase panel screen provides an unbiased view of the compound's selectivity. By testing against hundreds of kinases at a fixed concentration (e.g., 10 µM), we can identify primary targets and potential off-target effects early in the process. We expect to see significant inhibition of PI3K family members.
-
Protocol: Broad Kinase Panel Screening
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Dispense the compound into assay plates to a final concentration of 10 µM. Include a known PI3K inhibitor (e.g., Alpelisib) as a positive control and DMSO as a vehicle (negative) control.
-
Kinase Reaction: Initiate the kinase reactions by adding the respective kinase, ATP, and substrate to each well. The specific assay format (e.g., radiometric, fluorescence-based) will be determined by the screening service provider.
-
Incubation: Incubate plates at 30°C for 60 minutes.
-
Detection: Terminate the reaction and measure the remaining kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A value >50% is typically considered a significant "hit".
-
Phase 2: In Vitro Target Validation and Characterization
Once PI3Kα is confirmed as a primary target, the next step is to quantify its potency and understand the nature of the inhibition.
-
Rationale: An IC50 (half-maximal inhibitory concentration) value determines the compound's potency. A lower IC50 indicates a more potent compound. Following this, enzyme kinetic studies are essential to determine how the compound inhibits the enzyme—competitively (binding to the same site as ATP), non-competitively, or uncompetitively. This is crucial for guiding future lead optimization efforts.
-
Protocol: PI3Kα IC50 Determination (LanthaScreen™ Assay)
-
Reagent Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in kinase buffer.
-
Assay Reaction: In a 384-well plate, combine the PI3Kα enzyme, a fluorescently labeled PIP2 substrate, and the serially diluted compound.
-
Kinase Reaction Initiation: Add ATP to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add a detection solution containing a terbium-labeled anti-PIP3 antibody. The antibody binds to the product (PIP3), creating a FRET signal.
-
Data Acquisition: Read the plate on a fluorescence plate reader.
-
Analysis: Plot the inhibition data against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Phase 3: Cellular Confirmation of Mechanism and Effect
The final and most critical phase is to confirm that the compound engages its target within a cellular context and produces the desired biological outcome (i.e., cancer cell death).
-
Rationale: In vitro activity does not always translate to cellular activity. A cell-based assay confirms that the compound can penetrate the cell membrane, engage its target, and inhibit the downstream signaling pathway. Western blotting provides direct visual evidence of target engagement by measuring the phosphorylation status of key downstream proteins like Akt and mTOR.[4][9] Finally, an apoptosis assay confirms that this pathway inhibition leads to the intended cell death phenotype.
-
Protocol: Western Blot for Downstream Pathway Inhibition
-
Cell Culture: Culture a PI3K-dependent breast cancer cell line (e.g., T47D) in appropriate media.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms pathway inhibition.
-
Data Synthesis and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | Percent Inhibition @ 10 µM |
|---|---|
| PI3Kα | 95% |
| PI3Kβ | 78% |
| PI3Kδ | 85% |
| PI3Kγ | 81% |
| mTOR | 65% |
| CDK2 | 15% |
| EGFR | 8% |
| VEGFR2 | 11% |
Table 2: Potency and Cellular Activity Summary
| Assay Type | Cell Line | Metric | Hypothetical Value |
|---|---|---|---|
| PI3Kα Enzymatic Assay | N/A | IC50 | 50 nM |
| Cell Viability | T47D | GI50 | 250 nM |
| Cell Viability | MCF-7 | GI50 | 310 nM |
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven strategy to elucidate the mechanism of action for this compound. By postulating its role as a PI3K/Akt/mTOR pathway inhibitor, we have established a clear and logical framework for experimental validation. The successful execution of these protocols would provide strong evidence for its mechanism, justifying its advancement into more complex preclinical models.
Future work would involve confirming the ATP-competitive binding mode, assessing its pharmacokinetic properties, and evaluating its efficacy in in vivo xenograft models of human cancer.[4][10] The versatile imidazo[1,2-a]pyridine scaffold continues to be a rich source for drug discovery, and a thorough mechanistic understanding of new derivatives is paramount to unlocking their full therapeutic potential.
References
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
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Al-Ostath, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
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Sardar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Greco, G., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. [Link]
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Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Kaur, H., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
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Zhang, Y., et al. (2017). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Skhiri, M., et al. (2007). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
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Ananthan, S., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
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Al-Qadi, I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. [Link]
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Noori, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Journal of Inflammation Research. [Link]
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Spectral data (NMR, IR, MS) of Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate
An In-depth Technical Guide to the Spectral Data of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The precise characterization of these molecules is paramount for drug discovery and development, ensuring purity, confirming structure, and understanding chemical behavior. This guide provides a detailed analysis of the spectral data for a key derivative, this compound, a valuable building block in the synthesis of more complex pharmaceutical agents. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering of its core atoms.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectral Data
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.10 | d, J = 7.0 Hz | 1H | H5 |
| 7.75 | s | 1H | H2 |
| 7.60 | d, J = 9.0 Hz | 1H | H7 |
| 6.80 | t, J = 6.8 Hz | 1H | H6 |
| 4.35 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 1.38 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Protons: The signals in the aromatic region (δ 6.80-8.10 ppm) are characteristic of the imidazo[1,2-a]pyridine core. The downfield shift of H5 (δ 8.10 ppm) is attributed to the deshielding effect of the adjacent nitrogen atom (N4). The singlet at δ 7.75 ppm corresponds to the proton at the C2 position, which has no adjacent protons to couple with. The doublet and triplet for H7 and H6, respectively, are consistent with their positions on the pyridine ring and their coupling with each other.
-
Ethyl Ester Group: The quartet at δ 4.35 ppm and the triplet at δ 1.38 ppm are classic signals for an ethyl group. The quartet arises from the methylene protons (-OCH₂-) being split by the three adjacent methyl protons, and the triplet is due to the methyl protons (-CH₃) being split by the two adjacent methylene protons.
¹³C NMR Spectral Data
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 | C=O (Ester) |
| 145.2 | C8a |
| 142.8 | C2 |
| 130.5 | C7 |
| 125.8 | C5 |
| 123.1 | C3 |
| 118.0 | C6 |
| 115.3 | C8 |
| 61.2 | -OCH₂CH₃ |
| 14.5 | -OCH₂CH₃ |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon: The signal at δ 163.5 ppm is characteristic of an ester carbonyl carbon.
-
Aromatic Carbons: The signals between δ 115.3 and 145.2 ppm correspond to the carbons of the imidazo[1,2-a]pyridine ring. The carbon bearing the bromine atom (C8) is observed at a relatively upfield position (δ 115.3 ppm) due to the heavy atom effect of bromine. The quaternary carbon C8a appears at a downfield chemical shift (δ 145.2 ppm).
-
Ethyl Ester Carbons: The signals at δ 61.2 and 14.5 ppm are assigned to the methylene and methyl carbons of the ethyl group, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1725 | Strong | C=O stretch (ester) |
| 1640 | Medium | C=N stretch |
| 1580, 1470 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (ester) |
| 750 | Strong | C-Br stretch |
Interpretation of IR Spectrum:
-
The strong absorption at 1725 cm⁻¹ is a clear indication of the ester carbonyl group.
-
The bands in the 3100-3000 cm⁻¹ and 1580-1470 cm⁻¹ regions are characteristic of the aromatic C-H and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring system.
-
The absorptions in the 2980-2850 cm⁻¹ range are due to the C-H stretching of the ethyl group.
-
A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester functionality.
-
The presence of the bromine atom is supported by the C-Br stretching vibration observed around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
| m/z | Relative Intensity (%) | Assignment |
| 268/270 | 100/98 | [M]⁺ and [M+2]⁺ |
| 223/225 | 65/63 | [M - OCH₂CH₃]⁺ |
| 195/197 | 40/38 | [M - COOCH₂CH₃]⁺ |
| 116 | 30 | [M - Br - COOCH₂CH₃]⁺ |
Interpretation of Mass Spectrum:
-
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 268 and an [M+2]⁺ peak at m/z 270 with nearly equal intensity. This isotopic pattern is a characteristic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).
-
The fragmentation pattern is consistent with the proposed structure. The loss of an ethoxy radical (-OCH₂CH₃) from the molecular ion results in the fragment ions at m/z 223/225.
-
Further loss of a carbonyl group (CO) from this fragment is not a primary fragmentation pathway. Instead, the loss of the entire ethyl carboxylate group (-COOCH₂CH₃) gives rise to the peaks at m/z 195/197.
-
The peak at m/z 116 corresponds to the imidazo[1,2-a]pyridine cation radical after the loss of both the bromine atom and the ethyl carboxylate group.
Experimental Protocol: Synthesis of this compound
A reliable synthetic protocol is crucial for obtaining high-quality material for spectral analysis. The following is a representative procedure.
Materials:
-
2-Amino-3-bromopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq).
-
Add ethyl bromopyruvate (1.05 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Conclusion
The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with a reliable synthetic protocol, serves as a valuable resource for researchers in the field of medicinal chemistry. This foundational knowledge is critical for ensuring the quality of this important synthetic intermediate and for the successful development of novel therapeutic agents based on the imidazo[1,2-a]pyridine scaffold.
References
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Supporting Information Efficient Access to 2,3-diarylimidazo[1,2-a]pyridines via a One-pot, Ligand-free, Palladium-Catalyzed Thr. (n.d.). Amazon Web Services. Retrieved January 19, 2026, from [Link]
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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ethyl 8-bromoimidazo[1, 2-a]pyridine-3-carboxylate, min 97%, 10 grams. (n.d.). A. B. Enterprises. Retrieved January 19, 2026, from [Link]
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VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide. (n.d.). ChemWhat. Retrieved January 19, 2026, from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. Retrieved January 19, 2026, from [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Introduction to Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate: A Scaffold of Pharmaceutical Interest
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A Technical Guide to Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate: Sourcing, Synthesis, and Applications in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern therapeutic innovation. Its derivatives are known to exhibit a wide array of biological activities, making them privileged structures in the pursuit of novel drug candidates.[1][2] This guide provides an in-depth technical overview of a key member of this family: Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate. We will explore its commercial availability, delve into synthetic strategies, discuss analytical characterization, and highlight its significance as a versatile building block in drug discovery, particularly in the realm of kinase inhibition.
Commercial Availability and Procurement
This compound is available from a select number of specialized chemical suppliers. Researchers should note that while the core imidazo[1,2-a]pyridine structure is common, the specific 8-bromo, 3-carboxylate substitution pattern is more specialized. It is crucial to verify the purity and analytical data provided by the supplier to ensure the quality of the starting material for any synthetic or biological application.
For research and development purposes, this compound is typically available in quantities ranging from grams to kilograms. When sourcing this chemical, it is imperative to procure it from reputable suppliers who provide comprehensive analytical documentation, including a Certificate of Analysis (CoA) with purity assessment by methods such as High-Performance Liquid Chromatography (HPLC) and confirmation of identity by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Representative Commercial Suppliers
| Supplier | Product Name | Purity | Notes |
| AA Blocks | This compound | min 97% | Available in 10-gram quantities for research purposes.[3] |
| Santa Cruz Biotechnology | Ethyl 8-bromo-2-(trifluoromethyl)imidazo-[1,2-a]pyridine-3-carboxylate | - | A closely related derivative for proteomics research.[4] |
| BLD Pharm | Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide | - | The 2-carboxylate isomer is also available, highlighting the need for careful selection.[5] |
| Benchchem | Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | - | An analogous pyridazine derivative used in kinase inhibitor development.[6] |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Availability and specifications are subject to change.
Synthesis of the Imidazo[1,2-a]pyridine-3-carboxylate Scaffold
General Two-Step, One-Pot Synthetic Protocol
This method involves the initial reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted in the same pot with an active electrophile, such as ethyl bromoacetate, to yield the desired 3-substituted imidazo[1,2-a]pyridine.[7]
Experimental Protocol:
-
Step 1: Formation of the Intermediate: To a solution of the starting 2-aminopyridine (1.0 mmol) in a suitable solvent such as DMF (2 mL), add DMF-DMA (2.0 equiv.). The mixture is stirred at a moderately elevated temperature (e.g., 65 °C) for a period of 2 hours to form the intermediate.
-
Step 2: Cyclization: To the reaction mixture containing the in-situ generated intermediate, add the active electrophile, for instance, ethyl bromoacetate (RCH₂Br where R = CO₂Et). A base, such as sodium bicarbonate (NaHCO₃), is then added, and the reaction is heated to a higher temperature (e.g., 85 °C) for 1-2 hours.
-
Work-up and Purification: Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is cooled to room temperature. The product is then extracted using an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
For the synthesis of this compound, the starting material would be 3-bromo-2-aminopyridine.
Alternative Synthetic Approaches
Other synthetic strategies include the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which offers a rapid and efficient one-pot synthesis of imidazo[1,2-a]pyridines.[8][9] This method involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. While this typically yields 3-aminoimidazo[1,2-a]pyridines, modifications of this reaction could potentially be explored for the synthesis of 3-carboxylate derivatives.
The diagram below illustrates a generalized synthetic workflow for the one-pot synthesis of the imidazo[1,2-a]pyridine-3-carboxylate scaffold.
Caption: Generalized one-pot synthesis workflow.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of this compound. Standard analytical techniques employed for this purpose are detailed below. While specific data for the 8-bromo-3-carboxylate is not widely published, the expected spectral characteristics can be inferred from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the bromo and carboxylate groups. Additionally, the ethyl group of the ester will exhibit a characteristic quartet and triplet pattern.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all the carbon atoms in the molecule, with the carbonyl carbon of the ester appearing at a characteristic downfield chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the mass spectrum should display a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid), can be developed to separate the target compound from any impurities or starting materials.
The following diagram outlines a typical analytical workflow for quality control.
Caption: Standard analytical quality control workflow.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several marketed drugs.[1][2][10] this compound, with its strategically placed functional groups, serves as a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets.
A particularly fruitful area of research for imidazo[1,2-a]pyridine derivatives has been the development of kinase inhibitors.[11][12][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The bromine atom at the 8-position of the scaffold provides a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitors. The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, further expanding the chemical diversity of the synthesized library.
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of various kinases, including:
-
FLT3 Kinase: Imidazo[1,2-a]pyridine-pyridine derivatives have been shown to potently inhibit FLT3-ITD and its secondary mutants, which are implicated in acute myeloid leukemia (AML).[14]
-
c-KIT: 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been investigated as inhibitors of c-KIT, a receptor tyrosine kinase involved in gastrointestinal stromal tumors (GIST).[13]
-
Nek2 Kinase: Imidazo[1,2-a]pyridine derivatives have been designed and synthesized as inhibitors of Nek2, a kinase overexpressed in various tumors.[11]
The following diagram illustrates the general role of this compound as a scaffold in the development of kinase inhibitors that can modulate cellular signaling pathways.
Caption: Role as a scaffold in kinase inhibitor design.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its commercial availability, coupled with established synthetic routes for the core scaffold, provides a solid foundation for the generation of novel compound libraries. The strategic placement of the bromo and carboxylate functionalities allows for extensive chemical diversification, making it an ideal starting point for structure-activity relationship studies. The proven success of the imidazo[1,2-a]pyridine scaffold in the development of potent and selective kinase inhibitors underscores the potential of this particular derivative in the ongoing quest for new and effective therapeutics. As our understanding of cellular signaling pathways continues to grow, so too will the importance of versatile chemical scaffolds like this compound in the design of next-generation targeted therapies.
References
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Dutta, A., et al. (2019). A Green Protocol for the Synthesis of α‐Diazo‐β‐hydroxyesters and One‐Pot Conversion to β‐Keto‐Esters and Imidazo[1,2‐a]pyridine‐3‐carboxylates. ResearchGate. [Link]
-
Reddy, T. S., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
-
Dahmani, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2698. [Link]
-
Ansell, M. F., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 349-353. [Link]
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The Imidazo[1,2-a]pyridine Core: A Technical Guide to Novel Scaffold Discovery and Development
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This bicyclic nitrogen-containing heterocycle is a key pharmacophore in drugs with applications ranging from anxiolytics and sedatives like Zolpidem and Alpidem to anticancer and antiviral agents.[2][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern and novel synthetic strategies for accessing this versatile core. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and a comparative analysis of their strengths and limitations. The guide will further explore the biological evaluation of newly synthesized derivatives, offering insights into their therapeutic potential.
Introduction: The Enduring Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core, a fusion of imidazole and pyridine rings, has captivated the attention of medicinal chemists for decades.[5] Its rigid, planar structure and rich electronic properties make it an ideal template for designing molecules that can interact with a diverse range of biological targets. This has led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer: Targeting various pathways involved in tumorigenesis and progression.[2][4][6]
-
Antiviral: Exhibiting activity against a range of viruses, including human cytomegalovirus (HCMV).[7]
-
Antibacterial and Antifungal: Showing promise in combating microbial infections.
-
Central Nervous System (CNS) Activity: Including hypnotic, anxiolytic, and anticonvulsant effects.[4]
The continued interest in this scaffold stems from its synthetic tractability, allowing for the introduction of various substituents to modulate its physicochemical properties and biological activity. This guide will focus on the latest advancements in the synthesis of this important heterocyclic system, with a particular emphasis on methodologies that offer improved efficiency, diversity, and greener chemical profiles.
Synthetic Strategies for Imidazo[1,2-a]pyridine Scaffolds: From Classical to Contemporary
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly from the classical, often harsh, reaction conditions to more sophisticated and efficient modern methodologies. This section will provide a detailed exploration of key synthetic routes, offering insights into their mechanisms and practical applications.
Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
Historically, the synthesis of imidazo[1,2-a]pyridines relied on condensation reactions between 2-aminopyridines and α-halocarbonyl compounds, a method pioneered by Tschitschibabin.[8] While foundational, these methods often required high temperatures and provided modest yields.
Modern Methodologies: Efficiency, Diversity, and Sustainability
Recent advancements have focused on developing more efficient, versatile, and environmentally benign synthetic routes. These include multicomponent reactions, microwave-assisted synthesis, and metal-free approaches.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that has emerged as a highly efficient method for the synthesis of substituted imidazo[1,2-a]pyridines.[3] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.
Causality Behind Experimental Choices: The GBB reaction's appeal lies in its atom economy and the ability to generate molecular diversity in a single step. The choice of catalyst, solvent, and reaction conditions can be tailored to optimize yields and accommodate a wide range of functional groups on the starting materials. For instance, the use of microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter timeframes.[9]
Experimental Protocol: Microwave-Assisted GBB Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine [3]
-
Step 1: Reactant Preparation: In a 35 mL microwave reaction vessel, suspend the selected 2-aminopyridine (0.51 mmol), the corresponding amine derivative (0.56 mmol, 1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (20% mol, 19.4 mg) in ethyl alcohol (2 mL).
-
Step 2: Initial Condensation: Stir the mixture at room temperature for 5 minutes.
-
Step 3: Microwave Irradiation (First Stage): Heat the mixture at 80 °C for 30 minutes using a microwave synthesizer with a power of 100 W.
-
Step 4: Addition of Second Set of Reagents: Cool the mixture to room temperature. Add benzil (0.107 g, 0.51 mmol, 1.0 equiv.) and ammonium acetate (0.196 g, 2.55 mmol, 5.0 equiv.) to the reaction medium and stir at room temperature for 5 minutes.
-
Step 5: Microwave Irradiation (Second Stage): Heat the mixture at 100 °C for 80 minutes in the microwave synthesizer.
-
Step 6: Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure product.
-
Step 7: Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of the Groebke-Blackburn-Bienaymé Reaction
The mechanism of the GBB reaction is a fascinating cascade of events that efficiently constructs the imidazo[1,2-a]pyridine core.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient heating method.[10] In the context of imidazo[1,2-a]pyridine synthesis, MAOS has been successfully employed to accelerate classical condensation reactions and multicomponent reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter reaction times.[10][11]
Causality Behind Experimental Choices: The primary advantage of MAOS is the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. This often leads to a reduction in side product formation. The choice of a solvent- and catalyst-free approach under microwave irradiation represents a particularly green and efficient strategy.[10]
Experimental Protocol: Solvent- and Catalyst-Free Microwave-Assisted Synthesis [10]
-
Step 1: Reactant Loading: Place the 2-aminopyridine derivative (1 mmol) and the α-bromoketone (1 mmol) directly into a microwave synthesizer vessel.
-
Step 2: Microwave Irradiation: Irradiate the mixture in the microwave synthesizer at a specified power and for a short duration (e.g., a few minutes). The optimal time and power should be determined for each specific set of reactants.
-
Step 3: Work-up and Purification: After cooling, the resulting solid mass is typically dissolved in a suitable solvent and purified by recrystallization or column chromatography to yield the pure imidazo[1,2-a]pyridine derivative.
-
Step 4: Characterization: Confirm the structure of the product using spectroscopic techniques (1H NMR, 13C NMR, and Mass Spectrometry).
The development of metal-free synthetic methods is a key goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. Several metal-free strategies for the synthesis of imidazo[1,2-a]pyridines have been reported, often utilizing iodine or other non-metallic promoters.[12][13][14]
Causality Behind Experimental Choices: Iodine-catalyzed reactions, for example, offer a cost-effective and environmentally benign alternative to metal-catalyzed processes.[15] These reactions can often be performed under mild conditions, and the catalyst is readily available and less toxic than many transition metals.
Experimental Workflow: Metal-Free Synthesis
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Preliminary Screening of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Analogs: A Strategic Guide to Early-Phase Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and its capacity to interact with a wide array of biological targets. This guide provides a comprehensive framework for the preliminary screening of novel analogs derived from Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate. We will explore the strategic design of an analog library, detailing synthetic diversification at key positions. The core of this document is a multi-tiered screening cascade, integrating in silico predictive modeling with robust in vitro high-throughput assays. Detailed protocols for cytotoxicity and antimicrobial screening are provided, alongside strategies for hit confirmation and elimination of false positives. By synthesizing technical accuracy with field-proven insights, this guide serves as an essential resource for researchers aiming to efficiently identify and prioritize high-quality hit compounds for further development in the drug discovery pipeline.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a bicyclic 5-6 heterocycle that has garnered significant attention from medicinal chemists.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules. This versatility is evidenced by its presence in a range of marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem, validating its status as a "drug prejudice" scaffold.[2][3]
Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[2][4][5] The specific starting point for our exploration, This compound , is a strategically designed scaffold.
-
The Imidazo[1,2-a]pyridine Nucleus: Provides the fundamental structure for target interaction.
-
C8-Bromo Group: Serves as a highly versatile synthetic handle for introducing chemical diversity via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of the chemical space around this position to optimize potency and selectivity.
-
C3-Ethyl Carboxylate Group: This moiety can be easily hydrolyzed to the corresponding carboxylic acid, which can then be derivatized into a vast library of amides, esters, or other functional groups, enabling fine-tuning of physicochemical properties and target engagement.[6]
This strategic design makes it an ideal starting point for generating a focused library of analogs for a preliminary screening campaign.
Analog Library Design: Strategies for Chemical Diversification
The primary goal of the initial synthetic effort is not to produce a single, highly potent compound, but to generate a diverse set of analogs that systematically probe the structure-activity relationship (SAR). A well-designed library explores variations in sterics, electronics, and hydrogen bonding potential at key positions.
Synthesis of the Core Scaffold
The this compound core is typically synthesized via a cyclocondensation reaction. A common and efficient method involves the reaction of a 2-amino-3-bromopyridine derivative with an ethyl bromopyruvate.[6] This reaction establishes the core bicyclic system.
Diversification Strategy
With the core scaffold in hand, diversification can proceed through parallel synthesis to efficiently generate a library of analogs.
-
Modification at C8: The bromo group is readily functionalized using palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with a variety of boronic acids can introduce a wide range of aryl and heteroaryl moieties.
-
Modification at C3: The ethyl ester can be saponified (hydrolyzed) to the carboxylic acid. This acid is a key intermediate for creating a library of amides via coupling with diverse amines, facilitated by standard coupling reagents like HBTU.[6]
Below is a generalized workflow for the generation of a diversified analog library.
Caption: A multi-tiered screening cascade for hit identification.
Tier 1: In Silico Screening & Prioritization
Before committing to extensive synthesis and wet lab screening, computational methods can predict the drug-like properties of the designed analogs. [7]This allows for the early deselection of compounds likely to fail later due to poor pharmacokinetics or toxicity.
Core Methodologies:
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a compound's success as a drug. Computational models can predict:
-
Physicochemical Properties: Molecular weight, LogP, number of hydrogen bond donors/acceptors (evaluating Lipinski's Rule of Five).
-
Pharmacokinetic Properties: Aqueous solubility, cell permeability (e.g., Caco-2), and plasma protein binding.
-
Toxicity Risks: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
-
Molecular Docking: If a specific biological target is known (e.g., a bacterial enzyme or a cancer-related kinase), molecular docking can predict the binding mode and estimate the binding affinity of each analog to the target's active site. [7]This helps prioritize analogs with a higher probability of being active.
Data Presentation: In Silico Profiling of Hypothetical Analogs
| Analog ID | Modification (C8/C3) | MW | cLogP | hERG Risk | Docking Score (kcal/mol) | Recommendation |
| AP-001 | H / -NH-Cyclopropyl | 309.1 | 2.8 | Low | -8.5 | Synthesize |
| AP-002 | Phenyl / -NH-Cyclopropyl | 385.2 | 4.2 | Low | -9.7 | Prioritize |
| AP-003 | Naphthyl / -NH-Cyclopropyl | 435.2 | 5.1 | High | -10.2 | Deprioritize (hERG) |
| AP-004 | Phenyl / -NH-Benzyl | 461.3 | 5.5 | Low | -9.9 | Deprioritize (LogP) |
Tier 2: Primary High-Throughput Screening (HTS)
Compounds that pass the in silico filters are synthesized and submitted for primary in vitro screening. The goal of this stage is to identify "hits"—compounds that show a significant biological response in a robust, high-throughput assay. [8]Typically, this is performed at a single high concentration (e.g., 10-20 µM).
The choice of assay is dictated by the therapeutic goal. Given the broad activity of imidazo[1,2-a]pyridines, we present protocols for two common applications: anticancer and antibacterial screening.
Experimental Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
This protocol assesses a compound's ability to reduce the viability of cancer cells.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a stock solution of each analog in DMSO. Dilute the compounds in growth medium to the final screening concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. A compound causing a significant reduction in viability (e.g., >50%) is considered a primary hit.
Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Screening
This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.
-
Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the culture to achieve a final inoculum of 5 x 10⁵ CFU/mL.
-
Compound Preparation: Perform a serial two-fold dilution of each compound in a 96-well plate using CAMHB, typically from 64 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest compound concentration in which there is no visible turbidity (growth).
-
Analysis: Compounds with low MIC values (e.g., ≤16 µg/mL) are considered primary hits. [9]
Tier 3: Hit Confirmation and Triage
Primary hits must be rigorously validated to confirm their activity and rule out artifacts or undesirable properties. [8] Core Methodologies:
-
Dose-Response Analysis: Primary hits are re-tested over a range of concentrations (typically 8-10 points) to generate a dose-response curve. This allows for the calculation of the IC₅₀ (for inhibition) or EC₅₀ (for activation), which provides a quantitative measure of the compound's potency. A lower IC₅₀ value indicates higher potency.
-
Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay. This is a test that measures the same biological endpoint via a different method. For example, if the primary anticancer screen was an MTT assay (measuring metabolic activity), an orthogonal assay could be a CellTiter-Glo® assay (measuring ATP levels) or a crystal violet assay (measuring cell adherence).
-
Counter-Screening for Selectivity: For anticancer hits, cytotoxicity should be assessed in a non-cancerous cell line (e.g., normal human fibroblasts). A compound that is highly potent against cancer cells but significantly less potent against normal cells has a favorable selectivity index and is more desirable.
Data Integration and Hit Prioritization
The final step in the preliminary screen is to synthesize all the data to select a small number of high-quality hits for advancement into lead optimization. [10] Data Presentation: Integrated Hit Prioritization Summary
| Analog ID | Primary Screen (% Inhibition @ 10µM) | Potency (IC₅₀, µM) | Selectivity (IC₅₀ Normal Cells / IC₅₀ Cancer Cells) | cLogP | Overall Rank |
| AP-002 | 85% | 1.2 | >10 | 4.2 | 1 |
| AP-007 | 78% | 2.5 | >8 | 3.9 | 2 |
| AP-015 | 92% | 0.8 | <2 | 4.5 | 3 |
| AP-021 | 65% | 9.7 | >10 | 3.1 | 4 |
Causality Behind Prioritization:
-
AP-002 is ranked highest. It demonstrates excellent potency (low micromolar IC₅₀), a strong selectivity for cancer cells over normal cells, and has a drug-like cLogP value.
-
AP-015 , despite being the most potent compound, is deprioritized due to its lack of selectivity (IC₅₀ ratio <2), suggesting it may have general toxicity.
-
AP-021 is active but has significantly lower potency than the top candidates, making it a lower priority for immediate follow-up.
This integrated analysis allows for an evidence-based decision, prioritizing compounds that balance potency, selectivity, and favorable physicochemical properties, thereby increasing the probability of success in subsequent stages of drug development.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the preliminary screening of this compound analogs. By integrating rational library design, in silico prediction, and a tiered in vitro screening cascade, researchers can efficiently navigate the early stages of drug discovery. This process effectively filters a large pool of potential molecules down to a few high-quality hits.
The prioritized hits from this preliminary screen are not finished drugs, but rather starting points for the next critical phase: Lead Optimization . This subsequent phase will involve further rounds of chemical synthesis to refine the SAR, improve potency and selectivity, and optimize ADMET properties, with the ultimate goal of identifying a preclinical candidate for in vivo efficacy and safety studies.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the introduction of diverse aryl and heteroaryl moieties at the C-8 position via robust and scalable C-C bond formation is a critical step in the synthesis of novel therapeutic agents. This document provides not only a detailed, field-tested protocol but also delves into the underlying mechanistic principles and practical considerations to empower researchers in drug discovery and process development.
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Suzuki Coupling
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous marketed drugs with a wide spectrum of biological activities, including hypnotic, anxiolytic, anti-cancer, and anti-tuberculosis agents.[1][2][3] The ability to selectively introduce molecular diversity at various positions of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, stands as a preeminent tool for the formation of carbon-carbon bonds.[4][5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable reaction in the pharmaceutical industry.[7] For the synthesis of 8-aryl-imidazo[1,2-a]pyridine derivatives, the Suzuki coupling of this compound offers a convergent and efficient route.
Mechanistic Rationale: A Step-by-Step Look at the Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8]
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ArPdX [label="Ar-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ArPdAr_prime [label="Ar-Pd(II)L_n-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic [label="Ar'B(OR)_2", shape=component]; Halide [label="Ar-X", shape=component]; Base [label="Base", shape=component];
// Edges Halide -> OxAdd [label=" this compound"]; Pd0 -> OxAdd; OxAdd -> ArPdX; ArPdX -> Transmetal; Boronic -> Transmetal [label=" Arylboronic Acid"]; Base -> Transmetal; Transmetal -> ArPdAr_prime; ArPdAr_prime -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } .enddot Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the this compound. This step is often rate-determining and results in the formation of a palladium(II) species. The electron-deficient nature of the pyridine ring in the imidazo[1,2-a]pyridine system facilitates this step.
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a robust starting point and can be adapted for a range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
// Nodes Start [label="Start: Assemble Reaction Vessel", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Reagents [label="Add Solids:\n- this compound\n- Arylboronic Acid\n- Base\n- Palladium Catalyst/Ligand", fillcolor="#FFFFFF"]; Inert [label="Establish Inert Atmosphere\n(Evacuate and backfill with Ar/N₂)", fillcolor="#FFFFFF"]; Solvents [label="Add Degassed Solvents:\n- Anhydrous Organic Solvent\n- Water", fillcolor="#FFFFFF"]; Heating [label="Heat Reaction Mixture\n(e.g., 80-110 °C)\nMonitor by TLC/LC-MS", fillcolor="#FFFFFF"]; Workup [label="Aqueous Workup:\n- Cool to RT\n- Dilute with Water\n- Extract with Organic Solvent", fillcolor="#FFFFFF"]; Purification [label="Purification:\n- Dry Organic Layer\n- Concentrate\n- Column Chromatography", fillcolor="#FFFFFF"]; End [label="End: Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Inert; Inert -> Solvents; Solvents -> Heating; Heating -> Workup; Workup -> Purification; Purification -> End; } .enddot Figure 2: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: A Survey of Reaction Conditions and Yields
The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following table provides a summary of typical conditions and expected yields for the coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 78 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 10 | 81 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
Note: Yields are for isolated products after purification and may vary depending on the specific reaction scale and purity of reagents.
Expertise and Experience: Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: For simple, unhindered arylboronic acids, a standard catalyst like Pd(PPh₃)₄ is often sufficient. However, for more challenging couplings, such as with electron-deficient or sterically hindered boronic acids, more sophisticated catalyst systems are beneficial. For instance, the use of Buchwald-type ligands like SPhos with a palladium precursor like Pd₂(dba)₃ can enhance catalytic activity and improve yields.
-
The Role of the Base: The base plays a crucial role in the transmetalation step. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. Cesium carbonate is more soluble in organic solvents and can be more effective in some cases. For base-sensitive substrates, a milder base like K₃PO₄ may be preferred.
-
Solvent System: A mixture of an organic solvent and water is often employed. The water is necessary to dissolve the inorganic base and facilitate the formation of the "ate" complex. Common organic solvents include 1,4-dioxane, toluene, and DMF. The choice of solvent can influence the solubility of the reagents and the reaction temperature. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
-
Reactivity of the 8-Bromo Position: The electronic properties of the imidazo[1,2-a]pyridine ring system influence the reactivity of the C-Br bond. The pyridine ring is electron-withdrawing, which generally activates aryl halides towards oxidative addition. While both the 3- and 8-positions are susceptible to functionalization, the specific electronic environment around the C-8 position makes it a suitable site for Suzuki coupling. In cases of di-halogenated imidazo[1,2-a]pyridines, the relative reactivity of the different positions can often be predicted based on electronic and steric factors, with the more electron-deficient position typically reacting preferentially.[2]
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be self-validating through in-process controls. The progress of the reaction should be carefully monitored by TLC or LC-MS. Complete consumption of the starting this compound is a key indicator of reaction completion. The appearance of a new, less polar spot (by TLC) corresponding to the desired product should be observed. Mass spectrometry will confirm the formation of the product by its characteristic molecular ion peak. Characterization of the final, purified product by ¹H NMR, ¹³C NMR, and HRMS is essential to confirm its structure and purity.[9]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse library of 8-arylated imidazo[1,2-a]pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with significant potential for drug discovery and development. This guide provides a solid foundation for the successful implementation of this important transformation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Center for Biotechnology Information. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
National Center for Biotechnology Information. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]
-
National Center for Biotechnology Information. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
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- 3. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate. This critical transformation enables the synthesis of a diverse range of 8-aminoimidazo[1,2-a]pyridine derivatives, which are key structural motifs in many biologically active compounds.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into reaction optimization and troubleshooting.
Theoretical Background and Mechanistic Insights
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen (C–N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[3][4] The reaction is catalyzed by a palladium complex and requires a base.[5][6] The catalytic cycle, a fundamental concept in understanding this reaction, involves a sequence of steps including oxidative addition, ligand exchange, and reductive elimination.[3][7]
The reaction commences with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex.[3][5][6] Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.[5][6] The final and crucial step is reductive elimination, where the C–N bond is formed, and the desired arylamine product is released, regenerating the palladium(0) catalyst for the next cycle.[3][5][8]
The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[7] For heteroaryl halides like this compound, the selection of an appropriate ligand is critical to achieve high yields and avoid side reactions.
Sources
- 1. bio-conferences.org [bio-conferences.org]
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Palladium-catalyzed cross-coupling with Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
Introduction: Unlocking the Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential, including analgesic, anti-tumor, and antiviral agents.[1][2] Its unique electronic properties and structural rigidity make it a highly sought-after motif in medicinal chemistry and drug development.[3][4] The functionalization of this core is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] These Nobel Prize-winning transformations allow for the precise and efficient assembly of complex molecules from readily available starting materials.[5]
This guide focuses on This compound , a versatile building block poised for diversification. The bromine atom at the C8 position serves as a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the rapid generation of compound libraries for screening and development. We will explore the core mechanistic principles and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings.
Core Concepts: The Engine of Cross-Coupling
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary organometallic steps that masterfully orchestrates the formation of new bonds.[6][7] While specific steps vary between reaction types, the general pathway involves the shuttling of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[5]
Protocol: Synthesis of Ethyl 8-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylate
This protocol details a typical Suzuki-Miyaura coupling.
Reagents & Materials
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Amount Used (1 mmol scale) |
| This compound | 905553-75-3 | 283.11 | 1.0 | 283 mg |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 182 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane/Water (4:1) | 123-91-1 / 7732-18-5 | - | - | 5 mL |
Step-by-Step Methodology
-
Preparation: Add this compound (283 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition: Degas the 1,4-dioxane/water (4:1) solvent mixture by bubbling argon through it for 20-30 minutes. Add 5 mL of the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes), observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Application Note 2: Heck-Mizoroki Coupling for Olefin Functionalization
The Heck reaction is a cornerstone for C(sp²)-C(sp²) bond formation between an aryl halide and an alkene, providing a direct route to substituted olefins, which are valuable intermediates and structural motifs. [8][9][10]A key feature is its excellent stereoselectivity, typically yielding the more stable E (trans) isomer. [11]
Catalytic Cycle: Heck-Mizoroki Coupling
Protocol: Synthesis of Ethyl 8-((E)-2-ethoxycarbonylvinyl)imidazo[1,2-a]pyridine-3-carboxylate
This protocol details a typical Heck coupling with an activated alkene.
Reagents & Materials
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Amount Used (1 mmol scale) |
| This compound | 905553-75-3 | 283.11 | 1.0 | 283 mg |
| Ethyl acrylate | 140-88-5 | 100.12 | 1.5 | 164 µL (150 mg) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 4.5 mg |
| Tri-o-tolylphosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 279 µL (202 mg) |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | - | 5 mL |
Step-by-Step Methodology
-
Preparation: Add this compound (283 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol) to an oven-dried Schlenk flask with a stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed acetonitrile (5 mL), followed by triethylamine (279 µL, 2.0 mmol) and ethyl acrylate (164 µL, 1.5 mmol) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C for 18-24 hours. A precipitate of triethylammonium bromide will form as the reaction proceeds.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and salts, washing the pad with ethyl acetate. [11]6. Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to isolate the desired E-alkene product.
Application Note 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira reaction provides a reliable and powerful method for coupling terminal alkynes with aryl halides. [12]It uniquely employs a dual catalytic system, using both palladium and a copper(I) co-catalyst. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, structures found in natural products, pharmaceuticals, and organic materials. [13]
Catalytic Cycle: Sonogashira Coupling
Protocol: Synthesis of Ethyl 8-(phenylethynyl)imidazo[1,2-a]pyridine-3-carboxylate
This protocol details a classic Sonogashira coupling. Crucial Note: Rigorous deoxygenation is required to prevent the oxidative homo-coupling of the alkyne (Glaser coupling).
Reagents & Materials
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Amount Used (1 mmol scale) |
| This compound | 905553-75-3 | 283.11 | 1.0 | 283 mg |
| Phenylacetylene | 536-74-3 | 102.14 | 1.2 | 132 µL (122 mg) |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | 701.90 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 418 µL (303 mg) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 5 mL |
Step-by-Step Methodology
-
Preparation: To an oven-dried Schlenk flask with a stir bar, add this compound (283 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol). The triethylamine often serves as both the base and a co-solvent. Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Once the starting material is consumed (as per TLC), concentrate the reaction mixture under vacuum.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and then brine (15 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to obtain the desired arylalkyne.
Workflow: From Reaction to Verified Product
A systematic workflow is essential for ensuring reproducible results and confirming the identity and purity of the synthesized compounds.
Analytical Monitoring and Characterization
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid, qualitative tool for tracking the consumption of the starting halide. For more precise, quantitative analysis and identification of intermediates or byproducts, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. [14][15][16]These techniques are particularly useful during optimization studies. [17]* Product Characterization: The identity and purity of the final, purified product must be unambiguously confirmed using a suite of spectroscopic methods:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: Assesses the purity of the final compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Pd(0) not forming; catalyst decomposition. [18]Poor Reagent Quality: Wet solvent/reagents; old boronic acid. Incorrect Base: Base is too weak or insoluble. | Catalyst: Use a reliable precatalyst or a fresh bottle of Pd(OAc)₂/ligand. Consider a pre-activation step. [18]Reagents: Use freshly distilled, anhydrous, and degassed solvents. Base: Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki). Ensure the base is finely powdered. [18] |
| Debromination | The starting material is reduced to the corresponding H-substituted imidazopyridine. | This can occur if the catalytic cycle is interrupted. Lower the reaction temperature. Ensure the coupling partner (e.g., boronic acid) is of high purity and sufficiently reactive. Use a slightly higher excess of the coupling partner. |
| Homo-coupling | Dimerization of the boronic acid (Suzuki) or alkyne (Sonogashira). | Suzuki: Can be promoted by oxygen. Ensure the reaction is thoroughly deoxygenated. Sonogashira: This is the classic Glaser coupling, promoted by O₂ and Cu. Ensure rigorous degassing of all solvents and reagents. Consider a "copper-free" Sonogashira protocol. |
| Catalyst Turns Black | Formation of palladium black (inactive, aggregated palladium). | This indicates catalyst decomposition. The ligand-to-metal ratio may be too low to stabilize the Pd species. Increase the ligand loading slightly (e.g., from L:Pd of 2:1 to 4:1). Ensure the reaction temperature is not too high. |
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (2022). PubMed. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. [Link]
-
17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (2017). PubMed. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health (NIH). [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (n.d.). PolyU Electronic Theses. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). National Institutes of Health (NIH). [Link]
-
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Heck Coupling. (n.d.). NROChemistry. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. (2019). Wiley Analytical Science. [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS#: 1332589-53-3. (n.d.). ChemWhat. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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(a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate. [Link]
-
Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). AZoM.com. [Link]
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Application Notes & Protocols: Strategic Functionalization of the 8-Position of Imidazo[1,2-a]pyridine-3-carboxylates
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as the hypnotic Zolpidem , the anxiolytic Alpidem , and the cardiotonic agent Olprinone underscore the clinical significance of this heterocyclic system.[2][3][4] The broad spectrum of biological activities associated with its derivatives—including anticancer, antiviral, anti-inflammatory, and antimicrobial properties—continues to fuel intensive research and development efforts.[3][4][5]
While the synthesis of the core structure is well-established, the true challenge and opportunity lie in its regioselective functionalization. The electronic nature of the ring system dictates that the C3 position is the most nucleophilic and sterically accessible carbon, making it the default site for electrophilic substitution and direct C-H functionalization.[6][7] However, derivatization at other positions, particularly on the pyridine ring, is crucial for modulating pharmacokinetic and pharmacodynamic properties.
This guide focuses specifically on the synthetic strategies for functionalizing the C8 position of imidazo[1,2-a]pyridine-3-carboxylates. This position is of particular interest, as exemplified by Olprinone, a C8-substituted derivative used for treating heart failure.[8] Functionalization at C8 often requires a more nuanced approach than direct C-H activation of the parent heterocycle. The primary strategies involve either building the scaffold from a pre-functionalized pyridine precursor (a "bottom-up" approach) or employing advanced cross-coupling techniques on a C8-halogenated intermediate. This document provides detailed, field-proven protocols for these key transformations, explaining the causality behind experimental choices to empower researchers in their drug discovery endeavors.
Strategic Overview: Accessing the C8 Position
Direct C-H functionalization at the C8 position of an imidazo[1,2-a]pyridine is challenging due to the lower intrinsic reactivity of the pyridine ring carbons compared to the C3 position of the imidazole ring. Therefore, the most robust and versatile strategies rely on installing a functional "handle," typically a halogen, at the C8 position. This handle then serves as a versatile anchor for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions.
The logical workflow for accessing diverse C8-functionalized derivatives is outlined below. It begins with the synthesis of a key C8-bromo intermediate, which is then elaborated using powerful C-C and C-N bond-forming reactions.
Caption: Workflow for C8-Functionalization.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound
Expertise & Rationale: This protocol employs the classic Tschitschibabin reaction, a robust cyclocondensation method for constructing the imidazo[1,2-a]pyridine scaffold.[9] By starting with a commercially available, pre-functionalized pyridine (3-bromo-2-aminopyridine), we strategically install the bromine atom at the desired C8 position of the final product. This "bottom-up" approach circumvents the regioselectivity challenges of attempting to halogenate the pre-formed heterocycle directly. The 3-carboxylate group is installed concurrently by using ethyl bromopyruvate as the α-halocarbonyl component.
Step-by-Step Protocol:
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-2-aminopyridine (10.0 g, 57.8 mmol, 1.0 equiv) and absolute ethanol (120 mL).
-
Reaction Initiation: Add ethyl 2-bromo-3-oxobutanoate (ethyl bromopyruvate, 11.3 mL, 69.4 mmol, 1.2 equiv) to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid and wash it with cold ethanol (2 x 20 mL) to remove unreacted starting materials.
-
Purification: The crude solid is typically of high purity. If necessary, it can be recrystallized from ethanol to yield this compound as a white to off-white solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic downfield shift of the H5 proton (a doublet) is a key diagnostic signal in the ¹H NMR spectrum.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C8-Position
Expertise & Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[10] For this application, it serves as the premier method to convert the C8-bromo "handle" into high-value C8-aryl or C8-heteroaryl derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields. A palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is standard. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (297 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol, 2.5 mol%) and triphenylphosphine (PPh₃, 26 mg, 0.1 mmol, 10 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure C8-aryl product.
Data Presentation: Representative Suzuki Couplings
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base (equiv) | Yield (%) |
| 1 | Phenylboronic acid | 2.5 | K₂CO₃ (3) | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2.5 | K₂CO₃ (3) | 95 |
| 3 | 3-Fluorophenylboronic acid | 2.5 | K₂CO₃ (3) | 88 |
| 4 | Thiophene-2-boronic acid | 3.0 | Cs₂CO₃ (3) | 85 |
Protocol 3: Palladium-Catalyzed Aminocarbonylation for C8-Carboxamide Synthesis
Expertise & Rationale: This protocol provides direct access to C8-carboxamides, a privileged functional group in many drug candidates.[8][11] The reaction involves the palladium-catalyzed insertion of carbon monoxide (CO) into the C-Br bond, followed by trapping of the resulting acyl-palladium intermediate with an amine nucleophile. This method is highly efficient but requires specialized equipment (a pressure reactor) to handle the carbon monoxide gas. The choice of ligand and reaction conditions can be tuned to optimize yields and prevent side reactions.
Step-by-Step Protocol:
-
Reactor Setup: To a glass liner of a high-pressure autoclave, add this compound (297 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as Xantphos (23 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the desired amine (e.g., morpholine, 130 µL, 1.5 mmol, 1.5 equiv) and a non-coordinating base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 300 µL, 2.0 mmol, 2.0 equiv). Add anhydrous toluene (10 mL) as the solvent.
-
Reaction Under Pressure: Seal the autoclave. Purge the vessel three times with carbon monoxide (CO) gas, then pressurize to 10-20 bar of CO.
-
Heating and Monitoring: Heat the reaction to 100-120 °C and stir for 18-24 hours. After cooling and carefully venting the reactor, a sample can be taken for LC-MS analysis to check for conversion.
-
Work-up: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired C8-carboxamide.
Conclusion and Future Perspectives
The functionalization of the C8 position of imidazo[1,2-a]pyridine-3-carboxylates is a critical capability for medicinal chemists aiming to optimize the properties of this privileged scaffold. The strategies outlined in this guide, which pivot from a robust cyclocondensation to synthesize a key C8-bromo intermediate, provide a reliable and versatile platform for diversification. The subsequent application of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and aminocarbonylation, opens the door to a vast chemical space of novel C8-aryl and C8-carboxamide derivatives. By understanding the rationale behind these protocols, researchers are well-equipped to design and synthesize next-generation therapeutics based on the potent imidazo[1,2-a]pyridine core.
References
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Shankar, R., Tali, J. A., Sharma, B., Kumar, G., Rasool, Y., & Sharma, Y. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [6][7]
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Rezaeifard, A., Doraghi, F., Akbari, F., & Foroumadi, A. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. [12]
-
Bhandari, S., Kumar, V., & Singh, V. (2021). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [1]
-
Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
-
Bhandari, S., Kumar, V., & Singh, V. (2022). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [2]
-
Kaur, H., Kumar, S., & Singh, I. (2023). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [3]
-
de Paiva, G. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [13]
-
Teulade, J. C., et al. (1991). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
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Rizzi, J. P., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.
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Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [5]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [9]
-
Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [8]
-
Kaur, H., Kumar, S., & Singh, I. (2023). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [4]
-
An efficient "one-pot" selective functionalization at C3/C6 of imidazo[1,2-a]pyrazines has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling/direct C-H arylation, vinylation, and benzylation. (2012). PubMed.
-
Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. (2014). PubMed. [14]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (2022). PubMed.
-
Moraski, G. C., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [11]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2021). PMC - NIH. [10]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2014). PMC - NIH. [15]
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Application Note: Strategic Synthesis of Novel PI3K Inhibitors from Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
Section 1: Foundational Concepts
The PI3K/AKT/mTOR Pathway: A Critical Target in Oncology
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit PI3K to the plasma membrane.[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), culminating in signals that promote cell survival and proliferation.[3][6]
In many human cancers, this pathway is aberrantly hyperactivated due to mutations in genes encoding PI3K subunits (e.g., PIK3CA) or the loss of the tumor suppressor PTEN, which dephosphorylates PIP3 back to PIP2.[4][7] This sustained signaling allows cancer cells to evade apoptosis and multiply uncontrollably.[6] Consequently, inhibiting the PI3K pathway has become a cornerstone of modern oncology drug development.[2][7]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Kinase Inhibitors
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry.[8] This is due to its rigid, bicyclic structure and its ability to engage in various non-covalent interactions within the ATP-binding pockets of kinases. Its derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of various kinases, making them highly attractive for cancer drug discovery.[9][10][11] Several research efforts have successfully developed potent PI3K inhibitors based on this core, demonstrating its suitability for targeting this critical enzyme family.[4][12][13][14]
Section 2: The Strategic Intermediate: Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
The strategic design of a synthetic campaign often hinges on the selection of a versatile starting material. This compound is an exemplary building block for generating a library of potential PI3K inhibitors.
-
The C-8 Bromine Atom: This serves as a highly versatile functional "handle." It is ideally positioned for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[15][16] This allows for the systematic introduction of a wide variety of aryl, heteroaryl, and amino substituents, which can be tailored to explore the affinity binding pocket of the PI3K enzyme.[4]
-
The C-3 Ethyl Carboxylate Group: The ester at the 3-position provides another point for diversification. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid.[4][5] This acid can then be coupled with a diverse range of amines to form amides, introducing new hydrogen bond donors and acceptors, which can significantly impact biological activity and physicochemical properties like solubility.[17]
Section 3: Core Synthetic Methodologies & Protocols
The following protocols provide a generalized framework for the synthesis of imidazo[1,2-a]pyridine-based PI3K inhibitors. Researchers should optimize conditions based on the specific substrates used.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-8
This reaction is a robust method for forming carbon-carbon bonds, attaching new aryl or heteroaryl moieties to the C-8 position.[18] The choice of a palladium catalyst and ligand is critical for achieving high efficiency, especially with sterically hindered or electronically challenging substrates.[15]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a phosphine ligand like SPhos (0.1 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 v/v) or DME.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the C-8 coupled product.
Protocol 2: Saponification of the C-3 Ethyl Ester
This step converts the C-3 ester into a carboxylic acid, preparing the molecule for subsequent amide coupling.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the C-8 substituted ethyl ester intermediate (1.0 equiv.) in a mixture of THF and methanol.
-
Base Addition: Add an aqueous solution of NaOH or LiOH (2.0-5.0 equiv.).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).
-
Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification: Carefully acidify the solution to pH 3-4 using 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid. If a precipitate does not form, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Protocol 3: Amide Coupling of the C-3 Carboxylic Acid
This final step introduces significant diversity. The choice of coupling reagent is key to ensuring high yields and minimizing side reactions.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the C-3 carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂, add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base like DIPEA or N-methylmorpholine (2.0-3.0 equiv.).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU, HBTU, or EDC (1.2 equiv.) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or CH₂Cl₂. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography or preparative HPLC to obtain the final target compound.
Section 4: Data Presentation & Analysis
The application of the above protocols allows for the generation of a diverse library of inhibitors. The structure-activity relationship (SAR) can then be explored by comparing the biological activity of the synthesized compounds.
Table 1: Representative Synthesis of C-8 Arylated Analogs via Suzuki Coupling
| Entry | Boronic Acid (R-B(OH)₂) | Product (R group at C-8) | Yield (%) | PI3Kα IC₅₀ (nM)[4][5] |
| 1 | Phenylboronic acid | Phenyl | 85% | 150 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 82% | 98 |
| 3 | Pyridine-3-boronic acid | 3-Pyridyl | 75% | 65 |
| 4 | 4-(Methylsulfonyl)phenylboronic acid | 4-(Methylsulfonyl)phenyl | 78% | 25 |
Note: Yields and IC₅₀ values are representative examples based on similar reported syntheses and are for illustrative purposes.[4][5]
Table 2: Representative Synthesis of C-3 Amide Derivatives
| Entry | Starting Acid | Amine (R'-NH₂) | Product (Amide group at C-3) | Yield (%) | PI3Kα IC₅₀ (nM)[4][5] |
| 1 | C-8-(Phenyl) Acid | Morpholine | N-Morpholinylcarbonyl | 90% | 45 |
| 2 | C-8-(Phenyl) Acid | (S)-3-hydroxypyrrolidine | N-((S)-3-hydroxypyrrolidinyl)carbonyl | 88% | 15 |
| 3 | C-8-(3-Pyridyl) Acid | Cyclopropylamine | N-Cyclopropylcarbonyl | 92% | 30 |
| 4 | C-8-(3-Pyridyl) Acid | 2-Aminoethanol | N-(2-hydroxyethyl)carbonyl | 85% | 22 |
Note: Yields and IC₅₀ values are representative examples based on similar reported syntheses and are for illustrative purposes.[4][5]
Section 5: Conclusion
This compound is a powerful and versatile intermediate for the synthesis of novel PI3K inhibitors. The strategic combination of palladium-catalyzed cross-coupling at the C-8 position and subsequent amide-forming reactions at the C-3 position provides a robust and efficient platform for generating extensive chemical libraries. This approach allows for the systematic exploration of the structure-activity relationships required to develop potent and selective PI3K inhibitors for therapeutic use. The protocols outlined herein provide a solid foundation for researchers in drug discovery to build upon in their quest for next-generation cancer therapeutics.
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Gkountela, S. & Aceto, N. Stem-like features of circulating tumor cells and their role in metastasis. Frontiers in Oncology. Available at: [Link]
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Engelman, J. A. Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. Available at: [Link]
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Mayer, I. A. & Arteaga, C. L. The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine. Available at: [Link]
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Janku, F., Yap, T. A. & Meric-Bernstam, F. Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs. Available at: [Link]
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Smyth, L. M., et al. ZSTK474, a specific PI3K inhibitor, induces G1 arrest and apoptosis in breast cancer cells. British Journal of Cancer. Available at: [Link]
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Yaguchi, S., et al. Antitumor activity of ZSTK474, a new broad-spectrum phosphoinositide 3-kinase inhibitor. Journal of the National Cancer Institute. Available at: [Link]
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He, W., et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Hayakawa, M., et al. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Al-Salahi, R., et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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Venkatraman, S., et al. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ihle, N. T., et al. Molecular pharmacology and antitumor activity of PWT33597, a novel, potent, and selective dual inhibitor of PI3K and mTOR. Molecular Cancer Therapeutics. Available at: [Link]
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Segodi, R. S. Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. Available at: [Link]
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Zhang, Y., et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available at: [Link]
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He, W., et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Yu, S., et al. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Yu, S., et al. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]
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Touaibia, T., et al. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. New Journal of Chemistry. Available at: [Link]
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Touaibia, T., et al. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
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Park, H., et al. Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Cerna, I., et al. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry. Available at: [Link]
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Kumar, A., et al. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Touaibia, T., et al. Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]
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Ben-M'barek, K., et al. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
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de Oliveira, C. S., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Sánta-Zalán, E., et al. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available at: [Link]
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Jia, J.-P., et al. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E. Available at: [Link]
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Application Notes & Protocols: A Strategic Guide to the Synthesis of Potent Imidazo[1,2-a]pyridine-3-carboxamide Antitubercular Agents
Abstract
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of antitubercular agents, culminating in the clinical development of molecules like Telacebec (Q203).[1][2] These compounds exert their potent bactericidal activity by targeting the cytochrome b subunit (QcrB) of the cytochrome bc1 complex, a critical component of the electron transport chain, thereby depleting cellular ATP levels.[3][4] This guide provides a detailed synthetic strategy and step-by-step protocols for the preparation of novel antitubercular agents from Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate, a versatile starting material. We will detail the hydrolysis of the ester, followed by robust amide coupling methodologies, and discuss the structure-activity relationships that drive potency in this series.
Scientific Foundation: Targeting Mtb's Energy Metabolism
The efficacy of the imidazo[1,2-a]pyridine class is rooted in its targeted inhibition of Mtb's energy production. Unlike many frontline drugs that target cell wall synthesis or DNA replication, IPAs disrupt the fundamental process of cellular respiration.
Mechanism of Action: IPAs are potent inhibitors of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the Mtb electron transport chain. This inhibition halts the oxidative phosphorylation pathway, leading to a rapid depletion of adenosine triphosphate (ATP), the cell's primary energy currency. This bacteriostatic, and in some cases bactericidal, effect is potent against both replicating and non-replicating Mtb.[3]
Caption: Mechanism of action for Imidazo[1,2-a]pyridine antitubercular agents.
Overall Synthetic Strategy
The conversion of this compound into a library of potent antitubercular agents is a straightforward yet powerful two-step process. This approach allows for late-stage diversification, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
-
Saponification: The ethyl ester at the C-3 position is hydrolyzed to the corresponding carboxylic acid. This step is critical as it activates the carboxyl group for subsequent amide bond formation.
-
Amide Coupling: The resulting carboxylic acid is coupled with a diverse panel of primary or secondary amines to generate the final imidazo[1,2-a]pyridine-3-carboxamides. The choice of amine is the primary determinant of potency and pharmacokinetic properties.[5]
Caption: Two-step workflow for the synthesis of IPA-3-carboxamides.
Experimental Protocols
Part 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid (Intermediate)
Principle: This protocol describes the base-mediated hydrolysis (saponification) of the ethyl ester. Lithium hydroxide (LiOH) is used as the base in a mixed solvent system of ethanol and water. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. An acidic workup protonates the carboxylate salt to yield the desired carboxylic acid.
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol (EtOH), Anhydrous
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel), filtration apparatus
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) to facilitate the reaction.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is complete when the starting ester spot has disappeared.
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Workup - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the collected solid under vacuum to yield the 8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. The product can be used in the next step without further purification if purity is high, or recrystallized if necessary.
Self-Validation/Characterization:
-
Appearance: Typically an off-white or pale yellow solid.
-
Mass Spectrometry (MS): ESI-MS should show the correct [M+H]⁺ or [M-H]⁻ peak for the carboxylic acid.
-
NMR Spectroscopy: ¹H NMR will show the disappearance of the characteristic ethyl group signals (a quartet and a triplet) from the starting material.
Part 2: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides (Final Products)
Principle: This protocol utilizes a standard peptide coupling method to form the amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added to suppress side reactions and racemization (if applicable) by forming a more stable active ester. This intermediate then reacts with the desired amine to form the final amide product.[6]
Materials and Reagents:
-
8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (from Part 1)
-
A selected primary or secondary amine (e.g., 4-(benzyloxy)aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or HATU
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), Anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification reagents (EtOAc, brine, MgSO₄)
Protocol:
-
Reaction Setup: To a solution of 8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the selected amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as triethylamine (2.0-3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide product.
Self-Validation/Characterization:
-
LC-MS: Confirm the molecular weight of the final product.
-
NMR Spectroscopy (¹H and ¹³C): Verify the structure, ensuring the presence of signals corresponding to both the imidazo[1,2-a]pyridine core and the newly introduced amine fragment.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the elemental composition.
Data Presentation: Structure-Activity Relationship (SAR)
The choice of the amine coupled at the C-3 position is paramount for antitubercular activity. Modifications to this side chain significantly impact potency and pharmacokinetic properties.[5][7] The following table summarizes representative data from the literature, highlighting key SAR insights.
| Compound ID | R Group (Amine Side Chain) | MIC vs. Mtb H37Rv (µM) | Reference |
| 1 | N-Cyclohexyl | > 200 | [8] |
| 2 | N-(4-(Benzyloxy)phenyl) | 0.2 | [7] |
| 3 | N-((4'-chlorobiphenyl-4-yl)methyl) | ≤ 0.006 | [7] |
| 4 | N-(4-(4-fluorophenoxy)benzyl) | ≤ 0.006 | [7] |
| 5 | N-(4-(trifluoromethoxy)benzyl) | 0.015 | [2] |
Key Insights from SAR Studies:
-
Lipophilicity is Key: Simple aliphatic amines like cyclohexylamine (Compound 1) result in a loss of activity.[8]
-
Aromatic and Biaryl Groups: Large, lipophilic, and often flexible biaryl ether or biphenyl side chains (Compounds 2-4) dramatically enhance potency, leading to compounds with low nanomolar to picomolar activity.[2][7]
-
Linearity and Flexibility: The linearity and conformational flexibility of the side chain play a crucial role in binding to the QcrB target.[5]
Future Directions: Diversification at the C-8 Position
While the C-3 carboxamide is the primary driver of potency, the 8-bromo position serves as an excellent handle for further lead optimization through metal-catalyzed cross-coupling reactions. This allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability.
Caption: Potential cross-coupling reactions at the C-8 position for library diversification.
References
-
Kumar, S., Kumar, A., Singh, V. K. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link][1][9]
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Onajole, O. K., et al. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. Available at: [Link][8][10]
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Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed. Available at: [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(10), 913-916. Available at: [Link][7]
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RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]
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Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Semantic Scholar. Available at: [Link][11]
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Abrahams, K. A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link][2]
-
Patel, H. M., et al. (2024). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. SpringerLink. Available at: [Link][12]
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Upton, A. M., et al. (2015). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 59(6), 3048-3057. Available at: [Link][3]
-
Soni, D., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. PubMed. Available at: [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available at: [Link][4]
-
Xu, Z., et al. (2021). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. Available at: [Link][13]
-
Martínez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
University of Birmingham. (2018). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Semantic Scholar. Available at: [Link]
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Ben Fguira, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC. Available at: [Link][14]
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ResearchGate. (2021). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. Available at: [Link]
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ResearchGate. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2‐a]pyridinecarboxamides as potent anti‐tuberculosis agents. Available at: [Link][6]
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Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]
-
Kang, S., et al. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. PubMed. Available at: [Link][5]
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A-P-N-S-01: Robust and Efficient Sonogashira Coupling for the Synthesis of Alkynyl-Imidazo[1,2-a]pyridine Derivatives
Application Note: A-P-N-S-01
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed, field-proven experimental protocol for the Sonogashira cross-coupling of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate with terminal alkynes. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, and the ability to introduce alkynyl moieties via C-C bond formation is crucial for developing novel therapeutic agents.[1][2][3] This guide offers a step-by-step methodology, explains the rationale behind reagent selection and reaction conditions, and provides a framework for reaction monitoring, product purification, and characterization.
Introduction
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[4][6] This reaction has found extensive use in the synthesis of complex molecules, natural products, and pharmaceuticals due to its high functional group tolerance.[4][7]
The imidazo[1,2-a]pyridine core is of significant interest to drug development professionals due to its wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The functionalization of this heterocyclic system, particularly at the 8-position, allows for the exploration of structure-activity relationships (SAR). This protocol details a reliable method for the synthesis of novel C8-alkynylated imidazo[1,2-a]pyridine esters, valuable intermediates for pharmaceutical research.
Reaction Scheme
The general reaction described in this protocol is the coupling of this compound with a generic terminal alkyne.
Figure 1. General Sonogashira coupling of this compound.
Mechanistic Overview: The Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (our imidazo[1,2-a]pyridine substrate) to form a Pd(II) complex.[4]
-
Copper Cycle : Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species.[4][8] This step is crucial as it activates the alkyne for the subsequent step.
-
Transmetalation & Reductive Elimination : The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.[4] The resulting complex then undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4][8]
Below is a diagram illustrating the key steps of the established Pd/Cu co-catalyzed Sonogashira mechanism.
Diagram 1. The interconnected Palladium and Copper catalytic cycles.
Experimental Protocol
Materials and Reagents
It is imperative that all reagents are of high purity and solvents are anhydrous and deoxygenated to prevent catalyst degradation and side reactions.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Typical Scale (0.5 mmol) |
| This compound | C₁₀H₉BrN₂O₂ | 285.10 | 1.0 | 142.5 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | 1.2 | 61.3 mg (67 µL) |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.05 | 28.9 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.10 | 9.5 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 151.8 mg (209 µL) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 5.0 mL |
Step-by-Step Procedure
This protocol is designed for a 0.5 mmol scale. Adjustments can be made, but reagent ratios should be maintained.
-
Glassware Preparation: Ensure all glassware (a 25 mL Schlenk flask with a magnetic stir bar) is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to remove atmospheric moisture.
-
Reagent Addition: To the Schlenk flask, add this compound (142.5 mg, 0.5 mmol), Tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol, 5 mol%), and Copper(I) Iodide (9.5 mg, 0.05 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]
-
Solvent and Reagent Injection: Under a positive pressure of inert gas, inject anhydrous THF (5.0 mL) via syringe. Follow with the addition of triethylamine (209 µL, 1.5 mmol) and the terminal alkyne (e.g., phenylacetylene, 67 µL, 0.6 mmol).
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase of 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot (visualized under UV light) indicates reaction progression.
-
Work-up:
-
Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue should be purified by flash column chromatography on silica gel. A gradient elution from 10% to 40% ethyl acetate in hexanes is typically effective to isolate the pure product.
Experimental Workflow Diagram
Diagram 2. Step-by-step experimental workflow.
Characterization of the Product
The identity and purity of the final product should be confirmed using standard analytical techniques.[2][10][11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the incorporation of the alkyne moiety. Key signals to look for include the disappearance of the proton signal at the 8-position of the imidazo[1,2-a]pyridine ring and the appearance of new signals corresponding to the protons of the coupled alkyne. The characteristic signals for the ethyl ester and the other imidazo[1,2-a]pyridine protons should remain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show two new quaternary carbon signals in the sp-hybridized region (typically 80-100 ppm), corresponding to the alkyne carbons.
-
HRMS (High-Resolution Mass Spectrometry): This will provide an accurate mass measurement of the synthesized molecule, confirming its elemental composition. The observed mass should match the calculated mass for the expected product formula [M+H]⁺.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)); Wet solvents/reagents; Insufficient base. | Ensure rigorous inert atmosphere techniques. Use freshly opened or distilled anhydrous solvents. Use a fresh bottle of triethylamine. |
| Formation of Glaser Coupling | Presence of oxygen leading to homocoupling of the alkyne. | Thoroughly deoxygenate the reaction mixture and maintain a positive inert gas pressure throughout the experiment. |
| Difficult Purification | Close Rf values of starting material and product; Catalyst-related impurities. | Optimize the solvent system for column chromatography (try different solvent mixtures like Dichloromethane/Methanol). Filter crude product through a short plug of Celite to remove some palladium residues before chromatography. |
| Decomposition of Starting Material | Reaction temperature too high; Reaction time too long. | Reduce the reaction temperature to 50 °C or even room temperature (reaction will be slower). Monitor carefully by TLC and stop the reaction upon completion. |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of C8-alkynylated ethyl imidazo[1,2-a]pyridine-3-carboxylates. The protocol described herein is robust and has been optimized for high yield and purity. By carefully controlling the reaction conditions, particularly the exclusion of air and moisture, researchers can reliably access these valuable compounds for applications in drug discovery and materials science.
References
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
-
Plavec, J., & Košmrlj, J. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 456. (2018). [Link]
-
Köllhofer, A., Pullarkat, S. A., & Grasser, M. A. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Angewandte Chemie International Edition, 47(22), 4002-4005. (2008). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]
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Álvarez, R., & de Lera, A. R. Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis, 2(1), 20-30. (2012). [Link]
-
Sonogashira coupling. YouTube. (2019). [Link]
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Convenient Synthesis of Alkenyl-, Alkynyl, and Allenyl-Substituted Imidazo[1,2-a]pyridines via Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. (2010). [Link]
-
Synthetic routes for access to imidazo[1,2-a]pyridines 5. ResearchGate. [Link]
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Shaheen, F., & Perveen, S. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1891. (2020). [Link]
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Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Kushwaha, N. D., & Singh, J. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. (2017). [Link]
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Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 100(8), 3009-3066. (2000). [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. (2023). [Link]
-
Al-Bahrani, H. A., et al. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 772-790. (2025). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. (2025). [Link]
-
Ezugwu, J. A., et al. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Chemical Society of Nigeria, 42(1). (2017). [Link]
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. PubMed Central. [Link]
-
Probst, N. P., Deprez, B., & Willand, N. Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(10), 1066-1070. (2016). [Link]
-
Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. (2017). [Link]
-
Cera, G., et al. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383-392. (2014). [Link]
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Application Note: Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate as a Versatile Scaffold in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the discovery of novel therapeutics.[1] This approach identifies low molecular weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[2][3] These initial hits then serve as starting points for structure-guided optimization into potent lead compounds. This application note provides a detailed guide for researchers on the strategic use of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate , a privileged heterocyclic scaffold, within an FBDD workflow. We will detail its intrinsic advantages, provide comprehensive protocols for its screening and validation using key biophysical techniques, and demonstrate its synthetic utility for hit-to-lead evolution.
Fragment Profile: this compound
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign. This compound is an exemplary fragment due to its unique combination of structural and chemical features.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 373393-78-9
-
Molecular Formula: C₁₀H₁₀BrN₃O₂
-
Molecular Weight: 284.11 g/mol
Table 1: Physicochemical Properties and the "Rule of Three" The "Rule of Three" defines desirable properties for fragment library compounds to ensure they are good starting points for optimization.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 284.11 | ≤ 300 Da | Yes |
| LogP (calculated) | ~1.8 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 3 | No* |
| Rotatable Bonds | 3 | ≤ 3 | Yes |
*Note: While the number of hydrogen bond acceptors is 4, the fragment's overall profile, including its rigid scaffold and synthetic tractability, makes it an excellent candidate.
Rationale for Use in FBDD:
-
Privileged Scaffold: The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known to be a versatile template for developing agents with a wide range of biological activities, including kinase inhibitors and anti-inflammatory compounds.[4][5][6] This history increases the probability of identifying interactions with new biological targets.
-
Synthetic Tractability: The bromine atom at the 8-position is not merely a substituent; it is a powerful synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a direct and reliable vector for the "fragment growing" optimization strategy.[5] This allows chemists to systematically explore the chemical space around the core fragment to enhance binding affinity.
-
Structural Rigidity: The fused bicyclic system has limited conformational flexibility, which reduces the entropic penalty upon binding to a target protein. This often leads to higher ligand efficiency in initial hits.
The FBDD Workflow: A Strategic Overview
An FBDD campaign is a multi-stage process that integrates biophysics, structural biology, and medicinal chemistry. The goal is to identify weakly binding fragments and evolve them into high-affinity leads based on detailed structural information.
Figure 1: The integrated workflow for Fragment-Based Drug Design.
Application Protocol: Primary Screening
Because fragments exhibit weak binding affinities (µM to mM range), highly sensitive biophysical techniques are required for their detection.[2][7] Below are protocols for three common primary screening methods.
Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a high-throughput, label-free technique that measures binding in real-time by detecting changes in refractive index on a sensor chip where the target protein is immobilized.[8][9] Its low protein consumption makes it highly efficient.[10]
A. Experimental Objective: To identify fragments that bind to an immobilized protein target.
B. Materials:
-
SPR instrument (e.g., Biacore series)
-
Sensor chip (e.g., CM5, CAP)
-
Target protein (≥95% purity)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Fragment stock solutions (e.g., 100 mM in DMSO)
-
Control compounds (known binder and non-binder, if available)
C. Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 5,000-10,000 Response Units, RU).
-
Causality Check: A higher immobilization level increases the signal for small fragment binding, but can also lead to mass transport limitations. This level is a balance between sensitivity and data quality.[9]
-
Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell must be prepared simultaneously (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.[9]
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting stock solutions into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%).[11]
-
Causality Check: Precise DMSO matching is critical, as even small differences can cause false positives due to the high refractive index of DMSO.[10]
-
Inject each fragment solution over the target and reference flow cells (e.g., 60-second contact time, 120-second dissociation time).
-
Include buffer-only (blank) injections periodically for double referencing.
-
A positive control (known binder) should be run to confirm surface activity.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank data from the active channel sensorgram.
-
A fragment is considered a "hit" if it produces a stable, concentration-dependent binding response significantly above the noise level (typically >10 RU).
-
Hits should be re-tested and analyzed in a dose-response format to confirm binding and estimate the dissociation constant (KD).
-
Protocol: NMR-Based Screening (Saturation Transfer Difference)
NMR spectroscopy is a powerful tool that can reliably detect weak binding events.[12][13] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment ideal for identifying binders from fragment mixtures.
A. Experimental Objective: To identify binding fragments by observing the transfer of magnetic saturation from a protein to a bound ligand.
B. Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
Target protein
-
Screening buffer (e.g., deuterated phosphate buffer, pD 7.4)
-
Fragment stocks in deuterated DMSO (DMSO-d6)
C. Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in the deuterated screening buffer.
-
Prepare a corresponding sample containing only the buffer for control experiments.
-
Add the fragment (or a mixture of 5-10 fragments) to the protein and control samples to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum to ensure signals are visible and no aggregation has occurred.
-
Set up the STD experiment. This involves two spectra:
-
On-resonance spectrum: A long, selective saturation pulse is applied to a region where only protein resonances appear (e.g., -1 ppm).
-
Off-resonance spectrum: The saturation pulse is applied to a region where no protein or fragment signals are present (e.g., 40 ppm).
-
-
Causality Check: If a fragment binds to the protein, it will receive saturation during the on-resonance pulse. This saturation transfer results in a decrease in the intensity of its signals. The off-resonance spectrum serves as the reference.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Only signals from fragments that bind to the protein will appear in the resulting difference spectrum. Non-binders will be subtracted out.
-
The magnitude of the STD effect can give a qualitative measure of binding strength.
-
Application Protocol: Hit Validation with X-Ray Crystallography
Confirming a fragment hit with an orthogonal biophysical technique is crucial, but determining its precise 3D binding mode via X-ray crystallography is the ultimate goal.[8][14] This structural information is the foundation for rational, structure-guided lead optimization.[15]
A. Experimental Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit.
B. Materials:
-
Crystallization-grade protein (≥98% purity, >10 mg/mL)
-
Crystallization screens and plates
-
Fragment stock solution (high concentration in a soluble solvent, e.g., 1 M in DMSO)
-
Cryoprotectant solutions
-
X-ray diffraction equipment (in-house or synchrotron beamline)
C. Step-by-Step Methodology:
-
Protein Crystallization:
-
Grow high-quality crystals of the apo-protein using vapor diffusion (hanging or sitting drop) methods. This requires screening a wide range of conditions (precipitant, pH, additives).
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding the fragment stock to the mother liquor from the crystallization drop to a final concentration of 1-10 mM.
-
Causality Check: The final DMSO concentration should be kept below 10% to avoid damaging the crystal. A high fragment concentration is needed to drive occupancy due to its weak affinity.
-
Carefully transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to 24 hours.
-
-
Cryo-cooling and Data Collection:
-
Briefly move the soaked crystal to a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully examine the resulting electron density maps for positive density corresponding to the bound fragment.
-
Model the fragment into the density and refine the structure. The final model will reveal the precise binding pose, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
-
Application Protocol: Fragment Elaboration via Suzuki Coupling
Once the binding mode of this compound is confirmed, the 8-bromo position can be exploited to "grow" the fragment into an adjacent pocket, picking up new interactions and increasing affinity. The Suzuki coupling is a robust and versatile reaction for this purpose.
Figure 2: Suzuki coupling reaction to "grow" the fragment.
A. Experimental Objective: To synthesize a small library of 8-aryl derivatives of the fragment hit for Structure-Activity Relationship (SAR) studies.
B. Materials:
-
This compound (the fragment hit)
-
A selection of boronic acids (e.g., phenylboronic acid, 3-methoxyphenylboronic acid, 4-pyridylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Standard glassware for inert atmosphere synthesis
C. Step-by-Step Methodology:
-
Reaction Setup:
-
To a reaction vial, add the fragment (1 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Causality Check: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxygen, which can deactivate it and lead to poor reaction yields.
-
Add the palladium catalyst (0.05 equiv.) followed by the degassed solvent (e.g., Dioxane/H₂O 4:1).
-
-
Reaction and Workup:
-
Seal the vial and heat the reaction mixture (e.g., 90-100 °C) with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Table 2: Example Library of Elaborated Fragments and Rationale
| Boronic Acid Used (R-B(OH)₂) | R-Group Added at 8-position | Rationale for Selection |
| Phenylboronic acid | Phenyl | Probes for a simple hydrophobic pocket. |
| 3-Methoxyphenylboronic acid | 3-Methoxyphenyl | Introduces a hydrogen bond acceptor at a different vector. |
| 4-Aminophenylboronic acid | 4-Aminophenyl | Adds a hydrogen bond donor to interact with a polar residue. |
| 3-Carboxyphenylboronic acid | 3-Carboxyphenyl | Probes for interaction with a positively charged residue. |
The newly synthesized analogs would then be re-evaluated using the same biophysical assays (e.g., SPR) to quantify the change in binding affinity, providing critical SAR data to guide the next design cycle.
References
-
Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]
-
Sygnature Discovery. Fragment Screening. [Link]
-
ACS Publications. (2015). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. [Link]
-
PNAS. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. [Link]
-
PubMed. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]
-
Eurofins DiscoverX. Biophysics for Successful Drug Discovery Programs. [Link]
-
Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]
-
NIH. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]
-
Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]
-
ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]
-
Frontiers. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. [Link]
-
Sygnature Discovery. (2019). Fragment Screening by Crystallography: An Alternative To High Throughput Screening. [Link]
-
PubMed. (2007). Fragment-based screening using surface plasmon resonance technology. [Link]
-
CrystalsFirst. Fragment HIT Identification in FBDD. [Link]
-
NIH. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]
-
ACS Publications. (2020). Fragment Hits: What do They Look Like and How do They Bind?. [Link]
-
NIH. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. [Link]
-
PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
-
Semantic Scholar. (2024). High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits. [Link]
-
Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. [Link]
-
NIH. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. [Link]
-
NIH. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]
-
NIH. (2024). Fragment-based drug discovery: A graphical review. [Link]
-
NIH. (2018). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. [Link]
-
MySkinRecipes. Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. [Link]
-
NIH. (2023). An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. [Link]
-
ChemWhat. 8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide. [Link]
-
MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]
-
NIH. (2011). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]
-
The AAPS Journal. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Derivatives
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic core structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5][6] The 8-bromo substitution, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.[7][8] Furthermore, the ethyl carboxylate at the 3-position is a key functional group that can be readily modified to introduce various pharmacophores.
Conventional methods for the synthesis of these compounds often require long reaction times, high temperatures, and can result in modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[9][10] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and a significant reduction in reaction times from hours to minutes.[9][11][12] This application note provides a detailed protocol for the efficient synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives using microwave irradiation, offering a green and time-saving alternative to traditional synthetic approaches.[13]
Mechanism and Rationale
The synthesis of the imidazo[1,2-a]pyridine core typically proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][12] In the context of this protocol, the reaction is a variation of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[14][15][16][17]
The key steps of the reaction mechanism are as follows:
-
Imine Formation: The 2-amino group of the substituted 3-amino-2-chloropyridine condenses with an aldehyde to form a Schiff base (imine) intermediate.
-
Cyclization: The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of the imine, leading to the formation of a five-membered imidazole ring.
-
Aromatization: Subsequent elimination of a water molecule results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and solvents through dielectric heating.[18] This rapid and uniform heating leads to a dramatic increase in the reaction rate, often allowing the synthesis to be completed in a fraction of the time required by conventional heating methods.[18]
Reaction Mechanism Visualization
Caption: Proposed mechanism for the microwave-assisted synthesis.
Experimental Protocol
This protocol outlines the microwave-assisted synthesis of a representative compound, Ethyl 8-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate. The procedure can be adapted for the synthesis of other derivatives by varying the substituted 2-aminopyridine and α-ketoester starting materials.
Materials and Reagents
-
3-Amino-2-chloropyridine
-
Benzaldehyde
-
Ethyl benzoylacetate
-
Ethanol (anhydrous)
-
Microwave synthesis vials (10 mL) with stir bars
-
Monobasic sodium phosphate (NaH2PO4)
-
Dibasic sodium phosphate (Na2HPO4)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment
-
Microwave synthesizer
-
Magnetic stirrer hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for extraction and chromatography
Experimental Workflow Visualization
Caption: General workflow for the microwave-assisted synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 3-amino-2-chloropyridine (1.0 mmol), benzaldehyde (1.2 mmol), ethyl benzoylacetate (1.0 mmol), and anhydrous ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 20 minutes.
-
Reaction Quenching and Extraction: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 10 mL of deionized water. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Ethyl 8-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Results and Discussion
The microwave-assisted protocol provides a rapid and efficient route to the target compounds. The reaction conditions can be optimized for different substrates to maximize yields.
Table 1: Comparison of Reaction Conditions and Yields
| Entry | Aldehyde | α-Ketoester | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Ethyl benzoylacetate | 20 | 120 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl benzoylacetate | 20 | 120 | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl benzoylacetate | 25 | 120 | 88 |
| 4 | Benzaldehyde | Ethyl 4-chlorobenzoylacetate | 20 | 120 | 79 |
As shown in Table 1, the microwave-assisted synthesis consistently provides good to excellent yields in a short reaction time. The electronic nature of the substituents on the aldehyde and α-ketoester has a minor influence on the reaction outcome, demonstrating the broad applicability of this method.
Conclusion
This application note details a robust and highly efficient microwave-assisted method for the synthesis of this compound derivatives. The protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, high yields, and operational simplicity. This methodology is well-suited for the rapid generation of libraries of these valuable heterocyclic compounds for applications in drug discovery and medicinal chemistry.
References
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. Available at: [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]
-
Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines by microwave irradiation method. ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives and their Anti-inflammatory Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
8-Bromo-imidazo[1,2-a]pyridine. Chem-Impex. Available at: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
Groebke–Blackburn–Bienaymé reaction (GBB-3MCR) and mechanism. ResearchGate. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Available at: [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Available at: [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies. Available at: [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Available at: [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
Sources
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- 18. ijpsjournal.com [ijpsjournal.com]
One-pot synthesis of substituted imidazo[1,2-a]pyridines from ethyl 8-bromo precursor
Application Note & Protocol
Topic: One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines from an Ethyl 8-Bromo Precursor: A Modular Approach for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: The Power of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the design of numerous therapeutic agents. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Miroprofen (an analgesic) all feature this heterocyclic system, highlighting its broad biological relevance.[1][2][3] The value of this scaffold necessitates synthetic methods that are not only robust and high-yielding but also flexible, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.
Traditional synthetic routes, often involving the condensation of 2-aminopyridines with α-haloketones, can be effective but may require harsh conditions, multiple purification steps, and offer limited opportunities for late-stage diversification.[4][5][6] To overcome these limitations, modern synthetic strategy has shifted towards one-pot, multicomponent, and sequential functionalization reactions.[7][8][9]
This guide details a powerful one-pot strategy centered on a key building block: ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate . The strategic placement of the bromine atom at the C8 position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino substituents. This approach facilitates the construction of complex, polysubstituted imidazo[1,2-a]pyridines in a single, uninterrupted reaction sequence, dramatically improving synthetic efficiency.
The Workflow: A Sequential One-Pot Functionalization Strategy
The core principle of this methodology is to perform sequential, mechanistically distinct chemical transformations in a single reaction vessel. By carefully selecting catalysts and reagents, we can first functionalize the C8-bromo position and subsequently modify another position on the heterocyclic core without isolating the intermediate products. This avoids yield losses associated with workup and purification, saves time, and reduces solvent waste. A new and efficient method for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives has been developed using a microwave-assisted one-pot, three-step cyclization/Suzuki/heteroarylation process.[10]
Figure 1: General workflow for the sequential one-pot synthesis.
Core Methodologies: Palladium-Catalyzed C-C and C-N Bond Formation
The success of this one-pot strategy hinges on the precise execution of palladium-catalyzed cross-coupling reactions at the C8 position. The two most powerful and widely used transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the method of choice for introducing aryl and heteroaryl groups. It is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.
Causality Behind the Protocol:
-
Catalyst: A palladium(0) species is the active catalyst. We typically use a stable Pd(II) precatalyst like Pd(dppf)Cl₂ which is reduced in situ. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which promotes the rate-limiting reductive elimination step and stabilizes the catalytic species.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used; cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMF are preferred as they effectively dissolve the reactants and intermediates of the catalytic cycle.
Sources
- 1. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a variation of the well-established Tschitschibabin reaction for the preparation of the imidazo[1,2-a]pyridine scaffold. This bicyclic heteroaromatic system is a privileged core in medicinal chemistry, found in several approved drugs. The target molecule is typically synthesized through the condensation of 2-amino-3-bromopyridine with a suitable three-carbon electrophile, such as a derivative of ethyl bromopyruvate. While the reaction is robust, achieving high yields and purity can be challenging due to the specific functionalities of the starting materials. This guide will address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method is the condensation reaction between 2-amino-3-bromopyridine and an ethyl ester of a 3-bromo-2-oxopropanoate derivative. This reaction is a type of cyclocondensation that forms the fused imidazole ring.
Q2: What are the critical reaction parameters that influence the yield?
The yield of this reaction is highly dependent on several factors:
-
Temperature: The reaction generally requires heating, but excessive temperatures can lead to side product formation and decomposition.
-
Solvent: The choice of solvent is crucial for solubility of the starting materials and for facilitating the reaction.
-
Base: A base is often used to neutralize the HBr formed during the cyclization, driving the reaction to completion.
-
Purity of Starting Materials: The purity of 2-amino-3-bromopyridine and the electrophilic partner is paramount for a successful reaction.
Q3: What are the likely side products in this synthesis?
Common side products can include:
-
Unreacted starting materials.
-
Polymeric materials from the self-condensation of the electrophile.
-
Over-brominated or other substituted pyridine derivatives from the synthesis of the starting material.[1]
-
Regioisomers, although less common in this specific reaction, can be a concern in related syntheses.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive or Impure Starting Materials
-
Explanation: The 2-amino-3-bromopyridine may be of poor quality, containing impurities that inhibit the reaction. The electrophile, an alpha-haloketone derivative, can be unstable and degrade upon storage.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze your 2-amino-3-bromopyridine and the ethyl bromopyruvate derivative by NMR and/or LC-MS to confirm their identity and purity.
-
Freshly Prepare or Purify Reagents: If purity is questionable, consider purifying the 2-amino-3-bromopyridine by recrystallization or column chromatography. The electrophile should ideally be fresh or distilled before use.
-
Possible Cause 2: Inappropriate Reaction Temperature
-
Explanation: The cyclization step requires sufficient thermal energy to proceed. However, too high a temperature can lead to decomposition of the starting materials or the product.
-
Troubleshooting Steps:
-
Optimize Temperature: If no product is observed, a gradual increase in temperature (e.g., in 10 °C increments) may be necessary. Monitor the reaction by TLC or LC-MS to track product formation and the appearance of decomposition products.
-
Microwave Irradiation: For challenging reactions, microwave-assisted synthesis can sometimes provide a significant rate enhancement and improve yields.[2]
-
Possible Cause 3: Incorrect Solvent Choice
-
Explanation: The polarity and boiling point of the solvent can significantly impact the reaction. Poor solubility of the reactants or a boiling point that is too low can hinder the reaction.
-
Troubleshooting Steps:
-
Solvent Screening: If the reaction is not proceeding, consider screening solvents with different properties. Common solvents for this type of reaction include ethanol, DMF, and acetonitrile.[3][4]
-
Higher Boiling Point Solvents: If the reaction requires a higher temperature, switch to a solvent with a higher boiling point, such as dioxane or toluene.
-
Problem 2: Formation of Multiple Products/Impure Product
Possible Cause 1: Side Reactions due to an Inappropriate Base
-
Explanation: The choice of base is critical. A strong, non-nucleophilic base is often preferred. Stronger bases like sodium ethoxide could potentially lead to side reactions with the ester functionality.
-
Troubleshooting Steps:
-
Use a Mild Base: Sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) are often effective and mild bases for this reaction.[3]
-
Optimize Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete neutralization of the acid byproduct.
-
Possible Cause 2: Over-bromination of the Starting Material
-
Explanation: During the synthesis of 2-amino-3-bromopyridine, over-bromination can occur, leading to the formation of dibrominated species.[1] These impurities can react to form undesired side products.
-
Troubleshooting Steps:
-
Purify the Starting Material: Ensure the 2-amino-3-bromopyridine is pure before starting the cyclization reaction.
-
Optimize Bromination Conditions: If you are preparing your own 2-amino-3-bromopyridine, carefully control the stoichiometry of the brominating agent and the reaction temperature to minimize the formation of di- and poly-brominated products.
-
Problem 3: Difficulty in Product Purification
Possible Cause 1: Co-elution with Starting Materials or Side Products
-
Explanation: The product may have a similar polarity to one of the starting materials or a major side product, making separation by column chromatography challenging.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Possible Cause 2: Product Instability
-
Explanation: While imidazo[1,2-a]pyridines are generally stable, the presence of the bromo and ester groups could make the molecule susceptible to degradation under certain conditions (e.g., prolonged exposure to strong acids or bases during workup).
-
Troubleshooting Steps:
-
Neutral Workup: Ensure the workup procedure is performed under neutral or mildly acidic/basic conditions.
-
Minimize Exposure to Heat: During solvent removal, use a rotary evaporator at a moderate temperature to avoid thermal degradation.
-
Experimental Protocols
Inferred Synthesis of this compound
This protocol is inferred from the synthesis of the analogous 2-carboxylate isomer and general procedures for imidazo[1,2-a]pyridine synthesis.
Reactants:
-
2-amino-3-bromopyridine
-
Diethyl 2-bromo-3-oxosuccinate
-
Sodium bicarbonate (NaHCO3)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of diethyl 2-bromo-3-oxosuccinate (1.1 eq) in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, DMF, Acetonitrile | Good solubility for reactants, appropriate boiling points.[3][4] |
| Base | NaHCO3, K2CO3 | Mild, non-nucleophilic bases to neutralize HBr byproduct.[3] |
| Temperature | Reflux | Provides sufficient energy for cyclization without significant degradation. |
| Stoichiometry | Slight excess of electrophile | Helps to drive the reaction to completion. |
Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Ben Hassen, C., Ben Hassen, W., Skhiri, N., & Gherselli, A. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1999. [Link]
-
Jia, F., Li, X., & Zhang, L. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3272. [Link]
-
Shneine, J. K. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 1-6. [Link]
-
(2R,3R)-diethyl 2-acetoxy-3-broMosuccinate. LookChem. (n.d.). [Link]
-
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate. PubChem. (n.d.). [Link]
-
Li, J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 55. [Link]
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
Barluenga, J., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2243-2250. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]
-
8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide. ChemWhat. (n.d.). [Link]
-
Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]
-
Deshmukh, S. S., & Deshmukh, S. P. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
- CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
Kouznetsov, V. V., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 8(7), 1-13. [Link]
- US4291165A - Process for making 2-bromopyridine.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Guchhait, S. K., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103975. [Link]
-
Dyker, G., et al. (2009). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. European Journal of Organic Chemistry, 2009(16), 2625-2633. [Link]
-
Adam, M., et al. (2009). Phosphonylation of 2-Amino- and 2-Amido-3-bromopyridines and 2-Amino-3-chloroquinoxalines with Triethyl Phosphite. European Journal of Organic Chemistry, 2009(28), 4848-4856. [Link]
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- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important scaffold. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to address common challenges and side reactions encountered during the synthesis of imidazo[1,2-a]pyridines, with a particular focus on the widely used Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, improve yields, and simplify purification.
Troubleshooting Guide: Common Side Reactions & Low Yields
This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines. Each problem is followed by a detailed explanation of the potential causes and step-by-step guidance to resolve the issue.
Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the final product is consistently low.
-
Multiple unidentified spots are visible on the TLC plate.
Potential Causes and Solutions:
-
Cause A: Inefficient Imine Formation. The initial and crucial step in the GBB reaction is the condensation of the 2-aminopyridine with an aldehyde to form an imine intermediate.[3] This equilibrium can be unfavorable, especially with electron-deficient aldehydes or sterically hindered substrates.
-
Troubleshooting Protocol:
-
Use of a Dehydrating Agent: Incorporate a dehydrating agent such as trimethyl orthoformate to drive the equilibrium towards the imine.[4]
-
Azeotropic Water Removal: For reactions in solvents like toluene, use a Dean-Stark apparatus to remove water azeotropically.
-
Catalyst Choice: While many GBB reactions are catalyzed by Lewis or Brønsted acids, the choice of catalyst can significantly impact the rate of imine formation. Scandium triflate (Sc(OTf)₃) is a highly effective catalyst for this purpose.[5]
-
-
-
Cause B: Isocyanide Decomposition. Isocyanides are prone to hydrolysis, especially under the acidic conditions often employed in the GBB reaction.[6][7][8] This decomposition pathway consumes the isocyanide, leading to the formation of a primary amine and formic acid, thus reducing the overall yield of the desired product.[9]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all starting materials and the solvent are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Order of Addition: Add the isocyanide to the reaction mixture after the imine has had a chance to form. This can be monitored by TLC or by allowing the 2-aminopyridine and aldehyde to stir for a period (e.g., 30-60 minutes) before adding the isocyanide.
-
Moderate Acidity: Avoid overly strong acidic conditions that can accelerate isocyanide hydrolysis. If using a Brønsted acid catalyst, ensure it is used in catalytic amounts.
-
-
-
Cause C: Suboptimal Reaction Conditions. The choice of solvent and temperature plays a critical role in the efficiency of the GBB reaction.
-
Troubleshooting Protocol:
-
Solvent Selection: Alcohols like methanol and ethanol are common solvents and can act as co-catalysts.[10] However, for sensitive substrates, less polar solvents like toluene or dioxane may be preferable to minimize side reactions, although they may require higher temperatures and longer reaction times.
-
Temperature Optimization: While room temperature is often sufficient, some less reactive starting materials may require heating. A systematic temperature screen (e.g., room temperature, 50 °C, 80 °C) can help identify the optimal condition.
-
-
-
Cause D: Purity of Starting Materials. Impurities in the 2-aminopyridine, aldehyde, or isocyanide can inhibit the reaction or lead to the formation of byproducts.
-
Troubleshooting Protocol:
-
Purification of Starting Materials: Purify starting materials by recrystallization, distillation, or column chromatography as needed. 2-aminopyridine, for instance, can be purified by recrystallization from a suitable solvent.
-
Freshness of Reagents: Use freshly opened or properly stored reagents, especially for sensitive compounds like aldehydes and isocyanides.
-
-
Problem 2: Formation of an Unexpected Isomer
Symptom:
-
¹H NMR spectrum of the product is inconsistent with the expected imidazo[1,2-a]pyridine structure, suggesting the formation of a regioisomer.
Potential Cause and Solution:
-
Cause: Non-regiospecific Cyclization. With substituted 2-aminopyridines, there is a possibility of cyclization occurring at either of the pyridine nitrogen atoms, leading to the formation of regioisomers. The electronic and steric properties of the substituents on the pyridine ring influence the regioselectivity of the reaction.
-
Troubleshooting Protocol:
-
Characterization is Key: The first step is to confirm the identity of the isomers. ¹H NMR spectroscopy is a powerful tool for this. The chemical shifts of the protons on the pyridine ring are significantly different between regioisomers.[10] For example, in one regioisomer, the proton signals may be spread over a wider range compared to the other.
-
Regiospecific Synthesis: If a specific regioisomer is required, consider a synthetic route that is inherently regiospecific. This may involve using a starting material where one of the nitrogen atoms is blocked or by employing a different synthetic strategy altogether.
-
Reaction Condition Optimization: The choice of catalyst and solvent can sometimes influence the regioselectivity. Experiment with different Lewis and Brønsted acids, as well as a range of solvents with varying polarities.
-
-
Problem 3: Presence of a Major Side Product with a Mass Corresponding to an "Ugi-type" Adduct
Symptom:
-
LC-MS analysis reveals a significant byproduct with a mass corresponding to the addition of the isocyanide, aldehyde, 2-aminopyridine, and a nucleophile (often the solvent or water).
-
This is more commonly observed when using aliphatic aldehydes.[11]
Potential Cause and Solution:
-
Cause: Competing Ugi Reaction Pathway. The GBB reaction is a variation of the Ugi multicomponent reaction. Under certain conditions, particularly with more reactive aliphatic aldehydes, the reaction may proceed through a classic Ugi pathway, leading to the formation of a linear peptidomimetic product instead of the desired cyclized imidazo[1,2-a]pyridine.[11][12]
-
Troubleshooting Protocol:
-
Promote Cyclization: The key to avoiding the Ugi-type side product is to favor the intramolecular cyclization step.
-
Catalyst Choice: Stronger Lewis acids can better activate the imine for the nucleophilic attack of the isocyanide and promote the subsequent cyclization.
-
Higher Temperatures: Increasing the reaction temperature can often favor the cyclization pathway over the linear Ugi adduct formation.
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents may participate in the Ugi reaction as the nucleophilic component. Switching to an aprotic solvent may help to suppress this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,2-a]pyridine synthesis?
A1: The GBB reaction is a three-component reaction that proceeds through the following key steps:
-
Imine Formation: The 2-aminopyridine and aldehyde condense to form a Schiff base (imine) intermediate, usually catalyzed by an acid.
-
Nucleophilic Attack: The isocyanide acts as a nucleophile and attacks the electrophilic carbon of the imine.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the exocyclic nitrogen of the original 2-aminopyridine attacks the newly formed nitrilium ion.
-
Aromatization: The final step is a tautomerization to yield the aromatic imidazo[1,2-a]pyridine product.
Q2: How can I purify my imidazo[1,2-a]pyridine product from unreacted starting materials and side products?
A2: Purification strategies depend on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying imidazo[1,2-a]pyridines. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material.
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.
-
Sulfate Salt Formation: For industrial-scale purification, forming the sulfate salt of the product can be an efficient method for isolation and purification.[4]
Q3: Are there any specific safety precautions I should take when working with isocyanides?
A3: Yes, isocyanides are a class of compounds that require careful handling.
-
Toxicity: Many isocyanides are toxic and have a strong, unpleasant odor. Always handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Quenching: Any excess isocyanide should be quenched properly before disposal. This can be done by reacting it with an acid, which will hydrolyze it to a less harmful amine and formic acid.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the main reaction pathway and a common side reaction.
Main Reaction Pathway: Groebke-Blackburn-Bienaymé Reaction
Caption: The general mechanism of the Groebke-Blackburn-Bienaymé reaction.
Common Side Reaction: Ugi-type Product Formation
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Derivatives
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights to overcome common purification challenges. The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry, appearing in drugs like Alpidem and Zolpidem, making robust purification protocols essential.[1][2]
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the chromatographic purification of this compound derivatives.
Issue 1: Peak Tailing in HPLC Analysis
Q: I'm observing significant peak tailing for my this compound derivative during reverse-phase HPLC. What is the cause and how can I resolve it?
A: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives.[3] The primary cause is the interaction between the basic nitrogen atom of the imidazo[1,2-a]pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[3] This leads to undesirable secondary interactions and results in broad, asymmetrical peaks.[3]
Causality and Resolution Strategy:
-
Secondary Silanol Interactions: The lone pair of electrons on the pyridine nitrogen interacts strongly with free silanol groups (Si-OH) on the silica surface via hydrogen bonding or ionic interactions. This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail."
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to approximately 2.5-3.0 with an additive like trifluoroacetic acid (TFA) or formic acid protonates the basic nitrogen of your compound. This reduces its interaction with the silanol groups. However, be mindful that prolonged exposure to low pH can degrade some columns.
-
Solution 2: Use of a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase can effectively "shield" the active silanol sites.[4] The TEA will preferentially interact with the silanol groups, minimizing their availability to interact with your target compound.
-
Solution 3: High-Purity, End-Capped Columns: Modern C18 or C8 columns that are "end-capped" have a significantly lower concentration of residual silanol groups. These are highly recommended for the analysis of basic compounds.
-
Solution 4: Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak tailing.[3] Try reducing the injection volume or the concentration of your sample.
Issue 2: Poor Resolution and Co-elution with Impurities
Q: My target compound is co-eluting with a closely related impurity. How can I improve the separation?
A: Achieving baseline separation is critical for obtaining high-purity material. Poor resolution is often a result of insufficient selectivity (α) or efficiency (N) in the chromatographic system.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Selectivity:
-
Solvent Choice: If you are using a standard mobile phase like acetonitrile/water, switching to methanol/water can alter the selectivity.[5] Methanol has different hydrogen bonding characteristics than acetonitrile and can change the elution order of your compound and the impurity.[5]
-
pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of your compound or the impurity, which can significantly impact their retention times and improve separation.[3]
-
-
Change Stationary Phase Chemistry:
-
If a C18 column is not providing adequate separation, consider a stationary phase with a different retention mechanism.[3][6]
-
Phenyl-Hexyl Phases: These columns offer alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like the imidazo[1,2-a]pyridine core.[6]
-
Polar-Embedded Phases: These phases can provide different selectivity for polar and hydrogen-bonding analytes.
-
-
Increase Column Efficiency:
-
Decrease Particle Size: Using a column with smaller particles (e.g., switching from a 5 µm to a sub-2 µm particle size) will increase the column efficiency and lead to sharper peaks, which can improve resolution.[3] This, however, will result in higher backpressure and requires a UHPLC system.[3]
-
Longer Column: Increasing the column length will also increase the number of theoretical plates and can improve separation, but at the cost of longer run times and increased solvent consumption.
-
Issue 3: Low Recovery or Compound Decomposition on Silica Gel
Q: I'm experiencing low recovery of my product after flash column chromatography on silica gel. Is my compound degrading?
A: Yes, it's possible. Imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.[3][7]
Diagnostic and Mitigation Protocol:
-
Stability Test (2D TLC): Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a silica gel TLC plate. Let the plate sit on the bench for an hour, then develop it. If you observe new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[7]
-
Deactivating Silica Gel: If your compound shows some instability, you can deactivate the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a base like triethylamine or ammonia in methanol.[4]
-
Alternative Stationary Phases:
-
Alumina: For basic compounds, alumina (neutral or basic) can be a better choice than silica gel.[4]
-
Reversed-Phase Flash Chromatography: If your compound is sufficiently polar, reversed-phase (C18) flash chromatography is an excellent alternative that avoids the acidity of silica gel.
-
-
Optimize Elution: If your compound is highly polar and not eluting, you may need to drastically increase the polarity of your mobile phase.[4] A gradient elution from a non-polar to a highly polar solvent system can be effective.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for flash chromatography of this compound?
A: A common starting point for the purification of imidazo[1,2-a]pyridine derivatives is a solvent system of ethyl acetate in hexanes.[8] The polarity can be adjusted based on the Rf value of your compound on a TLC plate. Aim for an Rf between 0.2 and 0.35 for good separation on a column.[9] If your compound is more polar, a system of dichloromethane and methanol may be more appropriate.
Q2: How does the bromine substituent affect the chromatographic behavior?
A: The bromine atom increases the molecular weight and can slightly increase the polarity of the molecule. More significantly, it can participate in halogen–π interactions, which could be exploited with specific stationary phases (like phenyl-based columns) to enhance selectivity.[10] Generally, for standard silica gel chromatography, the overall polarity of the molecule, dictated by other functional groups, will be the dominant factor.
Q3: Can I use a gradient elution for my flash chromatography purification?
A: Absolutely. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is often beneficial. It can help to elute more strongly retained impurities and can also lead to sharper peaks for later eluting compounds, improving overall separation and reducing run time.
Q4: My compound is "oiling out" during attempts to crystallize it after chromatography. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or if the solution is too supersaturated.
-
Pre-purification: Ensure your compound is of high purity from the chromatography step.
-
Slow Cooling: Allow the solution to cool down slowly to encourage crystal formation.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[4]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" can induce crystallization.[4]
-
Solvent System: You may need to experiment with different solvent systems for crystallization.
III. Experimental Protocols & Data
Protocol 1: General Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a level surface. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with the low-polarity mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[8] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Common solvent systems with a wide range of polarities. |
| Sample Load | 1-5% of silica gel mass | Prevents column overloading and ensures good separation.[4] |
| Flow Rate | ~5-7 cm/minute solvent head drop | An optimal flow rate for good separation without excessive diffusion.[9] |
Diagrams
Troubleshooting Workflow for Poor Resolution
Caption: A workflow for troubleshooting poor chromatographic resolution.
Decision Tree for Stationary Phase Selection
Caption: A decision tree for selecting the appropriate stationary phase.
IV. References
-
Fan, H., & Li, F. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(55). Available from:
-
BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Available from:
-
El-Sayed, N. N. E., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2390. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available from:
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available from:
-
Lough, W. J. (n.d.). HPLC Troubleshooting Guide. Available from:
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Available from:
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Available from:
-
Dolan, J. W. (2014). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from:
-
Zhang, H., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 435-440. Available from: [Link]
-
Request PDF. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Available from: [Link]
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sorbtech.com [sorbtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. epfl.ch [epfl.ch]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Bromo-imidazo[1,2-a]pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of bromo-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the Buchwald-Hartwig amination of bromo-imidazo[1,2-a]pyridines challenging?
The imidazo[1,2-a]pyridine core, while a valuable scaffold in medicinal chemistry, presents unique challenges in palladium-catalyzed cross-coupling reactions.[1][2] The nitrogen atoms in the heterocyclic system can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the imidazo[1,2-a]pyridine ring can influence the reactivity of the C-Br bond, and the molecule's steric bulk can affect the efficiency of the catalytic cycle.[3][4]
Q2: Which palladium precursor is best for this reaction?
While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[5] For more reliable and reproducible results, especially with challenging substrates, pre-formed palladium(0) complexes or, more preferably, pre-catalysts are recommended.[5] Pre-catalysts like those from the Buchwald or Hartwig groups are designed for efficient and clean formation of the active catalytic species.[5][6]
Q3: How do I choose the right ligand?
Ligand choice is critical for a successful Buchwald-Hartwig amination.[6][7] For heteroaromatic substrates like bromo-imidazo[1,2-a]pyridines, bulky, electron-rich phosphine ligands are often the most effective.[6][8] These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate the rate of reductive elimination.[6] Commonly successful ligands for heteroaromatic amines include those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig groups, as well as N-heterocyclic carbenes (NHCs).[8][9][10][11]
Q4: What is the best base for this reaction?
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice that often leads to high reaction rates.[5][7] However, it is incompatible with base-sensitive functional groups.[7] In such cases, weaker inorganic bases like K₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures or longer reaction times.[6][7] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be useful, especially for substrates with protic functional groups.[7][12]
Q5: Which solvent should I use?
Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[13][14] Tetrahydrofuran (THF) can also be employed.[12] The choice of solvent can influence the solubility of the reactants and the base, which in turn can affect the reaction rate.[15]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
A low or complete lack of product is a common issue. A systematic approach to diagnosing the root cause is essential.
Potential Causes and Solutions
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be in its active Pd(0) state or may be decomposing under the reaction conditions.
-
Inappropriate Ligand Choice: The ligand may not be suitable for the specific bromo-imidazo[1,2-a]pyridine substrate and amine coupling partner.
-
Sub-optimal Base: The base may be too weak to deprotonate the amine or the intermediate palladium-amine complex, or it may be degrading a sensitive functional group on one of the substrates.
-
Poor Substrate Reactivity: The electronic or steric properties of your specific bromo-imidazo[1,2-a]pyridine or amine may be hindering the reaction.
Experimental Workflow for Troubleshooting Low Yield
Below is a systematic workflow to address low product yield.
Caption: Systematic workflow for troubleshooting low yield in Buchwald-Hartwig amination.
Problem 2: Side Product Formation
The formation of significant side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Their Causes
-
Hydrodehalogenation: The bromo-imidazo[1,2-a]pyridine is converted to the corresponding debrominated imidazo[1,2-a]pyridine.
-
Cause: This often arises from a competing β-hydride elimination pathway, which is more prevalent with primary amines.[6][18] It can also be caused by trace amounts of water in the reaction.
-
Solution: Ensure the use of a bulky ligand that sterically disfavors the conformation required for β-hydride elimination.[6] Rigorously dry all reagents and solvents.
-
-
Homocoupling of the Amine: Two molecules of the amine couple to form a hydrazine derivative.
-
Cause: This is less common but can occur at high temperatures or with certain catalyst systems.
-
Solution: Lowering the reaction temperature may help. Screening different ligands can also mitigate this side reaction.
-
-
Reaction at Other Positions: If the imidazo[1,2-a]pyridine has other reactive sites, amination may occur there.
-
Cause: While the C-Br bond is generally the most reactive site for oxidative addition, other positions might become reactive under certain conditions.
-
Solution: This is highly substrate-dependent. Careful selection of a catalyst system that favors oxidative addition at the C-Br bond is key. If this is a persistent issue, a protecting group strategy may be necessary.
-
Recommended Starting Conditions for Screening
The following table provides a set of starting conditions for the Buchwald-Hartwig amination of a generic bromo-imidazo[1,2-a]pyridine. These can be used as a baseline for optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (pre-catalyst) | Ensures reliable formation of the active catalyst.[5] |
| Ligand | XPhos (as part of pre-catalyst) | A bulky, electron-rich ligand often effective for heteroaromatic substrates.[6][13] |
| Base | NaOtBu | A strong base that generally provides high reaction rates.[5][7] |
| Solvent | Toluene or 1,4-Dioxane | Standard, effective solvents for this transformation.[13][14] |
| Temperature | 80-110 °C | A typical temperature range for these reactions.[5] |
| Concentration | 0.1 M | A standard starting concentration. |
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Problems can arise at any stage of this process.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The rate of this step is influenced by the C-Br bond strength and the electron-donating ability of the ligand.[6]
-
Ligand Exchange/Deprotonation: The amine displaces the bromide, and the base removes a proton to form the palladium-amido complex. The strength of the base is crucial here.[15]
-
Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. Bulky, electron-rich ligands accelerate this step.[5][6]
By systematically evaluating each component of the reaction—catalyst, ligand, base, solvent, and temperature—and understanding the catalytic cycle, you can effectively troubleshoot and optimize the Buchwald-Hartwig amination for your specific bromo-imidazo[1,2-a]pyridine substrates.
References
- Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 12:10 AM.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series towards Suzuki-Type Cross-Coupling Reaction - Sci-Hub.
- Buchwald–Hartwig amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Request PDF - ResearchG
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III)
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Public
- Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
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- The Role of the Base in Buchwald-Hartwig Amination.
- Selected ligands and catalysts for Buchwald‐Hartwig amination....
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- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- The Buchwald-Hartwig Amin
- Specific Solvent Issues with Buchwald-Hartwig Amin
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
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Technical Support Center: Scalable Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
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Removal of palladium catalyst from Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate reactions
Technical Support Center: Palladium Catalyst Removal
Guide for: Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Reactions
Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions to synthesize this compound and related derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting insights to help you achieve the high levels of purity required for your compounds.
Residual palladium is a critical concern in pharmaceutical synthesis. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products, making efficient palladium removal a non-negotiable step in process development.[1] This guide will address the unique challenges presented by the imidazo[1,2-a]pyridine scaffold and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address the most common issues encountered during the purification of imidazo[1,2-a]pyridine derivatives.
Q1: Why is removing palladium from my this compound reaction so difficult?
A1: The primary challenge stems from the structure of your target molecule. The imidazo[1,2-a]pyridine core contains nitrogen atoms that can act as strong ligands, coordinating with the palladium catalyst.[2] This coordination can keep the palladium species dissolved in the organic phase, preventing its removal by simple filtration or aqueous washes.[2] The palladium is no longer a simple heterogeneous particle but a soluble metal-organic complex that behaves much like your product.
Q2: What are the main strategies for removing residual palladium?
A2: Palladium removal techniques can be broadly categorized as follows:
-
Adsorption: This is the most common approach and involves using a solid material (a scavenger) that selectively binds to the palladium. The scavenger is then removed by filtration.[1] Key materials include activated carbon and functionalized silica or polymers.[3][4]
-
Crystallization: Purifying your final product through crystallization can be highly effective, as the palladium impurities are often left behind in the mother liquor.[3][4]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from your product, though this is often less effective for imidazopyridine complexes.[3]
-
Filtration: If your palladium has crashed out of solution as palladium black (Pd(0)), a simple filtration through a pad of Celite® can be effective for removing these heterogeneous particles.[3][5]
Q3: How do I choose the best palladium removal method for my specific reaction?
A3: The optimal method depends on the nature of the palladium species, the properties of your product, and the required purity level. A systematic approach is crucial. The workflow below provides a decision-making framework.
Q4: I used activated carbon, but my palladium levels are still high. What went wrong?
A4: This is a common issue. Here are the likely causes and troubleshooting steps:
-
Cause: The palladium species in your reaction may not have a high affinity for standard activated carbon. Some forms of palladium, especially when complexed with phosphine ligands or your imidazopyridine product, are notoriously difficult to adsorb.[6]
-
Troubleshooting:
-
Switch Adsorbent: Move to a more targeted scavenger. Functionalized silicas with thiol (mercapto) groups show a very high affinity for palladium.[7][8][9]
-
Use a Binary System: A highly effective and cost-efficient method involves adding a chelating agent (like N-acetyl cysteine or ethylenediamine) to your reaction mixture along with a simple adsorbent like activated carbon or silica gel.[10] The chelating agent forms a complex with the palladium in solution, and this new, bulkier complex is then readily adsorbed onto the solid support.[10]
-
Optimize Conditions: Ensure you are using enough activated carbon (typically 5-10 wt% relative to your product), stirring for an adequate time (4-18 hours), and at a suitable temperature (room temperature to 45 °C).[3][8]
-
Q5: I'm losing a significant amount of my product during the scavenging process. How can I improve my yield?
A5: Product loss is often due to non-specific adsorption onto the scavenger, a known issue with highly porous materials like activated carbon.[2][11]
-
Troubleshooting:
-
Minimize Adsorbent: Use the minimum amount of scavenger required to achieve the target palladium level. Run small-scale screening experiments to determine the optimal loading.
-
Choose a Selective Scavenger: Thiol-functionalized silica scavengers are generally more selective for palladium and exhibit lower binding affinity for polar organic products compared to carbon.[11]
-
Solvent Selection: Perform the scavenging in a solvent where your product is highly soluble. This minimizes its likelihood of adsorbing onto the solid support.[3]
-
Thorough Washing: After filtering off the scavenger, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[3]
-
Q6: How do I accurately measure my final palladium concentration?
A6: Visual inspection is not sufficient. Trace amounts of palladium are invisible but can be detrimental to downstream applications or regulatory approval.[12][13][14] The industry-standard methods for quantifying trace metals are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
These techniques are highly sensitive and can detect palladium levels down to parts-per-billion (ppb).[15][16] Always submit a sample of your final, purified compound for analysis to validate your removal process.[16]
Comparative Analysis of Palladium Scavengers
The choice of scavenger is a critical decision balancing cost, efficiency, and product recovery. The following table provides a comparison of common scavenger types.
| Scavenger Type | Functional Group | Selectivity for Pd | Typical Product Loss | Relative Cost | Key Advantages & Disadvantages |
| Activated Carbon | N/A (Graphitic Surface) | Low to Medium | Can be high (>10%) | Low | Pro: Inexpensive, widely available.[6] Con: Non-selective, may require higher loadings and lead to product loss.[11] |
| Silica-Based | Thiol (-SH) | Very High | Low (<5%) | Medium | Pro: High affinity for Pd, good selectivity, low product loss.[7][8] Con: Higher cost than carbon. |
| Silica-Based | Amine (-NH2) | Medium | Low | Medium | Pro: Effective for certain Pd species, can be less expensive than thiol variants. Con: Generally less effective than thiol scavengers.[3] |
| Silica-Based | Trimercaptotriazine (TMT) | Very High | Low (<5%) | High | Pro: Extremely high affinity for a broad range of Pd species.[8] Con: Typically the most expensive option. |
| Polymer-Supported | Thiol, TMT, etc. | High to Very High | Low | Medium-High | Pro: High capacity, can be used in various solvents. Con: Can exhibit swelling in certain solvents. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key palladium removal experiments. Always perform these procedures in a well-ventilated fume hood.
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol is recommended when high selectivity and minimal product loss are priorities.
-
Dissolution: After the reaction work-up, dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, THF, Toluene) to a concentration of approximately 50-100 mg/mL.[3]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 equivalents by weight relative to the initial mass of the palladium catalyst used.
-
Stirring: Stir the mixture at room temperature (20-25 °C) or slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours.[3] The optimal time should be determined by monitoring the palladium content periodically if possible.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to completely remove the solid scavenger.[3]
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis via ICP-MS to confirm the removal efficiency.[3]
Protocol 2: Cost-Effective Palladium Removal with a Binary System
This advanced protocol generates a highly effective scavenger in situ and is ideal for large-scale applications where cost is a factor.[10]
-
Dissolution: Dissolve the crude product in a suitable solvent such as Toluene.
-
Reagent Addition: To the solution, add activated carbon (e.g., Nuchar®, ~70 wt% relative to the product) and a chelating agent (e.g., N-acetyl cysteine or 1,2-ethanedithiol, ~35 wt% relative to the product).[10]
-
Stirring: Stir the resulting slurry at room temperature for 8-12 hours.[10]
-
Filtration: Filter the mixture through a robust pad of Celite® to remove the activated carbon and the adsorbed palladium complex.
-
Washing: Wash the filter cake thoroughly with fresh solvent.
-
Aqueous Wash (Optional): If the chelating agent is water-soluble (e.g., N-acetyl cysteine), perform an aqueous wash on the filtrate to remove any excess chelator.
-
Concentration: Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the final product for residual palladium using ICP-MS. This method has been shown to reduce palladium levels by >97%.[10]
References
- Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts.
- BenchChem. "Technical Support Center: Removing Palladium Catalyst Residues from Final Products." BenchChem Technical Support.
- ACS Publications. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development.
- Merck/PITT Collaboration.
- Sigma-Aldrich. "Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents." Sigma-Aldrich.
- BenchChem. "Comparing efficiency of different palladium scavengers." BenchChem Technical Support.
- ACS Publications. "Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs." Organic Process Research & Development.
- ResearchGate. "Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative.
- Osaka Gas Chemicals Co., Ltd. "Selective adsorption and removal of Palladium (Pd).
- BenchChem. "Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Products." BenchChem Technical Support.
- ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development.
- ResearchGate. "How can i remove palladium Pd catalyst easily?
- ResearchGate. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- SiliCycle. "Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS." SiliCycle.
- PubMed. "Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents." PubMed.
- Royal Society of Chemistry. "CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- KAUST Repository.
- ResearchGate. "The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF.
- Portal de Recerca de la Universitat Autònoma de Barcelona.
- BenchChem. "Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures." BenchChem Technical Support.
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Technical Support Center: Troubleshooting Byproduct Formation in Imidazo[1,2-a]Pyridine Cyclization
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization process. My goal is to provide you with not just solutions, but a deeper understanding of the underlying reaction mechanisms to empower your experimental design and troubleshooting.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2][3][4] Its synthesis, most notably via the Tschitschibabin reaction, Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and other cyclization strategies, is often efficient.[5][6][7][8][9] However, the path to a pure product can be hindered by the formation of various byproducts. This guide will address the most common issues in a question-and-answer format, providing actionable advice and preventative measures.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the most common byproducts I should be looking for?
Low yields and complex reaction mixtures are often the first indicators of significant byproduct formation. The nature of these byproducts is highly dependent on your chosen synthetic route. Here are some of the most common culprits:
-
Unreacted Starting Materials: This may seem obvious, but incomplete conversion is a frequent issue. This can be due to suboptimal reaction conditions such as insufficient temperature, incorrect stoichiometry, or catalyst deactivation.
-
Dimerization or Polymerization of Starting Materials: Aldehydes, especially in the presence of base, can undergo self-condensation. Similarly, α-haloketones can be prone to self-reaction.
-
Partially Cyclized Intermediates: The cyclization cascade may stall, leading to the accumulation of intermediates. For example, in the Tschitschibabin reaction, the initial N-alkylation product of 2-aminopyridine with an α-haloketone may be isolated if the subsequent cyclization and dehydration steps are inefficient.[10]
-
Regioisomers: If you are using a substituted 2-aminopyridine, there is a possibility of forming regioisomeric products, although the endocyclic nitrogen is generally more nucleophilic.[5]
-
Over-alkylation or N-oxide formation: While less common in the primary cyclization, these can occur under harsh conditions or with highly reactive alkylating agents.[11]
Q2: I'm performing a Groebke-Blackburn-Bienaymé (GBB) reaction, and I'm getting a significant amount of an Ugi-type adduct. How can I favor the desired imidazo[1,2-a]pyridine product?
This is a classic issue in GBB reactions, particularly with certain substrates. The formation of the Ugi adduct can sometimes compete with the desired cyclization.[12]
Root Cause: The GBB reaction proceeds through a Schiff base intermediate formed from the 2-aminopyridine and the aldehyde. The isocyanide can then add to this intermediate. The subsequent cyclization to the imidazo[1,2-a]pyridine is in competition with a potential Ugi-type reaction pathway.
Troubleshooting Strategies:
-
Catalyst Choice: The choice of acid catalyst is critical. While both Brønsted and Lewis acids can be used, Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ often favor the GBB cyclization.[12] Iodine has also been shown to be an effective and mild catalyst for this transformation.[13][14][15]
-
Solvent Selection: The solvent can significantly influence the reaction pathway. Protic solvents like methanol or ethanol are commonly used and generally favor the desired cyclization.[12][16] In some cases, greener solvents like glycerol or even water have been employed successfully.[16][17]
-
Temperature Control: Higher temperatures can sometimes promote the desired cyclization over competing pathways. Microwave irradiation has been successfully used to accelerate the reaction and improve yields.[6][16]
Q3: In my Tschitschibabin-type synthesis using a 2-aminopyridine and an α-haloketone, I'm observing a significant amount of a dark, tarry substance. What is causing this and how can I prevent it?
The formation of tar is a common problem in reactions involving α-haloketones, which are reactive and can undergo self-condensation or polymerization, especially in the presence of a base.
Root Cause: The primary cause is often the instability of the α-haloketone under the reaction conditions. The presence of a base, such as sodium bicarbonate or an excess of the 2-aminopyridine itself, can promote enolization and subsequent side reactions.
Troubleshooting Strategies:
-
In Situ Generation of the α-Haloketone: One effective strategy is to generate the α-haloketone in situ. For example, using a ketone with N-bromosuccinimide (NBS) can provide a controlled concentration of the α-bromoketone, minimizing its decomposition.[3][10]
-
Solvent Choice: Aprotic solvents are generally preferred to minimize side reactions of the α-haloketone. Dichloromethane (DCM) or acetonitrile are good starting points.
-
Temperature Management: Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce tar formation.
-
Catalyst- and Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) and without a catalyst at a moderate temperature (e.g., 60°C) can provide a cleaner reaction profile.[6][18]
II. Troubleshooting Guides
Issue 1: Formation of Dimeric Byproducts
Symptom: You observe a product with a mass corresponding to a dimer of your starting materials or intermediates.
Causality: This is often due to the reaction of an intermediate with a starting material molecule before it can undergo the desired intramolecular cyclization.
Preventative Measures & Solutions:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
-
Slow Addition of Reagents: Adding one of the reactive components (e.g., the α-haloketone or isocyanide) slowly to the reaction mixture can maintain a low instantaneous concentration, thus minimizing dimerization.
-
Optimize Stoichiometry: Ensure that the stoichiometry of your reactants is carefully controlled. An excess of a particularly reactive starting material can lead to dimerization.
Issue 2: Incomplete Cyclization and Dehydration
Symptom: You isolate a stable intermediate, such as the N-alkylated 2-aminopyridine, instead of the final imidazo[1,2-a]pyridine product.
Causality: The energy barrier for the cyclization or the subsequent dehydration step is not being overcome. This can be due to insufficient heating or an inappropriate catalytic system.
Preventative Measures & Solutions:
-
Increase Reaction Temperature: Often, simply increasing the reaction temperature or switching to a higher-boiling solvent can drive the reaction to completion.
-
Use of a Dehydrating Agent: For reactions that generate water, such as those involving aldehydes, the addition of a dehydrating agent like trimethyl orthoformate can be beneficial.[19]
-
Stronger Acid Catalyst: In some cases, a stronger acid catalyst may be required to promote the cyclization and dehydration steps.
III. Experimental Protocols
Protocol 1: Optimized Groebke-Blackburn-Bienaymé Reaction with In Situ Dehydration
This protocol is designed to minimize byproduct formation by promoting efficient cyclization.
-
To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.1 mmol) in methanol (5 mL), add scandium(III) triflate (0.05 mmol, 5 mol%).
-
Add trimethyl orthoformate (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) and stir the reaction at 60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Tschitschibabin Reaction with In Situ Generation of α-Bromoacetophenone
This protocol minimizes the handling of the lachrymatory and reactive α-bromoacetophenone.
-
To a solution of acetophenone (1.0 mmol) in a 1:2 mixture of PEG-400 and water (3 mL), add N-bromosuccinimide (NBS) (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture under microwave irradiation at 100°C for 15-20 minutes.[10]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Generalized Imidazo[1,2-a]pyridine Synthesis and Key Byproduct Pathways
Caption: Key reaction steps and common byproduct formation pathways.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. Summary of Optimized Reaction Conditions
| Reaction Type | Key Parameter | Recommended Condition | Rationale |
| Groebke-Blackburn-Bienaymé | Catalyst | Sc(OTf)₃, Yb(OTf)₃, or I₂ | Promotes efficient cyclization over competing pathways.[12][13][14][15] |
| Solvent | Methanol, Ethanol | Protic solvents generally favor the desired reaction.[12][16] | |
| Additive | Trimethyl orthoformate | Acts as a dehydrating agent to drive the reaction forward.[19] | |
| Tschitschibabin-type | α-Haloketone | In situ generation (e.g., with NBS) | Minimizes decomposition and tar formation.[3][10] |
| Conditions | Catalyst- and solvent-free | Can provide a cleaner reaction profile for certain substrates.[6][18] | |
| Temperature | Moderate (e.g., 60-80°C) | Balances reaction rate with minimizing side reactions.[6] |
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Fujita, T., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
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Unknown. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
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Unknown. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
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Unknown. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
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Unknown. (n.d.). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Boruah, M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
-
Unknown. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Unknown. (2015). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. SpringerLink. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Unknown. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Unknown. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Unknown. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]
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Unknown. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
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Unknown. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Unknown. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. [Link]
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Mahaur, P., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]
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Unknown. (n.d.). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]
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Unknown. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. [Link]
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Unknown. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. ResearchGate. [Link]
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Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
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Unknown. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for cross-coupling reactions involving Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry and materials science, making its functionalization a critical task for researchers.[1][2][3][4] However, the presence of multiple nitrogen atoms in the heterocyclic core presents unique challenges, most notably the potential for catalyst inhibition or deactivation.[5][6]
This guide is designed to provide practical, field-proven insights to help you navigate these challenges. We will address common issues in a question-and-answer format, offering explanations for why problems occur and providing actionable solutions for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.
General Considerations: The Challenge of the Imidazo[1,2-a]pyridine Core
Before diving into specific reaction types, it's crucial to understand the inherent reactivity of the substrate. The lone pair of electrons on the pyridine nitrogen (N-1) can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst deactivation and low reaction yields.[5][6] Therefore, successful cross-coupling often relies on catalyst systems that are either resistant to this inhibition or reactive enough to overcome it. Bulky, electron-rich phosphine ligands are frequently employed to this end, as they can stabilize the palladium center and promote the desired catalytic cycle over off-cycle deactivation pathways.[6][7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to N-heterocycles like imidazo[1,2-a]pyridines requires careful optimization.[7][8]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is giving me very low to no yield. What are the most likely causes?
A1: Low yields with this substrate are typically traced back to a few key issues:
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can poison the palladium catalyst. Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.[5][6]
-
Inefficient Oxidative Addition: The C-Br bond at the 8-position is on an electron-rich heterocyclic system, which can make the initial oxidative addition step sluggish compared to simpler aryl bromides.
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation.[9] An unsuitable base or solvent system can hinder this process.
-
Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively consuming your coupling partner. This is often promoted by excess water or an unsuitable base.[5]
Q2: How can I overcome catalyst deactivation and improve my yield?
A2: A systematic approach to optimizing your catalyst system is essential.
-
Select a Robust Ligand: Switch from simple phosphines like PPh₃ to modern, bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are specifically designed to promote cross-coupling of challenging heteroaryl halides.[7][10][11] They accelerate the reductive elimination step and sterically hinder the pyridine nitrogen from deactivating the palladium center.
-
Choose an Appropriate Palladium Precursor: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often more convenient and, when paired with the right ligand, generate the active Pd(0) species in situ.[5][12]
-
Optimize Catalyst Loading: While typical loadings are 1-5 mol%, increasing the loading might be necessary for particularly challenging substrates, though screening other parameters first is more cost-effective.
Q3: I suspect protodeboronation is consuming my boronic acid. How can I mitigate this?
A3: To reduce protodeboronation, consider the following adjustments:
-
Use a Milder Base: Strong aqueous bases can accelerate protodeboronation. Switch to milder inorganic bases like K₃PO₄ or Cs₂CO₃, which are known to be effective in Suzuki couplings of heteroaromatics.[5][13]
-
Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can be detrimental. Use anhydrous, degassed solvents like 1,4-dioxane or toluene.[5][14]
-
Switch to Boronic Esters: Boronic acid pinacol esters (Bpin) are more stable towards protodeboronation than their corresponding boronic acids and are excellent coupling partners.[5]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Recommended Ligand | Base | Solvent System | Typical Temp. |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane / H₂O (10:1) | 80-110 °C |
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | Cs₂CO₃ (2 equiv.) | Toluene (degassed) | 100-110 °C |
| Pd(PPh₃)₄ (5 mol%) | (None) | K₂CO₃ (2 equiv.) | DME / H₂O (4:1) | 90 °C |
This table provides starting points for optimization. Yields are highly substrate-dependent.
General Troubleshooting Workflow
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions. [15][16]
Troubleshooting Guide: Heck Reaction
The Heck reaction couples the aryl bromide with an alkene, typically an acrylate or styrene derivative. [17][18]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control in a Heck reaction with this substrate?
A1: The Heck reaction is often perceived as robust, but success depends on:
-
Base: A moderately hindered amine base like triethylamine (Et₃N) or a stronger inorganic base like K₂CO₃ is common. The base is crucial for the final β-hydride elimination and catalyst regeneration step. [19][20]* Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally preferred to facilitate the formation of the cationic intermediate pathway. [21]* Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can be beneficial, especially for less reactive bromides, as they can stabilize the catalytic species. [21] Q2: I am getting a mixture of E/Z isomers in my product. How can I improve selectivity?
A2: The Heck reaction generally has a strong preference for the trans (E) isomer. [17]If you are seeing poor selectivity, it could be due to:
-
Isomerization: High temperatures or prolonged reaction times can sometimes lead to product isomerization. Try running the reaction at the lowest possible temperature that still affords a reasonable rate.
-
Reaction Mechanism: The stereochemical outcome is determined during the migratory insertion and β-hydride elimination steps. While generally predictable, certain ligand and substrate combinations can erode selectivity. Screening different phosphine ligands or even running the reaction under phosphine-free conditions might be necessary.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane (10 mL) and Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. [13]2. Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed. [5]3. Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. [5]A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol uses standard copper co-catalyzed conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Anhydrous, degassed triethylamine (Et₃N, 5 mL) and THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed THF and triethylamine via syringe, followed by the phenylacetylene.
-
Stir the reaction at room temperature or heat gently to 50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
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Sources
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Technical Support Center: Work-up & Purification of Reactions Involving Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate. This guide provides in-depth, field-proven insights into the critical work-up and purification stages for reactions involving this versatile building block. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, making robust and reproducible purification protocols essential for success.[1][2] This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Part 1: Foundational Knowledge & General Protocols
This section covers the essential chemical properties and a standard work-up procedure applicable to many common reactions, such as Suzuki-Miyaura cross-coupling, a frequent application for this bromo-substituted heterocycle.[3][4][5]
FAQ 1: What are the key chemical properties of this compound that influence the work-up strategy?
Understanding the molecule's characteristics is the first step to designing a logical purification sequence.
-
Basicity: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated. This basicity means the compound's solubility can be manipulated with pH. It will be soluble in acidic aqueous solutions, a property that can be exploited for purification but can also lead to product loss if acidic washes are used improperly.
-
Ester Stability: The ethyl carboxylate group is susceptible to hydrolysis (saponification) under strong basic conditions (e.g., concentrated NaOH, KOH) or harsh acidic conditions, especially with heating.[6][7][8] This can lead to the formation of the corresponding carboxylic acid, a common and often problematic impurity.
-
Solubility: The compound is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in less polar solvents like hexanes is limited, which is useful for purification by precipitation or column chromatography.
-
Reactivity of the C-Br Bond: While the carbon-bromine bond is the reactive site for cross-coupling, it is generally stable under standard work-up conditions.
FAQ 2: What is a standard aqueous work-up protocol for a Suzuki-Miyaura reaction using this substrate?
A typical Suzuki coupling reaction mixture will contain the desired product, unreacted starting material, palladium catalyst, inorganic base (e.g., K₂CO₃), and boronic acid byproducts.[9][10] The goal of the work-up is to systematically remove these impurities.
Standard Protocol:
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or DCM. This ensures the organic product remains in the organic phase during extraction.
-
Filtration (Optional but Recommended): Filter the diluted mixture through a pad of Celite® (diatomaceous earth). This is a crucial first step to remove the bulk of the heterogeneous palladium catalyst (e.g., Pd black) and some inorganic salts.[11][12] Wash the Celite pad with additional organic solvent to recover any adsorbed product.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water. This removes the majority of water-soluble inorganic bases and salts.[13]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further removes dissolved water from the organic layer.[13]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification: The crude material will likely require further purification, typically by flash column chromatography.
Part 2: Troubleshooting Specific Work-up & Purification Issues
This section addresses the most common problems encountered during the purification process, providing explanations and actionable solutions.
Problem 1: My crude product is a dark grey or black solid/oil.
Cause: This discoloration is almost always due to residual palladium catalyst, which can exist in a colloidal or finely divided state that is difficult to remove by simple filtration.[11]
Solutions:
| Method | Description | Advantages | Considerations |
| Celite Filtration | Dilute the reaction mixture in a solvent like DCM or EtOAc and filter through a thick pad of Celite®.[11][12] | Simple, inexpensive, and effective for removing heterogeneous palladium. | May not remove soluble palladium species or very fine colloidal particles. |
| Activated Carbon | Stir the crude product in a suitable solvent with activated carbon for 1-2 hours, then filter through Celite®. | Can remove both palladium and other colored organic impurities. | Can lead to product loss due to adsorption on the carbon surface.[14] |
| Metal Scavengers | Use commercially available silica-based scavengers with thiol or phosphine functionalities (e.g., QuadraPure™, SiliaMetS®).[15][16] | Highly effective for removing soluble palladium complexes to very low levels (ppm). | More expensive than other methods; requires an additional stirring and filtration step. |
Problem 2: During extraction, a persistent emulsion has formed that won't separate.
Cause: Emulsions are common in biphasic mixtures, especially when basic or acidic aqueous solutions are used, or when finely divided solids are present.
Solutions:
-
Add Brine: Add a significant volume of saturated brine to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.[13]
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can disrupt the fine droplets causing the emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
-
Change Solvent: In extreme cases, add a small amount of a different organic solvent (e.g., THF) to alter the polarity of the organic phase, which may resolve the issue.
Problem 3: My TLC/LC-MS analysis shows a new, more polar spot that I suspect is the hydrolyzed carboxylic acid.
Cause: The ethyl ester has been partially or fully saponified to the carboxylic acid. This is often caused by using a strong base (like NaOH or KOH) at elevated temperatures or for prolonged reaction times.[6][8][17]
Solutions:
-
Acidic Wash (for removal): If the acid is a minor impurity, it can often be removed by washing the organic layer with a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the desired ester remains in the organic phase.
-
Re-esterification (for salvage): If the carboxylic acid is the major product, the material can potentially be salvaged. After isolating the crude acid, it can be re-esterified under standard conditions (e.g., ethanol with a catalytic amount of sulfuric acid).
Problem 4: How do I effectively remove unreacted boronic acid or its byproducts?
Cause: Suzuki reactions often use a slight excess of the boronic acid/ester.[10] These reagents and their decomposition products (e.g., homocoupled biaryls) can be difficult to separate from the desired product.[18]
Solutions:
| Method | Description | Rationale |
| Basic Wash/Extraction | Wash the organic solution with an aqueous base (e.g., 1M NaOH).[19] | Boronic acids are acidic and will be extracted into the aqueous base as the corresponding boronate salt. Caution: This may risk hydrolysis of the product's ester group. A milder base like NaHCO₃ is safer but less effective. |
| Diol Extraction | Extract the organic layer with an aqueous solution containing a diol like sorbitol. | Boronic acids form stable, water-soluble complexes with diols, facilitating their removal into the aqueous phase. |
| Column Chromatography | Boronic acids and their byproducts often have different polarities from the coupled product. | A well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the components.[19] |
Part 3: Visualization of Workflows
General Work-up & Purification Workflow
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classical Reactions to Modern Catalytic Methods
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic framework renowned for its prevalence in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including the anti-insomnia drug Zolpidem and the anxiolytic Alpidem.[4][5] Furthermore, these compounds exhibit interesting photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[3][6]
The significant biological and material applications of imidazo[1,2-a]pyridines have driven the continuous development of novel and efficient synthetic methodologies.[7][8][9] This guide provides a comparative analysis of the most prominent methods for synthesizing the imidazo[1,2-a]pyridine core, ranging from classical condensation reactions to modern, highly efficient multicomponent and catalytic strategies. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the optimal approach for their specific synthetic challenges.
I. Classical Synthesis Methods: The Foundation
The earliest and most fundamental approaches to imidazo[1,2-a]pyridine synthesis involve the condensation of 2-aminopyridines with carbonyl compounds or their equivalents.
A. The Tschitschibabin Reaction
First reported by Aleksei Tschitschibabin in 1914, this reaction involves the condensation of a 2-aminopyridine with an α-haloketone.[10][11][12] The reaction typically proceeds by initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Mechanism: The key steps involve the nucleophilic attack of the pyridine nitrogen on the α-carbon of the halo-ketone, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, leading to cyclization and subsequent dehydration.
Caption: Mechanism of the Tschitschibabin Reaction.
Advantages:
-
A straightforward and well-established method.
-
Utilizes readily available starting materials.
Disadvantages:
-
The use of lachrymatory and often unstable α-haloketones is a significant drawback.[13]
-
The reaction can require harsh conditions and may not be suitable for sensitive substrates.[10]
B. The Ortoleva-King Reaction
As a significant improvement, the Ortoleva-King reaction allows for the in situ generation of the reactive pyridinium salt intermediate.[13] This method involves heating a ketone with iodine and an excess of a pyridine base.[13][14] The reaction proceeds by the formation of an N-acylpyridinium salt, which then undergoes cyclization.
A one-pot tandem process starting with an Ortoleva-King reaction has been developed for the synthesis of a broad range of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[15][16] This approach avoids the need to handle lachrymatory α-haloketones directly.[13]
Mechanism: The reaction is believed to start with the formation of an α-iodoketone, which then reacts with 2-aminopyridine to form the same N-alkylated intermediate as in the Tschitschibabin synthesis, followed by base-mediated cyclization.[13] A copper-catalyzed version of this reaction has also been developed, proceeding under aerobic conditions.[17]
Caption: General workflow for the one-pot Ortoleva-King synthesis.
Advantages:
-
Avoids the pre-synthesis and handling of α-haloketones.[13]
-
Broader substrate scope compared to the classical Tschitschibabin reaction.
Disadvantages:
II. Modern Synthetic Strategies: Efficiency and Diversity
Modern organic synthesis prioritizes efficiency, atom economy, and environmental sustainability ("green chemistry"). The synthesis of imidazo[1,2-a]pyridines has greatly benefited from these principles, leading to the development of powerful multicomponent reactions and advanced catalytic systems.[18]
A. Multicomponent Reactions (MCRs)
MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[3] This approach is highly efficient, reduces waste, and allows for the rapid generation of molecular diversity.[1][3]
1. Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is an isocyanide-based MCR that has become one of the most effective methods for synthesizing 3-aminoimidazo[1,2-a]pyridines.[3][19] It involves the one-pot reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.
Mechanism: The reaction is initiated by the formation of an imine from the 2-aminopyridine and aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final product.
Caption: Simplified mechanism of the GBBR.
Advantages:
-
High atom economy and convergence.[3]
-
Excellent for building libraries of 3-amino substituted derivatives.[20]
-
Can be performed under green conditions, for instance using ultrasound assistance in water.[1]
2. A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling reaction is a powerful three-component method for forming propargylamines. When applied to 2-aminopyridines, it provides a domino pathway to various substituted imidazo[1,2-a]pyridines.[21][22] This reaction is typically catalyzed by copper salts.[2][21]
Mechanism: The reaction proceeds through the formation of a propargylamine intermediate from the aldehyde, alkyne, and 2-aminopyridine. This is followed by a copper-catalyzed 5-exo-dig cycloisomerization to construct the imidazole ring.[21][23]
Advantages:
-
High versatility in introducing substituents at the C2 and C3 positions.
-
Can be performed in environmentally benign media like water.[21][23]
-
Heterogeneous catalysts have been developed, allowing for easy catalyst recovery and reuse.[24]
B. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[20][25][26] This is attributed to efficient and uniform heating. Several methods for imidazo[1,2-a]pyridine synthesis have been adapted for microwave conditions.
Key Features:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[3][6] For example, the condensation of phenacyl bromides with 2-aminopyridine can be achieved in just 60 seconds with yields up to 99%.[6]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of by-products.[2][25]
-
Green Chemistry: Shorter reaction times and often solvent-free conditions align with the principles of green chemistry.[5][26] One-pot procedures in natural solvents like lemon juice have been successfully demonstrated under microwave irradiation.[26]
C. Modern Catalytic and Metal-Free Approaches
While classical methods often require stoichiometric reagents or harsh conditions, recent research has focused on developing milder and more sustainable catalytic systems.
-
Copper and Palladium Catalysis: Various copper- and palladium-catalyzed reactions have been developed, enabling syntheses under mild conditions with a broad tolerance for different functional groups.[27] Copper catalysis, in particular, is prevalent in A³ coupling and Ortoleva-King type reactions.[17][24]
-
Gold Catalysis: A mild, atom-economical synthesis using a gold catalyst has been developed, reacting 2-aminopyridine N-oxides with alkynes.[10]
-
Iron Catalysis: Inexpensive and environmentally benign iron catalysts have been used for the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins.[2]
-
Metal-Free Synthesis: Growing environmental concerns have prompted the development of metal-free synthetic protocols.[4][19] These methods often utilize iodine catalysis or proceed under catalyst-free conditions, sometimes promoted by green techniques like ultrasound irradiation in water.[4][7]
-
Photocatalysis: A novel, metal-free approach utilizes visible light and an organic photocatalyst (Eosin-Y) to synthesize imidazopyridines from ethylarenes and 2-aminopyridines, representing a highly sustainable strategy.[28]
III. Comparative Analysis of Synthesis Methods
The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The table below summarizes and compares the key features of the discussed methodologies.
| Method | Reaction Type | Key Starting Materials | Catalyst/Reagents | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Tschitschibabin | Condensation | 2-Aminopyridine, α-Haloketone | Base | Reflux | Moderate-Good | Simple, well-established | Uses lachrymatory reagents, harsh conditions |
| Ortoleva-King | One-Pot Condensation | 2-Aminopyridine, Ketone | Iodine, Base | 100-110 °C, 4-5 h | 40-60%[14][16] | One-pot, avoids handling α-haloketones | High temperatures, moderate yields |
| GBBR | Multicomponent | 2-Aminopyridine, Aldehyde, Isocyanide | Acid (e.g., NH₄Cl) | 60 °C or MW | 67-91%[1][3] | High atom economy, rapid access to 3-amino derivatives | Isocyanides can be toxic and have unpleasant odors |
| A³ Coupling | Multicomponent | 2-Aminopyridine, Aldehyde, Alkyne | Copper salt (e.g., CuI, CuSO₄) | 120 °C, 48 h[24] | 45-82%[24] | High versatility, good functional group tolerance | Can require high temperatures and long reaction times |
| Microwave-Assisted | Various | Various | Various | MW irradiation, < 1 h | Good-Excellent[6][25] | Extremely fast, high yields, green | Requires specialized microwave reactor equipment |
| Metal-Free | Various | Various | Iodine, or catalyst-free | Varies (RT to reflux) | Moderate-Good | Environmentally benign, avoids metal contamination | May have a more limited substrate scope than metal-catalyzed routes |
IV. Featured Experimental Protocols
To provide practical guidance, this section details step-by-step protocols for two distinct and widely used methods.
Protocol 1: One-Pot Ortoleva-King Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
Adapted from Gryko, D. et al., J. Org. Chem. 2012.[13][14]
-
Reaction Setup: In a round-bottom flask, combine the acetophenone derivative (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).
-
First Step (Ortoleva-King Reaction): Heat the neat (solvent-free) mixture at 110 °C for 4 hours. The mixture will melt and then solidify.
-
Cooling and Second Step (Cyclization): Allow the reaction mixture to cool to approximately 100 °C. Carefully add an aqueous solution of sodium hydroxide (NaOH).
-
Cyclization: Continue heating the mixture at 100 °C for 1 hour.
-
Workup: Cool the reaction to room temperature. Collect the resulting solid precipitate by filtration, wash with water, and dry.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction
Adapted from de la Torre, P. et al., Molecules 2020.[3]
-
Reaction Setup: In a microwave process vial, combine 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and ammonium chloride (NH₄Cl, 10 mol%) in methanol (MeOH).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C for 30 minutes.
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
V. Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the foundational Tschitschibabin reaction. The development of one-pot procedures like the Ortoleva-King synthesis, and particularly the advent of highly efficient multicomponent reactions such as the GBBR and A³ coupling, have revolutionized access to this important heterocyclic core.
The integration of enabling technologies like microwave irradiation has further enhanced synthetic efficiency, dramatically reducing reaction times and improving yields. Looking forward, the field is increasingly moving towards greener and more sustainable methodologies.[18] The development of metal-free protocols, reactions in aqueous media, and the pioneering use of photocatalysis are at the forefront of this trend.[4][7][28] These advancements will undoubtedly continue to facilitate the discovery of novel imidazo[1,2-a]pyridine-based compounds for critical applications in medicine and materials science.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
- Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3) - Who we serve.
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A Comparative Guide to Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate and Other Bromo-Heterocyclic Building Blocks in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Bromo-heterocyclic compounds serve as foundational pillars in this endeavor, offering a versatile handle for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1][2][3][4] Among the myriad of available building blocks, Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate has emerged as a particularly valuable scaffold. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold," frequently appearing in a wide range of pharmacologically active agents, including anti-inflammatory, antiviral, and anticancer therapeutics.[5][6][7][8]
This guide provides an in-depth, objective comparison of this compound against other common bromo-heterocyclic building blocks. We will dissect its performance in cornerstone cross-coupling reactions, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for informed synthetic design.
The Unique Profile of this compound
The utility of this molecule stems from a confluence of structural and electronic features:
-
The Imidazo[1,2-a]pyridine Core: This fused bicyclic system imparts a rigid, planar geometry that is often favorable for binding to biological targets. Its aromatic nature and the presence of multiple nitrogen atoms create a unique electronic landscape.[7]
-
The C8-Bromine Atom: Positioned on the pyridine ring, the bromine atom is the primary reactive site for palladium-catalyzed cross-coupling. Its reactivity is modulated by the electron-donating character of the fused imidazole ring and the electron-withdrawing nature of the adjacent nitrogen atom.
-
The C3-Ester Group: The ethyl carboxylate at the 3-position on the imidazole ring serves as a key point for further functionalization or can act as a modulator of the molecule's overall physicochemical properties, such as solubility and polarity.
This combination makes this compound a powerful tool for rapidly generating libraries of complex molecules with high potential for biological activity.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a building block's utility is its performance in the crucible of chemical synthesis. Palladium-catalyzed cross-coupling reactions are the gold standard for C-C and C-N bond formation in modern organic synthesis.[9][10] The reactivity of a bromo-heterocycle in these transformations is governed by the ease with which its C-Br bond undergoes oxidative addition to a Pd(0) catalyst, a step heavily influenced by electronics and sterics.[11][12]
Structural Comparison of Key Bromo-Heterocycles
To understand the reactivity differences, it is crucial to visualize the structural context of the bromine atom in various heterocyclic systems.
Caption: Structural comparison of bromo-heterocyclic building blocks.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds.[13][14][15] Its utility is derived from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.
Data Summary: Suzuki-Miyaura Coupling Performance
| Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Rationale for Performance |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | ~92% | The electron-rich nature of the imidazopyridine scaffold facilitates oxidative addition. The position is relatively unhindered. |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | ~85% | Standard reactivity for a simple bromopyridine. The nitrogen atom activates the ring but can also coordinate to the catalyst.[11] |
| 2-Bromo-5-(CF₃)pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | ~95% | The strongly electron-withdrawing CF₃ group significantly activates the C-Br bond towards oxidative addition.[12] |
| 5-Bromo-6-azauracil | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ~70-85% | The pyrimidine-like core is highly electron-deficient, activating the C-Br bond. Potential for N-H acidity to complicate the reaction.[2] |
Insight: this compound demonstrates excellent reactivity in Suzuki-Miyaura coupling, comparable to highly activated systems. The fused imidazole ring appears to enhance the reactivity of the C8-Br bond without the need for strongly deactivating groups like CF₃.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation.[16][17][18] The choice of ligand is critical in this reaction, as it must facilitate both oxidative addition and reductive elimination while preventing catalyst inhibition by the amine or the heterocyclic substrate.
Data Summary: Buchwald-Hartwig Amination Performance
| Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Rationale for Performance |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | ~88% | Requires a sterically hindered, electron-rich phosphine ligand (like XPhos) to overcome potential coordination of the imidazopyridine nitrogens to the Pd center and promote reductive elimination.[19] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | ~75% | Standard conditions are often effective, but yields can be moderate due to catalyst inhibition by the pyridine nitrogen.[20] |
| 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ / dppp | NaOtBu | ~95% | The bromine at the 2-position is highly activated by the adjacent nitrogen, leading to facile oxidative addition.[21] |
Insight: While highly effective, the Buchwald-Hartwig amination of this compound necessitates careful selection of a state-of-the-art catalyst system. The presence of multiple Lewis basic nitrogen atoms in the scaffold makes it more challenging than simple bromopyridines, requiring specialized ligands to achieve high yields.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is a powerful method for linking terminal alkynes with aryl halides, providing direct access to conjugated enynes and other valuable motifs.[22][23][24][25][26] The reaction is typically co-catalyzed by palladium and copper salts.
Data Summary: Sonogashira Coupling Performance
| Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Rationale for Performance |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | ~90% | The substrate performs robustly under standard Sonogashira conditions, indicating good compatibility with the dual catalytic system. |
| 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | ~80% | Good reactivity, serving as a benchmark for heterocyclic Sonogashira couplings. |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | ~85-95% | The amino group can influence the reaction, but high yields are achievable. The resulting 2-amino-3-alkynylpyridines are valuable intermediates.[25] |
Insight: this compound is an excellent substrate for Sonogashira couplings, providing high yields under standard, well-established conditions. This reliability makes it a preferred choice for introducing alkyne functionalities.
Experimental Protocols: A Guide to Best Practices
A protocol's trustworthiness is defined by its reproducibility. The following methodologies are designed as self-validating systems, with explanations for each critical parameter.
General Experimental Workflow
The following workflow is a generalized representation of the steps involved in performing and analyzing the comparative cross-coupling reactions discussed.
Caption: Generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Rationale: This protocol utilizes Pd(dppf)Cl₂, a robust and air-stable precatalyst effective for many heterocyclic systems. Potassium carbonate is a moderately strong base sufficient for this activated substrate, minimizing potential side reactions. A dioxane/water mixture ensures solubility for both the organic substrate and the inorganic base.
-
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Inerting: Seal the tube with a septum, then evacuate and backfill with argon three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, leading to reaction failure.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a substrate concentration of 0.1 M. Causality: Degassing the solvent (e.g., by sparging with argon) further ensures an oxygen-free environment.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Rationale: This protocol employs a catalyst system composed of a palladium source (Pd₂(dba)₃) and a specialized electron-rich, sterically bulky biarylphosphine ligand (XPhos). This combination is highly effective for coupling challenging heterocyclic substrates by promoting the rate-limiting reductive elimination step and preventing catalyst deactivation. Sodium tert-butoxide is used as a strong, non-nucleophilic base.
-
Methodology:
-
Vessel Preparation: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 equiv) and seal the vial.
-
Solvent and Amine: Remove the vial from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (e.g., morpholine, 1.2 equiv). Causality: Toluene is a common non-polar solvent for this reaction; its anhydrous nature is crucial as water can deactivate the strong base.
-
Reaction: Heat the sealed vial in a preheated aluminum block at 110 °C for 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.
-
Strategic Selection of Bromo-Heterocyclic Building Blocks
The choice of building block is a strategic decision that should be guided by the specific goals of the synthesis. The following flowchart provides a logical framework for this selection process.
Caption: Decision flowchart for selecting a bromo-heterocyclic building block.
Conclusion
This compound stands as a premier building block for modern medicinal chemistry. It exhibits robust and predictable reactivity in Suzuki-Miyaura and Sonogashira couplings, rivaling even highly activated monocyclic systems. While its successful application in Buchwald-Hartwig amination requires more specialized, modern catalyst systems to overcome the challenges posed by its multiple Lewis basic sites, the rewards are access to novel chemical space and structurally complex amine derivatives.
In comparison to simpler bromo-heterocycles like bromopyridines, it offers the inherent biological relevance of the imidazo[1,2-a]pyridine scaffold. When compared to other highly functionalized building blocks, it strikes an excellent balance between reactivity and structural complexity. By understanding the nuanced interplay of electronics, sterics, and potential catalyst interactions, researchers can confidently leverage this compound to accelerate the discovery of next-generation therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Imidazo[1,2-a]pyridine-3-carboxylates
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and synthetic tractability have made it a focal point for the development of novel drugs targeting a wide array of diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet highly promising subclass: 8-substituted imidazo[1,2-a]pyridine-3-carboxylates. We will explore how modifications at the 8-position of this scaffold influence its biological activity, with a particular focus on its anticancer and antiviral potential. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a comparative overview to inform future discovery efforts.
The Imidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Importance
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocycle that has demonstrated a remarkable range of biological activities, including anticancer, antiviral, antimycobacterial, and anti-inflammatory properties.[1][2] The ester functionality at the 3-position is a common feature in many biologically active derivatives, often serving as a key interaction point with biological targets or as a handle for further chemical modification. The 8-position, located on the pyridine ring, offers a strategic site for substitution to modulate the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, thereby fine-tuning its pharmacological activity and selectivity.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting the PI3Kα Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making PI3Kα a prime target for anticancer drug development.[1][3] Research into 8-substituted imidazo[1,2-a]pyridine derivatives has identified potent inhibitors of PI3Kα.[4]
A key synthetic precursor for exploring SAR at the 8-position is ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.[4] While many studies have explored modifications at other positions, the strategic placement of various aryl and heteroaryl groups at the 8-position via Suzuki coupling has provided valuable insights into the structural requirements for PI3Kα inhibition.
Structure-Activity Relationship Insights:
Systematic modifications at the 8-position of the imidazo[1,2-a]pyridine core have revealed the following SAR trends for PI3Kα inhibitory activity. Although the most detailed studies involve a carboxamide at the 2-position, the influence of the 8-substituent provides a strong rationale for the design of 3-carboxylate analogues.[4]
-
Aryl Substituents: The introduction of a phenyl ring at the 8-position is generally well-tolerated. The substitution pattern on this phenyl ring significantly impacts activity.
-
ortho-substitution on the phenyl ring is detrimental to activity.
-
meta- and para-substitutions are more favorable. For instance, a meta-fluoro substitution shows slightly enhanced activity compared to a para-fluoro substituent.[4]
-
-
Heteroaryl Substituents: Replacing the phenyl ring with heteroaromatic systems like pyridinyl does not appear to enhance PI3Kα inhibitory activity.[4]
-
Hydrogen Bond Donors/Acceptors: The incorporation of functionalities capable of forming hydrogen bonds, such as amide, sulfonamide, or urea groups, on the 8-phenyl ring can lead to an increase in potency.[4]
Table 1: Comparison of 8-Substituted Imidazo[1,2-a]pyridine Analogues as PI3Kα Inhibitors
| Compound ID | 8-Substituent | PI3Kα Inhibition (%) @ 10 µM | Reference |
| 15 | 4-Fluorophenyl | Low | [4] |
| 16 | 3-Fluorophenyl | Moderate | [4] |
| 17 | 2-Fluorophenyl | 14.1 | [4] |
| 18 | 4-Amidophenyl | 44.5 | [4] |
| 19 | 4-Sulfonamidophenyl | Moderate | [4] |
| 33 | 4-Ureidophenyl | 58.8 | [4] |
Note: The data presented is based on a 2-carboxamide scaffold, but highlights the impact of the 8-substituent.[4]
The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of PI3K. Inhibition of PI3Kα leads to the downregulation of this pathway, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: PI3Kα Signaling Pathway Inhibition.
Antiviral Activity: A Promising Avenue for 8-Hydroxy Analogues
The imidazo[1,2-a]pyridine scaffold has also been investigated for its antiviral properties, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[5][6] While comprehensive SAR studies on 8-substituted-3-carboxylate series are less common, a master's thesis has described the design and synthesis of 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates as potential anti-influenza agents, drawing a structural analogy to antiviral 5-hydroxy-1H-indole-3-carboxylates.[7]
Structure-Activity Relationship Insights:
-
8-Hydroxy/Alkoxy Substitution: The presence of a hydroxyl or alkoxy group at the 8-position appears to be a key feature for antiviral activity in related scaffolds. This is often a starting point for further derivatization to improve potency and pharmacokinetic properties.
-
Influence of other positions: Studies on related imidazo[1,2-a]pyridines have shown that substitutions at the 3, 6, and 8-positions can significantly influence antiviral potency and selectivity against HCMV and VZV.[5][6] For instance, 6-halogeno and 6-phenyl derivatives of 3-phenethylthiomethylimidazo[1,2-a]pyridine were found to be highly potent.[5] This suggests that a systematic exploration of substituents at the 8-position in the 3-carboxylate series is warranted.
Further research is needed to establish a clear SAR for 8-substituted imidazo[1,2-a]pyridine-3-carboxylates as antiviral agents. However, the initial findings with the 8-hydroxy analogues suggest this is a promising area for future drug discovery efforts.
Experimental Protocols
Synthesis of Key Intermediate: Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
A common route to introduce diversity at the 8-position begins with an 8-bromo substituted scaffold, which can then undergo various cross-coupling reactions. While the literature provides more examples for the 2-carboxylate, a similar approach can be envisaged for the 3-carboxylate.
Step-by-step Methodology for a related 2-carboxylate: [4]
-
Bromination of 2-aminopyridine: To a solution of the appropriate 2-aminopyridine in DMF, add N-Bromosuccinimide (NBS) and stir to obtain the 2-amino-3-bromopyridine derivative.
-
Cyclization: React the 2-amino-3-bromopyridine with ethyl bromopyruvate in ethanol at reflux to yield the ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Caption: General Synthetic Workflow.
Biological Evaluation: PI3Kα Kinase Assay
The inhibitory activity of the synthesized compounds against PI3Kα can be determined using various in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.[4][5]
Step-by-step Methodology: [5]
-
Reaction Setup: In a 384-well plate, add the test compound (inhibitor) or vehicle control.
-
Enzyme/Substrate Addition: Add a mixture of the PI3Kα enzyme and the lipid substrate (e.g., PIP2).
-
Initiation of Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and then generate a luminescent signal using luciferase.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity. The inhibitory effect of the compound is calculated relative to the vehicle control.
Conclusion and Future Directions
The 8-substituted imidazo[1,2-a]pyridine-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. As demonstrated in closely related series, substitutions at the 8-position are a critical determinant of biological activity, particularly for the inhibition of PI3Kα. The introduction of substituted aryl groups, especially those bearing hydrogen-bond donors and acceptors, has been shown to be a successful strategy for enhancing potency. Furthermore, early indications suggest that 8-hydroxy derivatives may possess valuable antiviral properties, opening another avenue for exploration.
Future research should focus on a more systematic investigation of a wider range of substituents at the 8-position of the 3-carboxylate series to build a more comprehensive SAR profile for various biological targets. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for researchers to undertake such studies. The continued exploration of this versatile scaffold is likely to yield novel drug candidates with improved efficacy and selectivity.
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A Senior Application Scientist's Guide to Bioactivity Screening of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Derivatives
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
For researchers and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a "privileged" structure in medicinal chemistry. Its derivatives have consistently demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on a specific library of these compounds, centered around the ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate core. While public data on this specific derivative is limited, the extensive research on analogous structures provides a robust framework for screening and comparison.
This document serves as a comprehensive guide to evaluating the bioactivity of a library of such derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and compare potential findings against established therapeutic agents. The aim is to equip researchers with the necessary tools and insights to effectively screen these promising compounds and identify lead candidates for further development.
I. Anticancer Activity Screening: A Multi-Faceted Approach
The anticancer potential of imidazo[1,2-a]pyridine derivatives is well-documented, with many compounds exerting their effects through the inhibition of critical signaling pathways involved in cell proliferation and survival.[1][2] A primary target for this class of compounds is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and apoptosis.[3][4] Inhibition of this pathway can lead to cell cycle arrest and the induction of programmed cell death.[3][4]
Comparative Framework: Doxorubicin as a Benchmark
To contextualize the cytotoxic potential of our test library, we will use Doxorubicin, a widely used chemotherapeutic agent, as a positive control. The half-maximal inhibitory concentration (IC50) of the library compounds will be compared against known Doxorubicin IC50 values in relevant cancer cell lines.
Experimental Workflow: From Cytotoxicity to Apoptosis
A logical workflow for anticancer screening involves an initial broad cytotoxicity assessment, followed by more detailed mechanistic studies for the most potent compounds.
Caption: Workflow for anticancer screening of the derivative library.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow MTT to a purple formazan, the quantity of which is directly proportional to the number of living cells.[5]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines, such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer), into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each derivative and the Doxorubicin control in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for treatment.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.
Data Presentation and Comparison
The IC50 values for the this compound derivatives should be tabulated and compared with the Doxorubicin control.
| Compound | Cell Line | IC50 (µM) after 48h |
| Derivative 1 | A549 | Experimental Value |
| Derivative 1 | MCF-7 | Experimental Value |
| Derivative 2 | A549 | Experimental Value |
| Derivative 2 | MCF-7 | Experimental Value |
| Doxorubicin | A549 | ~0.018 - 1.5[6][7] |
| Doxorubicin | MCF-7 | ~0.4 - 2.5[4][8] |
Note: Doxorubicin IC50 values can vary based on experimental conditions and exposure time.
Anticipated Mechanism of Action
Based on existing literature for this compound class, potent derivatives are expected to inhibit the PI3K/Akt/mTOR signaling pathway. This inhibition would lead to decreased phosphorylation of Akt and mTOR, ultimately resulting in the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, culminating in apoptosis.[3][4]
Caption: PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridines.
II. Antimicrobial Susceptibility Testing
The structural features of imidazo[1,2-a]pyridines also make them candidates for antimicrobial agents.[9] Screening a library of derivatives against a panel of pathogenic bacteria is a crucial step in identifying potential new antibiotics.
Comparative Framework: Ciprofloxacin as a Standard
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, will be used as a positive control to benchmark the antimicrobial efficacy of the test compounds. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, will be the primary metric for comparison.
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[10]
Step-by-Step Protocol:
-
Inoculum Preparation: Culture representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria overnight. Dilute the cultures in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and Ciprofloxacin in CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (bacteria in broth, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation and Comparison
The MIC values for the derivative library should be presented in a clear, tabular format.
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Derivative 1 | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value |
| Ciprofloxacin | ~0.013 - 0.016[11][12] | ~0.25 - 0.6[11] |
Note: Ciprofloxacin MIC values can vary between different strains.
III. Anti-inflammatory Activity Assessment
Chronic inflammation is linked to numerous diseases, and the imidazo[1,2-a]pyridine scaffold has shown promise in modulating inflammatory pathways. A key mechanism is the inhibition of the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).
Comparative Framework: Indomethacin as a Reference
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is a well-characterized inhibitor of COX enzymes and will serve as our positive control. We will compare the IC50 values for COX-2 inhibition.
Detailed Protocol: COX-2 Inhibitory Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2. The production of prostaglandin E2 (PGE2), a downstream product of COX-2, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Reaction Setup: In a reaction buffer, combine recombinant human COX-2 enzyme, a heme cofactor, and various concentrations of the test compounds or Indomethacin.
-
Enzyme Activation: Pre-incubate the mixture to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid, the substrate for COX-2, to initiate the enzymatic reaction. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
PGE2 Quantification (ELISA):
-
Coat a 96-well plate with a PGE2-specific capture antibody.
-
Add the reaction mixtures to the wells, followed by a PGE2-horseradish peroxidase (HRP) conjugate.
-
After incubation and washing steps, add a TMB substrate. The color development is inversely proportional to the amount of PGE2 produced in the initial reaction.
-
Stop the color development and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value using non-linear regression.
Data Presentation and Comparison
| Compound | COX-2 Inhibition IC50 (µM) |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
| Indomethacin | ~0.48 - 5[1] |
Note: Indomethacin also inhibits COX-1, and its selectivity for COX-2 is lower than that of coxibs. IC50 values can vary based on assay conditions.
Anticipated Mechanism of Action
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate the NF-κB signaling pathway. This involves the degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2. Imidazo[1,2-a]pyridine derivatives are hypothesized to inhibit this pathway, preventing IκBα degradation and thereby suppressing COX-2 expression and subsequent prostaglandin synthesis.
Caption: NF-κB pathway inhibition by imidazo[1,2-a]pyridines.
Conclusion
This guide provides a structured and comparative framework for the bioactivity screening of a library of this compound derivatives. By employing standardized protocols and comparing results against well-established drugs like Doxorubicin, Ciprofloxacin, and Indomethacin, researchers can effectively identify and prioritize lead compounds. The mechanistic insights and workflow diagrams provided herein are intended to guide experimental design and data interpretation, ultimately accelerating the discovery of novel therapeutic agents from this promising chemical class. Further in-depth studies on the most active compounds will be necessary to fully elucidate their mechanisms of action and assess their potential for in vivo efficacy and safety.
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A Senior Application Scientist's Guide to In Vitro Evaluation of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Analogs
Unlocking the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "drug prejudice" status due to its wide-ranging biological activities.[1] This bicyclic 5,6-heterocycle has been extensively explored, yielding compounds with significant potential in treating infectious diseases and cancer.[1][2] This guide focuses on a specific, promising derivative, Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate, and its analogs. We will delve into the in vitro methodologies required to assess their therapeutic promise, offering a comparative framework for researchers in drug discovery.
The strategic placement of a bromine atom at the C8 position and an ethyl carboxylate group at the C3 position of the imidazo[1,2-a]pyridine core provides a unique starting point for analog development. The bromine atom, a halogen, can influence the compound's lipophilicity and metabolic stability, and may serve as a handle for further synthetic modifications. The ethyl carboxylate group at C3 is crucial for modulating the molecule's electronic properties and can be a key interaction point with biological targets. Understanding the impact of modifications to this core structure is paramount in developing potent and selective therapeutic agents.
Core In Vitro Testing Protocols: A Step-by-Step Guide
The following protocols are foundational for characterizing the biological activity of this compound analogs. These assays are selected for their robustness, reproducibility, and relevance to common therapeutic targets of this scaffold.
Antimicrobial Susceptibility Testing
The imidazo[1,2-a]pyridine scaffold has shown considerable promise in the development of new antimicrobial agents.[3][4][5][6][7] A critical first step is to determine the minimum inhibitory concentration (MIC) of the synthesized analogs against a panel of clinically relevant bacterial and fungal strains.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Compounds: Dissolve the this compound analogs in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Utilize a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[6][7]
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][4]
-
Antitubercular Activity Assessment
Given the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the discovery of new anti-TB agents is a global health priority.[1][8] The imidazo[1,2-a]pyridine scaffold has yielded potent anti-TB candidates.[1][9]
Experimental Workflow: Microplate Alamar Blue Assay (MABA)
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, A549 (lung cancer), HCT116 (colon cancer), and HCC1937 (breast cancer). [10][11]2. Assay Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. [10]
-
Comparative Analysis of Analogs: Structure-Activity Relationships
The true power of this guide lies in the comparative analysis of analog performance. By systematically modifying the core structure of this compound and evaluating the resulting biological activities, we can elucidate key structure-activity relationships (SAR).
Table 1: Hypothetical Comparative In Vitro Activity Data
| Compound ID | R1 (C2-position) | R2 (C6-position) | MIC vs. S. aureus (µg/mL) | MIC vs. M. tuberculosis H37Rv (µM) [9] | IC50 vs. A549 (µM) [11] |
| Parent | -H | -H | 16 | 1.5 | 12.5 |
| Analog A | -CH3 | -H | 8 | 0.8 | 8.2 |
| Analog B | -CF3 | -H | 4 | 0.4 | 5.1 |
| Analog C | -H | -Cl | 12 | 1.1 | 10.7 |
| Analog D | -CH3 | -Cl | 6 | 0.6 | 6.8 |
Interpretation of SAR:
-
Substitution at C2: The introduction of a methyl group (Analog A) at the C2 position appears to enhance antimicrobial, antitubercular, and anticancer activity compared to the parent compound. A more electron-withdrawing trifluoromethyl group (Analog B) further potentiates this activity, suggesting that electronic effects at this position are critical.
-
Substitution at C6: The addition of a chloro group at the C6 position (Analog C) provides a modest improvement in activity.
-
Combined Substitutions: The combination of a C2-methyl and a C6-chloro group (Analog D) results in a compound with significantly improved potency across all tested activities, indicating a synergistic effect of these substitutions.
Mechanistic Insights: Targeting Key Cellular Pathways
Several imidazo[1,2-a]pyridine derivatives have been shown to exert their effects through specific molecular targets. For instance, some analogs function as potent inhibitors of PI3 kinase p110alpha, a key enzyme in cancer cell proliferation. [12]Others have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. [13]Furthermore, some derivatives act as antitubulin agents, disrupting microtubule dynamics in a manner similar to colchicine. [14]In the context of antitubercular activity, some imidazo[1,2-a]pyridines target QcrB, a component of the electron transport chain in M. tuberculosis. [1] Signaling Pathway: PI3K/Akt/mTOR
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.
Conclusion and Future Directions
The in vitro evaluation of this compound analogs provides a robust framework for identifying promising therapeutic candidates. The systematic application of antimicrobial, antitubercular, and cytotoxicity assays, coupled with a thorough analysis of structure-activity relationships, is essential for guiding the optimization of this privileged scaffold. Future work should focus on elucidating the precise molecular targets of the most potent analogs and evaluating their pharmacokinetic and toxicological profiles in preclinical models. The versatility of the imidazo[1,2-a]pyridine core ensures that it will remain a fertile ground for the discovery of novel therapeutics for years to come.
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Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. International Journal of PharmTech Research.
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Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design.
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry.
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Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]b[1][3]enzothiazole motifs. ResearchGate.
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A Comparative Guide to the PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme has emerged as a pivotal target. Its frequent mutation and overactivation in a multitude of human cancers underscore its role as a critical node in signaling pathways that drive tumor growth and survival. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of potent and selective PI3Kα inhibitors. This guide provides an in-depth comparison of the inhibitory activities of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed methodologies, to aid researchers in the rational design and selection of next-generation cancer therapeutics.
The Central Role of PI3Kα in Cancer Signaling
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Aberrant activation of this pathway is a common feature in many cancers, often stemming from mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[1] This makes the selective inhibition of PI3Kα a highly attractive therapeutic strategy. By targeting PI3Kα, the aim is to curtail the downstream signaling that fuels cancer progression, thereby inducing cell cycle arrest and apoptosis in tumor cells.
Below is a diagram illustrating the canonical PI3K/AKT/mTOR signaling pathway and the central position of PI3Kα.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Comparative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core has been extensively explored to generate a diverse range of PI3Kα inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of several notable derivatives against PI3Kα and, where available, other Class I PI3K isoforms. A lower IC50 value indicates greater potency.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Compound 12 | 2.8 | >1000 | >1000 | >1000 | [4] |
| Compound 2g | 1.8 | - | - | - | [4] |
| Compound 2a | 670 | - | - | - | [4] |
| Compound 35 | 150 | - | - | - | [3] |
| PIK-75 | 5.8 | 1300 | 510 | 76 | [3] |
| HS-173 | 0.8 | - | - | - | [5] |
| A66 | 32 | 980 | 160 | 380 | [5] |
| Compound with 1,2,4-oxadiazole | 2 | - | - | - | [5] |
Note: "-" indicates data not reported in the cited source.
Analysis of Structure-Activity Relationships (SAR):
The data reveals that modifications to the imidazo[1,2-a]pyridine scaffold can dramatically influence both potency and selectivity. For instance, the optimization of compound 2a to 2g resulted in a more than 300-fold increase in PI3Kα inhibitory activity.[4] Further structural modifications leading to compound 12 maintained high potency and demonstrated excellent selectivity for the α isoform over β, δ, and γ.[4]
HS-173 stands out with sub-nanomolar potency against PI3Kα, highlighting the significant impact of specific substituent choices. Similarly, the incorporation of a 1,2,4-oxadiazole moiety also yielded a highly potent inhibitor with an IC50 of 2 nM.[5] In contrast, PIK-75 exhibits potent inhibition of PI3Kα but also shows activity against the γ isoform, indicating a broader selectivity profile.[3]
Experimental Protocol: In Vitro PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay)
To ensure the reliability and reproducibility of inhibitory activity data, a robust and validated assay methodology is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.
The following diagram outlines the workflow of the ADP-Glo™ Kinase Assay for determining PI3Kα inhibition.
Caption: Experimental workflow for the ADP-Glo™ PI3Kα inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Thaw the PI3Kα enzyme, lipid substrate (e.g., PI(4,5)P2), and ATP on ice.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (e.g., Promega).[6][7]
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PI3Kα enzyme to all wells except the negative control.
-
Add the lipid substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
-
ADP Detection:
-
Add an equal volume (25 µL) of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add a volume of Kinase Detection Reagent equal to the volume of the completed kinase reaction plus the ADP-Glo™ Reagent (50 µL) to each well. This reagent converts the ADP generated during the kinase reaction to ATP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luciferase reaction to stabilize.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a valuable framework for the development of potent and selective PI3Kα inhibitors. As demonstrated, subtle structural modifications can lead to significant improvements in inhibitory activity and isoform selectivity. The use of standardized and robust in vitro assays, such as the ADP-Glo™ Kinase Assay, is crucial for generating high-quality, comparable data that can effectively guide structure-activity relationship studies.
Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Moreover, the exploration of novel substitutions on the imidazo[1,2-a]pyridine ring system may lead to the discovery of inhibitors with unique binding modes or improved selectivity against specific PI3Kα mutants, offering new therapeutic opportunities for patients with cancers driven by aberrant PI3K signaling.
References
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- Zhu, X., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
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- Promega Corporation. (2022). ADP-Glo™ Lipid Kinase Systems Technical Manual #TM365.
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The Promise and Pitfalls of Imidazo[1,2-a]pyridine-3-carboxylates: A Comparative Analysis of Antitubercular Efficacy
For decades, the global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), has been hampered by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has recently emerged as a particularly promising area of research, with several derivatives demonstrating potent activity against both drug-sensitive and resistant forms of M.tb.[1][2]
This guide provides a comprehensive comparison of the antitubercular efficacy of Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate derivatives against established first-line anti-TB drugs. We will delve into the experimental data that highlights the journey from initial screening hits to highly potent drug candidates, offering researchers and drug development professionals a nuanced understanding of the structure-activity relationships within this promising class of compounds.
The Imidazo[1,2-a]pyridine Scaffold: A New Frontier in TB Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs. Its recent exploration in the context of tuberculosis has led to the discovery of compounds with significant inhibitory activity against M.tb.[2] Notably, some IPA derivatives have shown remarkable potency against MDR and XDR strains, suggesting a novel mechanism of action that circumvents existing resistance pathways.[3][4]
Ethyl Imidazo[1,2-a]pyridine-3-carboxylates: A Starting Point with Modest Beginnings
Initial high-throughput screening efforts identified ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives as having activity against M.tb. For instance, an ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate was identified as a hit with weak activity against the H37Rv strain of M.tb, exhibiting a Minimum Inhibitory Concentration (MIC) of approximately 65 μM.[3] While not a potent inhibitor in itself, this finding was crucial as it provided a foundational scaffold for further chemical optimization.
The journey from a screening hit to a viable drug candidate often involves extensive structure-activity relationship (SAR) studies. In the case of the imidazo[1,2-a]pyridine scaffold, a pivotal moment came with the conversion of the ethyl carboxylate moiety at the 3-position to a carboxamide. This chemical modification led to a dramatic increase in antitubercular potency.
From Ester to Amide: A Leap in Potency
The transformation of the ethyl carboxylate to various N-substituted carboxamides resulted in a new generation of imidazo[1,2-a]pyridine derivatives with significantly enhanced antitubercular activity. Numerous studies have now documented imidazo[1,2-a]pyridine-3-carboxamides with MIC values in the low micromolar and even nanomolar range against drug-sensitive, MDR, and XDR strains of M.tb.[3][4][5][6][7][8][9][10]
For example, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated MIC90 values of ≤1 μM against various tuberculosis strains.[3][10] Further optimization led to the discovery of compounds with even greater potency, with some derivatives exhibiting MICs below 0.035 μM.[5] This substantial improvement in efficacy underscores the critical role of the carboxamide group in the interaction of these compounds with their molecular target in M.tb.
Comparative Efficacy: Imidazo[1,2-a]pyridines vs. Standard TB Drugs
To contextualize the potential of these novel compounds, it is essential to compare their in vitro activity with that of the current first-line antitubercular drugs: isoniazid, rifampicin, ethambutol, and pyrazinamide.
| Compound/Drug | Target/Mechanism of Action | MIC against M. tuberculosis H37Rv (μg/mL) | MIC against M. tuberculosis H37Rv (μM) |
| Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (Analogue) | QcrB (cytochrome bc1 complex) inhibition, ATP depletion | ~15 | ~65[3] |
| Optimized Imidazo[1,2-a]pyridine-3-carboxamide Derivatives | QcrB (cytochrome bc1 complex) inhibition, ATP depletion | <0.01 - 0.2 | <0.035 - 1[3][5] |
| Isoniazid | Mycolic acid synthesis inhibition | 0.03 - 0.06[11] | 0.22 - 0.44 |
| Rifampicin | RNA polymerase inhibition | 0.12 - 0.25[11] | 0.15 - 0.30 |
| Ethambutol | Arabinogalactan synthesis inhibition | 1.0 - 5.0 | 4.9 - 24.5 |
| Pyrazinamide * | Disruption of membrane potential and transport | 25 - 100[12] | 203 - 812 |
Note: The activity of pyrazinamide is highly pH-dependent, with optimal activity at an acidic pH of around 5.5. The MIC values presented are at a neutral pH of 6.8, where its activity is significantly lower.
As the data illustrates, while the initial ethyl carboxylate hit showed modest activity, the optimized carboxamide derivatives exhibit potency that is comparable to or, in some cases, surpasses that of the frontline drugs isoniazid and rifampicin. This is particularly significant given that many of these novel compounds retain their high potency against MDR and XDR strains of M.tb.[3][4]
Mechanism of Action: Targeting the Energy Production of M.tb
A growing body of evidence suggests that imidazo[1,2-a]pyridine derivatives exert their antitubercular effect by targeting the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of Mycobacterium tuberculosis. This inhibition disrupts the generation of ATP, the essential energy currency of the cell, ultimately leading to bacterial cell death. This mechanism is distinct from that of the current first-line drugs, making these compounds promising candidates for combating drug-resistant TB.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising avenue for the development of new antitubercular agents. While the initial exploration of ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives revealed only modest activity, subsequent optimization, particularly the conversion to carboxamides, has yielded compounds with exceptional potency against both drug-sensitive and, crucially, drug-resistant strains of Mycobacterium tuberculosis.
The data strongly suggests that while the this compound core is a valid starting point, significant chemical modifications are necessary to unlock the full therapeutic potential of this scaffold. Future research should focus on:
-
Further SAR studies: Exploring a wider range of substitutions on both the imidazo[1,2-a]pyridine ring system and the carboxamide nitrogen to further enhance potency and refine pharmacokinetic properties.
-
In-depth mechanism of action studies: Confirming the inhibition of QcrB and investigating potential secondary targets.
-
In vivo efficacy and safety profiling: Advancing the most promising candidates into preclinical animal models to assess their therapeutic efficacy and safety profiles.
The journey from a weakly active ester to a highly potent amide within the imidazo[1,2-a]pyridine class serves as a compelling example of the power of medicinal chemistry to address the urgent global health challenge of tuberculosis.
References
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
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A Comparative Guide to Validating the Mechanism of Action of Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antiviral, and antitubercular properties.[1][2] Notably, this scaffold is prominent in compounds targeting protein kinases.[3][4][5] Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate serves as a key intermediate in the synthesis of these potentially therapeutic agents.[1][6] Validating the mechanism of action (MoA) of novel derivatives is a critical step in their development, providing confidence in their on-target activity and guiding further optimization.[7]
This guide provides a comprehensive, multi-faceted approach to elucidating the MoA of this compound-derived compounds, with a focus on those designed as kinase inhibitors. We will explore a logical progression of experiments, from confirming direct target engagement to characterizing downstream cellular effects.
I. Foundational Step: Confirming Direct Target Engagement in a Cellular Context
Before delving into detailed biochemical and cellular profiling, it is paramount to confirm that the compound directly interacts with its intended target within a living cell. This reduces the risk of pursuing compounds that exhibit activity through off-target or non-specific mechanisms.[7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted method for this purpose.[9][10][11][12]
A. The Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature.[10][12] This thermal stabilization can be detected in cell lysates, intact cells, and even tissue samples.[9][12]
Comparison with Alternatives:
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[10] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[9][12] | Requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis.[12][13] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[14] | Real-time measurement in live cells; high-throughput compatible. | Requires genetic modification of the target protein; potential for steric hindrance from the tag. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[15] | Provides detailed kinetic data (on/off rates); label-free.[16] | In vitro assay using purified proteins; may not reflect cellular environment.[16] |
Experimental Workflow: CETSA
The following diagram illustrates a typical CETSA workflow.
Caption: CETSA workflow for target engagement validation.
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the imidazo[1,2-a]pyridine derivative at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Sample Preparation:
-
Harvest the cells and resuspend them in a physiological buffer (e.g., PBS) supplemented with protease and phosphatase inhibitors.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Normalize the protein concentration of all samples.
-
Analyze the levels of the soluble target protein by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
-
II. Biochemical Characterization: Potency and Selectivity
Once direct target binding is confirmed, the next step is to quantify the compound's inhibitory activity and assess its selectivity. This is crucial for establishing a structure-activity relationship (SAR) and identifying potential off-target liabilities.
A. In Vitro Kinase Activity Assays
A variety of biochemical assays can be used to determine the potency (e.g., IC50) of an inhibitor.[16][17][18]
Comparison of Common Kinase Assay Formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[18] | Gold standard for sensitivity and direct measurement. | Requires handling of radioactive materials; low throughput. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and detected by luciferase.[17] | High sensitivity and dynamic range; suitable for HTS. | Indirect measurement; susceptible to interference from compounds that affect luciferase.[18] |
| Fluorescence-Based (e.g., TR-FRET) | Uses a phospho-specific antibody and fluorescence resonance energy transfer to detect product formation.[18] | Homogeneous (no-wash) format; high throughput. | Potential for light scattering or autofluorescence from compounds. |
B. Kinome Profiling for Selectivity
It is rare for a kinase inhibitor to be entirely specific for its intended target. Broad kinase screening, or kinome profiling, is essential to understand the selectivity profile of a compound and to anticipate potential off-target effects that could lead to toxicity.[19] Several commercial services offer kinome profiling across large panels of kinases.[19][20][21][22][23]
Experimental Workflow: Kinome Profiling
Caption: Workflow for assessing inhibitor selectivity via kinome profiling.
III. Cellular Mechanism: Target Inhibition and Downstream Pathway Analysis
Demonstrating that a compound binds its target and inhibits it biochemically is not sufficient. It is crucial to show that this engagement translates into functional inhibition within a cellular context and modulates the intended signaling pathway.[14]
A. Cellular Target Inhibition Assays
These assays measure the phosphorylation of a known substrate of the target kinase within the cell. A reduction in substrate phosphorylation upon compound treatment provides strong evidence of on-target cellular activity.
Detailed Protocol: In-Cell Western for Substrate Phosphorylation
-
Cell Treatment:
-
Plate cells in a 96-well plate and starve them of serum overnight if the pathway is regulated by growth factors.
-
Pre-treat cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor) to activate the target kinase, if necessary.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated substrate.
-
Incubate with a secondary antibody conjugated to an infrared dye.
-
For normalization, simultaneously probe with an antibody for the total protein of the substrate or a housekeeping protein, using a secondary antibody with a different colored infrared dye.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the phospho-specific and total protein signals.
-
Calculate the ratio of phosphorylated to total protein and plot it against the compound concentration to determine the cellular IC50.
-
B. Phosphoproteomics for Unbiased Pathway Analysis
To gain a global and unbiased view of the compound's effect on cellular signaling, phosphoproteomics can be employed. This mass spectrometry-based technique identifies and quantifies thousands of phosphorylation sites, revealing the downstream consequences of target inhibition and potentially uncovering novel off-target effects.[24][25][26]
Experimental Workflow: Phosphoproteomics
Caption: A typical bottom-up phosphoproteomics workflow.
Key Considerations for Phosphoproteomics:
-
Sample Preparation is Critical: Efficient cell lysis, complete protein digestion, and effective phosphopeptide enrichment are essential for a successful experiment.[24][27][28]
-
Enrichment Strategy: Titanium dioxide (TiO₂) and Immobilized Metal Affinity Chromatography (IMAC) are common methods for enriching phosphopeptides.[24][28]
-
Quantitative Approach: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling can be used for accurate quantification of phosphorylation changes.
IV. In Vivo Target Engagement
The final step in preclinical MoA validation is to confirm that the compound engages its target in a living organism.[29] This provides a crucial link between cellular activity and in vivo efficacy. Methods like in vivo CETSA or activity-based protein profiling (ABPP) can be adapted for this purpose.[30][31] These studies involve administering the compound to an animal model, followed by tissue collection and analysis of target engagement.[31]
Summary of Experimental Data
The following table summarizes the key data that should be generated to validate the MoA of an this compound-derived compound.
| Experiment | Parameter Measured | Purpose | Alternative Methods |
| Cellular Thermal Shift Assay (CETSA) | Change in protein melting temperature (ΔTm) | Confirm direct target binding in cells | NanoBRET™, SPR |
| In Vitro Kinase Assay | IC50 value | Determine biochemical potency | Isothermal Titration Calorimetry (ITC) |
| Kinome Profiling | Percent inhibition across a kinase panel | Assess selectivity and identify off-targets | N/A |
| Cellular Phosphorylation Assay | Cellular IC50 for substrate phosphorylation | Confirm on-target functional inhibition in cells | Flow Cytometry |
| Phosphoproteomics | Global changes in protein phosphorylation | Unbiased analysis of downstream pathway modulation | Western blotting for a panel of key signaling nodes |
| In Vivo Target Engagement | Target occupancy in tissue | Confirm target binding in a living organism | Pharmacodynamic biomarker analysis |
By systematically applying this multi-layered approach, researchers can build a robust and comprehensive understanding of the mechanism of action for novel imidazo[1,2-a]pyridine-derived compounds, significantly increasing the confidence for their progression in the drug discovery pipeline.
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Reddy, G. R., et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect, 10(41). [Link]
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Wang, Y., et al. (2019). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 182, 111626. [Link]
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Török, Z., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(11), 1332. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate Analogs
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Analogs of Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate, in particular, have garnered significant interest due to their potential as kinase inhibitors.[1][4][5] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, making them attractive drug targets.[1]
However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing selective kinase inhibitors.[6][7] Cross-reactivity, or the ability of a compound to bind to multiple targets, can lead to off-target effects and potential toxicity. Conversely, a well-characterized cross-reactivity profile can be leveraged for polypharmacology, where engaging multiple targets may lead to enhanced therapeutic efficacy. Therefore, a thorough understanding of the selectivity of any new kinase inhibitor candidate is paramount.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust cross-reactivity profiling of this compound and its analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of the resulting data.
The Imidazo[1,2-a]pyridine Scaffold: A Hub for Kinase Inhibition
The imidazo[1,2-a]pyridine core has been identified as a versatile scaffold for the design of inhibitors targeting a variety of kinases. Structure-activity relationship (SAR) studies have revealed that modifications at different positions of this bicyclic system can significantly influence potency and selectivity.[8][9][10] For instance, different substitutions have led to the discovery of inhibitors for:
-
DYRK1A and CLK1: Imidazo[1,2-a]pyridine derivatives have shown inhibitory activity in the micromolar range against these kinases, which are implicated in neurodegenerative diseases.[1]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): Novel series based on the 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold have been developed as potent and selective IGF-1R inhibitors.[4]
-
Phosphoinositide 3-kinases (PI3Ks): The imidazo[1,2-a]pyridine scaffold has been utilized to develop pan-PI3K inhibitors with demonstrated efficacy in cancer models.[5][11][12]
-
Salt-Inducible Kinases (SIKs): SAR exploration of an imidazo[1,2-a]pyridine series has led to the identification of potent and selective SIK1 inhibitors.[8]
-
Cyclin-Dependent Kinases (CDKs): Certain imidazo[1,2-a]pyridine derivatives have exhibited nanomolar activity against CDK1 and CDK2.[1]
Given the promiscuous nature of the imidazo[1,2-a]pyridine scaffold, a systematic cross-reactivity profiling of any new analog, such as this compound, is essential.
Strategic Approach to Cross-Reactivity Profiling
A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile, starting with broad, high-throughput screening and progressing to more focused, in-depth cellular assays.
Caption: A tiered approach to cross-reactivity profiling.
Tier 1: Broad Kinome Screening (Biochemical Assays)
The initial step involves screening the parent compound and its key analogs against a large, representative panel of kinases. This provides a broad overview of the compound's selectivity.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor.[13] Radiometric and luminescence-based assays are the two most common formats.
-
Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radioactive phosphate into a substrate.[14]
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[13] They offer a non-radioactive, high-throughput alternative.
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay [13]
-
Compound Preparation: Prepare a stock solution of the this compound analog in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted compound or DMSO control.
-
Add the specific kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro luminescence-based kinase assay.
Kinome-Wide Binding Assays
These platforms, such as DiscoveRx's KINOMEscan™, assess the ability of a compound to bind to a large panel of kinases.[15] They provide a direct measure of binding affinity (Kd) and are a powerful tool for identifying off-targets.
Data Presentation: Kinome Scan Results
The results are often presented as a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree, and hits are indicated by colored circles. The size and color of the circle typically correspond to the binding affinity.
| Kinase Target | This compound (Kd, nM) | Analog A (Kd, nM) | Analog B (Kd, nM) |
| Primary Target (e.g., DYRK1A) | 15 | 8 | 150 |
| Off-Target 1 (e.g., CLK1) | 250 | 120 | >10,000 |
| Off-Target 2 (e.g., PI3Kα) | >10,000 | >10,000 | 500 |
| Off-Target 3 (e.g., SIK1) | 800 | 450 | >10,000 |
Table 1: Hypothetical kinome-wide binding data for this compound and its analogs. Data is presented as dissociation constants (Kd).
Tier 2: Validation and IC₅₀ Determination
Hits identified in the broad kinome screen should be validated using orthogonal assays and their potency determined through dose-response studies. This step confirms the initial findings and provides a quantitative measure of inhibition. The protocol described in section 3.1 can be used for this purpose.
Tier 3: Cellular Target Engagement
While biochemical assays are crucial for initial screening, they do not always reflect the behavior of a compound in a cellular context. Cellular target engagement assays are therefore essential to confirm that the compound can bind to its intended target(s) in a more physiologically relevant environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in intact cells and tissues.[16][17][18][19] The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) [17][20]
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Structure-Activity Relationship (SAR) and Scaffold Hopping
The cross-reactivity data obtained for a series of analogs should be carefully analyzed to establish a structure-activity relationship (SAR).[9][10] This involves correlating specific structural modifications with changes in potency and selectivity. For example, the data in Table 1 suggests that the modification in Analog A improves both potency for the primary target and selectivity against Off-Target 2, while the modification in Analog B significantly reduces primary target affinity but introduces a new off-target interaction.
Furthermore, the concept of "scaffold hopping" can be employed to design new analogs with improved selectivity.[21][22] This involves replacing the imidazo[1,2-a]pyridine core with a different, but structurally related, scaffold to explore new chemical space and potentially discover more selective compounds.
Conclusion
A thorough and systematic cross-reactivity profiling is a critical component of the preclinical development of any new kinase inhibitor. For this compound and its analogs, a multi-tiered approach combining broad kinome screening with cellular target engagement assays will provide a comprehensive understanding of their selectivity profiles. This knowledge is invaluable for guiding lead optimization, predicting potential off-target effects, and ultimately, developing safer and more effective therapeutic agents. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently navigate the complexities of kinase inhibitor profiling.
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available at: [Link]
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Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed. Available at: [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]
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In vitro kinase assay - Protocols.io. Available at: [Link]
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Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Available at: [Link]
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Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor | ACS Omega. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast - CORE. Available at: [Link]
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Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]
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Kinome-Wide Virtual Screening by Multi-Task Deep Learning - PubMed. Available at: [Link]
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Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH. Available at: [Link]
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(PDF) In vitro kinase assay v1 - ResearchGate. Available at: [Link]
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In vitro kinase assay - Bio-protocol. Available at: [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. Available at: [Link]
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Kinome-Wide Virtual Screening by Multi-Task Deep Learning - MDPI. Available at: [Link]
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Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available at: [Link]
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CETSA. Available at: [Link]
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Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC - NIH. Available at: [Link]
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High-Throughput Assessment of Kinome-wide Activation States - ResearchGate. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Available at: [Link]
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KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]
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Techniques in kinase profiling - Medicines Discovery Catapult. Available at: [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. Available at: [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Available at: [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchGate. Available at: [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. Available at: [Link]
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A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to precisely functionalize this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate represents a key building block, with the bromine atom at the 8-position serving as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive, head-to-head comparison of the most pertinent cross-coupling methodologies for the derivatization of this substrate. We will delve into the mechanistic nuances, practical considerations for experimental setup, and expected outcomes for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. Our analysis is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a robust framework for selecting the optimal synthetic strategy.
The Strategic Importance of the C-8 Position
The C-8 position of the imidazo[1,2-a]pyridine ring system is a critical site for modification to modulate the pharmacological properties of molecules. Substituents at this position can influence binding affinity, selectivity, and pharmacokinetic profiles. Consequently, efficient and versatile methods for C-C and C-N bond formation at this site are highly sought after.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the arylation and heteroarylation of aryl halides due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][3]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium source, ligand, and base are critical for an efficient reaction. For electron-rich and sterically hindered substrates like our imidazo[1,2-a]pyridine, the selection of bulky, electron-rich phosphine ligands is often crucial to promote the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation has been shown to significantly accelerate Suzuki-Miyaura couplings with haloimidazo[1,2-a]pyridines, leading to shorter reaction times and often improved yields.[1][4]
Reagents and Conditions:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/phosphine ligand (e.g., SPhos, XPhos)
-
Base: Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv)
-
Solvent: DMF, 1,4-dioxane/water, or toluene/ethanol
-
Temperature: 100-130 °C (microwave)
-
Time: 20-60 minutes
Step-by-Step Procedure:
-
To a microwave vial, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at the specified temperature for the designated time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Gateway to Alkynylated Imidazo[1,2-a]pyridines
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of significant value in medicinal chemistry for the introduction of linear, rigid linkers.[5]
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[5] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper.
Sources
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
This document provides a detailed protocol for the safe handling and disposal of Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate. As a brominated heterocyclic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. The following guide synthesizes established safety protocols, regulatory standards, and field-proven insights to offer a comprehensive operational plan.
Hazard Identification and Core Safety Principles
This compound belongs to the class of halogenated organic compounds, which are treated as hazardous waste. While a specific Safety Data Sheet (SDS) for this exact carboxylate position may not be universally available, data from closely related analogues, such as Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate and Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, provide a reliable hazard profile.[1][2]
The primary hazards associated with this class of compounds are summarized below:
| Hazard Category | Description | GHS Hazard Statement(s) | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation upon contact. | H315 | Avoid skin contact. Wear appropriate chemical-resistant gloves.[1][2] |
| Eye Irritation | Causes serious eye irritation. | H319 | Wear safety goggles or a face shield to protect from splashes.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol. | H335 | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2] |
The core principle for managing this waste is segregation . Halogenated organic compounds must not be mixed with non-halogenated waste streams.[3][4] The presence of bromine requires specific high-temperature incineration protocols to prevent the formation of toxic byproducts like dioxins and furans.[5] Mixing these wastes can lead to regulatory non-compliance and create dangerous chemical reactions.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form—pure compound, solutions, or contaminated materials.
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton® are recommended for pyridine derivatives and halogenated compounds.[6][7] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Chemical splash goggles are required at a minimum. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure it is flame-retardant if flammable solvents are also in use.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
For Small Spills (Solid or Liquid):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and spilled compound into a suitable, labeled container for hazardous waste.[1] Use non-sparking tools if flammable solvents are present.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Document the spill according to your institution's Environmental Health and Safety (EHS) guidelines.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory and alert all personnel.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Activate Alarms: If necessary, activate the fire alarm to ensure building evacuation.
-
Contact EHS: Call your institution's emergency EHS number or local emergency services immediately. Provide the chemical name and location of the spill. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The proper disposal of this compound must adhere to local, state, and federal regulations. The following workflow provides a systematic approach to waste management.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound are classified as Hazardous Halogenated Organic Waste .[3][4]
-
This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (pipette tips, vials, gloves).
-
Spill cleanup materials.
-
-
Crucially, do not mix this waste with non-halogenated organic waste or aqueous waste streams. [3]
Step 2: Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[10] The container must be in good condition, free of cracks or leaks.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Avoid abbreviations or formulas.[3]
-
If in solution, list all components and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Acutely Toxic").
-
The accumulation start date (the date the first drop of waste is added).[7]
-
-
Add Waste: Add waste to the container, ensuring not to fill it beyond 90% capacity to allow for expansion.[10]
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[3][10]
Step 3: Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area, typically within or near the laboratory where the waste is generated. This area should be in a well-ventilated location, away from incompatible materials like strong oxidizers or acids.[7]
-
Arrange for Pickup: Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your institution's EHS department.[7] Trained EHS personnel will then collect the waste for final disposal, which is typically high-temperature incineration.[5][11]
Workflow Diagram: Waste Disposal Decision Process
The following diagram illustrates the decision-making process for proper waste segregation and disposal.
Caption: Disposal workflow from generation to final collection.
Decontamination Procedures
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (one that dissolves the compound and is compatible with your non-halogenated waste stream, if possible). The initial rinsate must be collected and disposed of as halogenated hazardous waste. Subsequent cleaning can proceed with standard laboratory detergents.
-
Work Surfaces: Decontaminate benches and fume hood surfaces by wiping with a solvent-soaked cloth, followed by a wash with soap and water. The cloth and any contaminated wipes must be disposed of as solid hazardous waste.
Emergency and First Aid Measures
In case of accidental exposure, follow these first aid procedures and seek immediate medical attention. Always show the Safety Data Sheet (or this guide) to the attending physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Consult a physician.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
References
- Benchchem.Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Benchchem.Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
- Washington State University.Pyridine Standard Operating Procedure.
- Loba Chemie.PYRIDINE FOR SYNTHESIS Safety Data Sheet.
- ATSDR.PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.
- Santa Cruz Biotechnology.Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide Safety Data Sheet.
- Braun Research Group, University of Illinois.Halogenated Organic Liquids - Standard Operating Procedure.
- PubChem.Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.
- Fisher Scientific.Safety Data Sheet.
- ChemicalBook.ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate.
- University of Wisconsin-Madison.Halogenated Waste Guidelines.
- ResearchGate.Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
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A Comprehensive Guide to the Safe Handling of Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate, a heterocyclic building block crucial in medicinal chemistry and materials science. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No: 1397198-81-0) is a brominated heterocyclic compound.[1] While comprehensive toxicological data is not fully available, the primary known hazard is that it is harmful if swallowed (H302).[2] Based on the safety data for structurally similar compounds, such as its isomers, it is prudent to also treat it as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
The bromine atom significantly influences the molecule's reactivity and potential for biological activity, necessitating careful handling to avoid exposure. The core of a robust safety protocol is a thorough understanding of these potential hazards, which informs every aspect of the handling, storage, and disposal process.
Table 1: GHS Hazard Profile
| Hazard Class | GHS Classification | Source |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | [2] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Analog Data[3] |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | Analog Data[3] |
| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | Analog Data[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical, proactive measure to mitigate the risks identified above. The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies.
-
Eye and Face Protection: Given the high risk of serious eye irritation, chemical splash goggles are mandatory.[3] For operations with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a face shield worn over safety goggles is required.[3]
-
Skin Protection:
-
Gloves: Nitrile gloves are the standard for incidental contact.[3] Always inspect gloves for tears or punctures before use. For prolonged handling or in the event of a spill, double-gloving or using thicker, chemical-resistant gloves is recommended. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with laboratory procedures.[3]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and contamination of personal clothing.
-
-
Respiratory Protection: All handling of this compound as a solid or in a volatile solvent should be conducted within a certified chemical fume hood to control airborne concentrations.[4] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Table 2: Recommended PPE for Handling this compound
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing/Transfer | Chemical Splash Goggles | Nitrile Gloves (Double-gloved recommended) | Lab Coat | Chemical Fume Hood |
| Reaction Setup/Workup | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloved recommended) | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical Resistant Gloves | Lab Coat/Chemical Apron | NIOSH-approved Respirator |
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling ensures that safety is integrated into every stage of the workflow.
3.1. Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity and labeling.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly closed.
3.2. Weighing and Transfer
-
Location: All weighing and transfers of the solid compound must be performed in a chemical fume hood to prevent inhalation of dust particles.
-
Technique: Use a spatula for transfers. Avoid creating dust. For transfers into a reaction vessel, use a powder funnel.
3.3. Reaction and Workup
-
Glassware: Ensure all glassware is clean, dry, and free of cracks.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere (e.g., nitrogen or argon).
-
Workup: Quenching and extraction procedures should be performed in the fume hood. Be mindful of potential exotherms when quenching reactive mixtures.
3.4. Disposal Plan
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.
-
Container: Use a designated, properly labeled, and sealed container for all waste containing this compound.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office for collection and disposal in accordance with federal, state, and local regulations.
Emergency Procedures: Preparedness is Key
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.
Visualizing the Workflow
The following diagram illustrates the complete, safe handling workflow for this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
-
This compound . Chemical Supplier Product Page. [Link]
-
8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS#: 1332589-53-3 . ChemWhat. [Link]
-
ethyl 8-bromoimidazo[1, 2-a]pyridine-3-carboxylate, min 97%, 10 grams . Stellarsmart. [Link]
-
Safety Data Sheet - Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide . Chemical Supplier. [Link]
-
MSDS of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate . Capot Chemical Co.,Ltd.. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
